molecular formula C8H5Cl2N B1589432 5,7-dichloro-1H-indole CAS No. 4792-72-7

5,7-dichloro-1H-indole

Cat. No.: B1589432
CAS No.: 4792-72-7
M. Wt: 186.03 g/mol
InChI Key: RKGKZFMRYKCMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dichloro-1H-indole is a useful research compound. Its molecular formula is C8H5Cl2N and its molecular weight is 186.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGKZFMRYKCMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459032
Record name 5,7-dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4792-72-7
Record name 5,7-dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dichloro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5,7-dichloro-1H-indole: A Core Scaffold for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Halogenation of this privileged scaffold offers a powerful strategy to modulate physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing therapeutic potential.[1] This guide provides a comprehensive technical overview of 5,7-dichloro-1H-indole, a key halogenated intermediate. We will delve into its fundamental chemical properties, structural characteristics, spectroscopic profile, synthesis methodologies, and its emerging applications as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic and discovery programs.

Core Molecular and Physicochemical Properties

This compound is a solid, crystalline compound whose structure is defined by the fusion of a benzene ring and a pyrrole ring, with chlorine atoms substituted at the 5 and 7 positions of the benzene moiety. This specific substitution pattern significantly influences the molecule's electronic distribution and reactivity. The electron-withdrawing nature of the chlorine atoms modulates the nucleophilicity of the indole ring, a critical factor in its synthetic applications.

Chemical Structure

The foundational structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₅Cl₂N[3][4]
Molecular Weight 186.03 g/mol [4]
Monoisotopic Mass 184.9799 Da[3]
CAS Number 4792-72-7[5]
IUPAC Name This compound[4]
Appearance Solid (form may vary)General Knowledge
XlogP (Predicted) 3.3[3]

Structural Elucidation: A Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. The presence of two chlorine atoms and the specific substitution pattern create a distinct spectral signature.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and pyrrole protons. The protons on the benzene ring (at C4 and C6) would appear as doublets due to coupling with each other. The protons on the pyrrole ring (at C2, C3, and the N-H) will also exhibit characteristic shifts and coupling patterns.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbons bonded to chlorine (C5 and C7) will show shifts influenced by the electronegativity of the halogen.

  • Mass Spectrometry (MS): The mass spectrum is particularly informative due to the isotopic signature of chlorine. The molecular ion peak (M+) will appear as a characteristic cluster of peaks (M, M+2, M+4) with relative intensities dictated by the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing definitive confirmation of the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic N-H stretching band for the indole amine, typically around 3400-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.

Synthesis and Reactivity Insights

The synthesis of substituted indoles is a well-established field, with several named reactions available. For producing multi-gram quantities of this compound, the Bartoli indole synthesis is a proven and effective method.[8]

Recommended Synthetic Pathway: The Bartoli Indole Synthesis

The Bartoli synthesis involves the reaction of a nitroaromatic compound with a vinyl Grignard reagent. This methodology is particularly advantageous for creating sterically hindered or electronically modified indoles.[8]

Caption: Workflow for the Bartoli synthesis of this compound.

Experimental Protocol: Bartoli Synthesis

Causality: This protocol is adapted from methodologies cited for multi-gram synthesis, where the choice of the Bartoli route is driven by its reliability and scalability for this specific substitution pattern.[8]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4-dichloronitrobenzene in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add vinylmagnesium chloride (typically a 1.6 M solution in THF) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The causality here is critical: the low temperature prevents side reactions and ensures controlled addition of the nucleophilic Grignard reagent to the nitro group.

  • Reaction Progression: Stir the mixture at low temperature for a specified period (e.g., 1-2 hours) to ensure complete addition.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. This step neutralizes the reaction and protonates the intermediate species.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, containing the desired this compound, is then purified using column chromatography on silica gel to isolate the final compound.

Reactivity Profile

The indole ring is inherently electron-rich and typically undergoes electrophilic substitution, primarily at the C3 position. However, the two electron-withdrawing chlorine atoms at the 5 and 7 positions decrease the electron density of the benzene portion of the ring system. This deactivation influences the regioselectivity and rate of subsequent electrophilic substitution reactions. This modulation is a key feature exploited by medicinal chemists to direct further functionalization of the scaffold.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate for building more complex, biologically active molecules.[1] Its value lies in providing a rigid, dichlorinated scaffold that can be elaborated to optimize ligand-target interactions.

Caption: Role of this compound as a precursor to diverse therapeutic agents.

  • Kinase Inhibition: Dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, which are critical targets in oncology.[1] The chlorine atoms can form specific halogen bonds within the ATP-binding site of kinases, enhancing both potency and selectivity.[1]

  • Antimicrobial and Antiviral Agents: The indole scaffold is present in numerous compounds with antimicrobial and antiviral properties.[1][9] Halogenation can increase the lipophilicity of these molecules, potentially improving membrane permeability and overall efficacy.[1]

  • Advanced Intermediates: It is a precursor for complex heterocyclic systems, such as the indoloquinolines relevant to the synthesis of natural products like perophoramidine.[8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its derivatives is essential.

Hazard Identification

Based on data for closely related dichlorinated indole compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[4][10]

  • Skin Irritation: Causes skin irritation.[4][10]

  • Eye Irritation: Causes serious eye irritation.[4][10]

  • Respiratory Irritation: May cause respiratory irritation.[4][10]

Handling and PPE Recommendations
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[11][12]

    • Respiratory Protection: If dust or aerosols are generated, use a full-face respirator with an appropriate filter.[11]

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[13]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[11] Keep it away from incompatible materials and foodstuff containers.[11] Some indole derivatives can be sensitive to air and light, so storage under an inert atmosphere in an amber vial is recommended for long-term stability.[13]

Conclusion

This compound represents a strategically important molecule in the toolkit of the modern synthetic and medicinal chemist. Its dichlorinated structure provides a unique combination of steric and electronic properties that can be exploited to design novel compounds with enhanced biological activity and optimized pharmacokinetic profiles. The reliability of synthetic routes like the Bartoli synthesis allows for its accessible incorporation into discovery pipelines. As research continues to uncover the therapeutic potential of halogenated heterocyclic compounds, the utility of this compound as a high-value intermediate is poised to grow, particularly in the fields of oncology and infectious disease.

References

Physicochemical characteristics of 5,7-dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Physicochemical Characteristics of 5,7-dichloro-1H-indole

For Research, Scientific, and Drug Development Professionals

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its indole core represents a "privileged scaffold," a structural motif frequently found in biologically active compounds and marketed pharmaceuticals.[1] The strategic placement of chlorine atoms at the 5- and 7-positions of the indole ring profoundly influences its electronic properties, lipophilicity, and reactivity, making it a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details established synthetic and analytical protocols, and explores its relevance in the field of drug discovery.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental structural and physical properties. This compound (CAS No. 4792-72-7) possesses a bicyclic aromatic system where a benzene ring is fused to a pyrrole ring. The two chlorine atoms are potent electron-withdrawing groups, which modulate the electron density of the entire ring system. This substitution pattern is critical for its chemical behavior and its interactions with biological targets.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 4792-72-7[2]
Molecular Formula C₈H₅Cl₂N[3]
Molecular Weight 186.04 g/mol [3]
Melting Point 55 °C[4]
Boiling Point 85-90 °C at 0.1 Torr[4]

Physicochemical Data and Analysis

A thorough understanding of a compound's physicochemical properties is paramount for its application in synthesis and drug development, influencing everything from reaction conditions to bioavailability.

Solubility Profile

The solubility of this compound is dictated by its largely aromatic and halogenated structure. It is expected to exhibit poor solubility in aqueous media and good solubility in common organic solvents.

  • Aqueous Solubility : Due to its significant lipophilicity, conferred by the dichlorinated benzene ring, solubility in water is minimal. This is a critical consideration for its handling in biological assays, often requiring co-solvents like DMSO.

  • Organic Solubility : It is readily soluble in solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Tetrahydrofuran (THF).[5] This solubility is essential for its use in synthetic reactions and for preparing stock solutions for screening.

Acidity (pKa)

Causality Insight: Understanding the pKa is crucial for reaction design. When N-deprotonation is required (e.g., for N-alkylation reactions), a suitable base must be chosen. The increased acidity of this indole compared to the parent compound means that milder bases can be effectively employed.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. Based on data from closely related structures, the following ¹H and ¹³C NMR spectral characteristics are expected for this compound in a solvent like CDCl₃.

  • ¹H NMR :

    • N-H Proton : A broad singlet is expected in the downfield region (δ 8.0-8.5 ppm).[8]

    • Aromatic Protons : The protons on the benzene ring (H4 and H6) will appear as doublets around δ 7.1-7.4 ppm, showing meta-coupling to each other.[8] The protons on the pyrrole ring (H2 and H3) will also have characteristic shifts, with H3 typically being more upfield than H2.

  • ¹³C NMR :

    • The spectrum will show eight distinct signals. The carbons attached to chlorine (C5 and C7) will be significantly shifted. The other aromatic carbons will appear in the typical δ 100-140 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Expected M/z : The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a cluster of peaks at m/z 185 (M⁺, ²x³⁵Cl), 187 (M+2, ¹x³⁵Cl, ¹x³⁷Cl), and 189 (M+4, ²x³⁷Cl) with a relative intensity ratio of approximately 9:6:1. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.[9]

Infrared (IR) and UV-Visible Spectroscopy
  • IR Spectroscopy : Key vibrational bands would include the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aromatic C=C stretching vibrations (1600-1450 cm⁻¹).[10]

  • UV-Visible Spectroscopy : The indole chromophore typically displays two main absorption bands. For the parent 1H-indole in ethanol, these are observed around λmax 272-277 nm and 215 nm.[11] Substituents on the ring will cause shifts in these absorptions.

Synthesis and Reactivity

The Bartoli Indole Synthesis

A robust and widely used method for preparing 7-substituted indoles, including this compound, is the Bartoli indole synthesis.[10] This reaction involves treating an ortho-substituted nitroarene with a vinyl Grignard reagent.[12]

Rationale: The presence of a substituent ortho to the nitro group is crucial for the success of the reaction, as it sterically facilitates the key[4][4]-sigmatropic rearrangement step in the mechanism.[12][13]

Starting Material: 2,4-Dichloronitrobenzene. Reagent: Vinylmagnesium bromide or chloride.

Bartoli_Synthesis_Workflow start 2,4-Dichloronitrobenzene (Starting Material) reaction Reaction at low temp. (-20 to 0 °C) start->reaction reagent Vinyl Grignard Reagent (3 equivalents in THF) reagent->reaction Addition workup Aqueous Quench (e.g., sat. NH4Cl) reaction->workup Intermediate Processing product This compound (Final Product) workup->product Isolation & Purification

Caption: Workflow for the Bartoli Synthesis of this compound.

Chemical Reactivity

The indole ring is electron-rich and generally undergoes electrophilic substitution, typically at the C3 position. However, the two chlorine atoms on the benzene ring withdraw electron density, slightly deactivating the system towards electrophiles compared to unsubstituted indole. This electronic modification, along with potential for N-protection/deprotonation and metal-catalyzed cross-coupling at the C-Cl bonds, provides a rich landscape for synthetic transformations.

Key Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies.

Protocol 1: General Procedure for Bartoli Indole Synthesis

This protocol is adapted from established methodologies for the synthesis of substituted indoles.[14][15]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of 2,4-dichloronitrobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath.

    • Expertise Insight: Maintaining a low temperature is critical to control the exothermic reaction of the Grignard reagent and prevent side reactions.

  • Addition of Grignard Reagent: Add vinylmagnesium bromide (3.0 eq., typically a 1.0 M solution in THF) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -20 °C for several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quench: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Trustworthiness: The quench must be done slowly at low temperature to safely decompose any unreacted Grignard reagent.

  • Extraction & Purification: Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectra, referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Self-Validation: The presence of the correct number of signals, their expected multiplicities, and integration values, alongside the absence of significant impurity signals, validates the structure and purity of the sample.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis cluster_validation Data Validation & Release synthesis Crude Product purification Purified Solid/Oil synthesis->purification Chromatography nmr NMR (Structure, Purity) purification->nmr ms MS (Molecular Weight) purification->ms mp Melting Point (Purity) purification->mp validation Data Conforms to Expected Specifications? nmr->validation ms->validation mp->validation release Material Released for Further Use validation->release Yes

Caption: A self-validating analytical workflow for synthesized this compound.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material or intermediate. The indole scaffold is a key component in a multitude of drugs, and modifying it with chlorine atoms can enhance binding affinity to protein targets (through halogen bonding), improve metabolic stability, and increase cell membrane permeability.

Derivatives of this compound are being investigated for a range of therapeutic applications, including as biased agonists for serotonin receptors, which are targets for psychiatric and neurological disorders.[16]

Drug_Discovery_Role cluster_mods Synthetic Modifications start This compound (Core Scaffold) mod1 N-Alkylation/ Arylation start->mod1 mod2 C3-Functionalization start->mod2 mod3 Cross-Coupling at C5/C7 start->mod3 library Diverse Chemical Library mod1->library mod2->library mod3->library target Lead Compounds for Therapeutic Targets library->target Screening & Optimization

Caption: Role of this compound as a core scaffold in drug discovery.

Conclusion

This compound is a synthetically accessible and valuable building block for chemical and pharmaceutical research. Its physicochemical properties, characterized by moderate melting and boiling points, lipophilicity, and distinct spectroscopic signatures, are well-defined. The presence of two chlorine atoms enhances the acidity of the N-H proton and provides reactive handles for further synthetic elaboration. A comprehensive understanding of these characteristics, underpinned by robust experimental protocols, is essential for leveraging this compound to its full potential in the development of next-generation therapeutics.

References

A Guide to the Spectroscopic Characterization of 5,7-dichloro-1H-indole: A Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 5,7-dichloro-1H-indole. In the dynamic fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. This compound, a halogenated derivative of the ubiquitous indole scaffold, presents a unique spectroscopic profile influenced by the strong electronic effects of its chlorine substituents.

Due to a lack of readily available, complete experimental spectra in public databases, this guide adopts a predictive and interpretive approach. By grounding our analysis in the foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing parallels with structurally related, well-characterized molecules, we can construct a highly accurate and reliable predicted spectroscopic profile for the target compound. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of not just the data, but the underlying chemical principles that govern it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments. In this compound, the two chlorine atoms exert strong inductive (-I) and weaker resonance (+R) effects, which significantly modulate the electron density around the indole ring and, consequently, the NMR chemical shifts.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is defined by the chemical shifts (δ) of the five protons on the indole scaffold. The electron-withdrawing nature of the chlorine atoms is expected to deshield adjacent protons, causing them to resonate at a higher frequency (downfield).

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
N-H~8.4 - 8.8Broad Singlet (br s)-The N-H proton of indoles is typically broad and downfield; dichlorination is expected to slightly increase its acidity and shift it further downfield compared to indole (~8.1 ppm).
H2~7.3 - 7.5Triplet (t) or Doublet of Doublets (dd)J ≈ 2.5-3.0 HzRelatively unaffected by the benzene ring substituents, similar to other indoles.
H3~6.5 - 6.7Triplet (t) or Doublet of Doublets (dd)J ≈ 2.5-3.0 HzGenerally the most upfield proton on the pyrrole ring.
H4~7.5 - 7.7Doublet (d)J ≈ 1.5-2.0 HzDeshielded by the adjacent C-Cl bond at position 5 and the anisotropic effect of the pyrrole ring.
H6~7.1 - 7.3Doublet (d)J ≈ 1.5-2.0 HzFlanked by two chlorine atoms, this proton experiences significant deshielding. The small J value reflects meta-coupling to H4.

Predictions are based on analysis of 5-chloro-indole derivatives and general substituent effects on the indole ring system.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbons directly attached to the chlorine atoms (C5 and C7) will be the most significantly affected, exhibiting a downfield shift. The other carbons will experience more subtle changes based on their proximity to the electron-withdrawing groups.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~125 - 127Relatively insensitive to substitution on the benzene ring.
C3~102 - 104Typically the most shielded carbon in the pyrrole ring.
C3a~129 - 131Bridgehead carbon, influenced by the overall electron density of the bicyclic system.
C4~121 - 123Influenced by the adjacent C5-Cl bond.
C5~126 - 128Directly attached to chlorine, leading to a significant downfield shift.
C6~120 - 122Positioned between two electron-withdrawing groups.
C7~115 - 117Directly attached to chlorine, resulting in a downfield shift.
C7a~133 - 135Bridgehead carbon adjacent to the C7-Cl bond, expected to be deshielded.

Predictions are based on analysis of 5-chloro-indole derivatives and established carbon NMR prediction models.[1][3]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the N-H proton. CDCl₃ is standard, but DMSO-d₆ is preferred for observing exchangeable protons and improving the solubility of polar compounds.

  • Internal Standard : Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width : ~16 ppm, centered around 6 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing N-H.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30') to produce singlet peaks for all carbons.

    • Spectral Width : ~220 ppm, centered around 110 ppm.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Visualization of Spectroscopic Relationships

The following diagram illustrates the logical flow for predicting and interpreting the NMR spectra of this compound.

NMR_Logic cluster_input Input Data & Principles cluster_prediction Prediction Workflow cluster_output Interpreted Output A This compound Structure D Predict ¹H Shifts & Multiplicities A->D Structural Info E Predict ¹³C Shifts A->E Structural Info B NMR Principles (Inductive/Resonance Effects) B->D Electronic Effects B->E Electronic Effects C Reference Data (Indole, 5-chloroindole) C->D Comparative Data C->E Comparative Data F Predicted ¹H Spectrum Table D->F G Predicted ¹³C Spectrum Table E->G

Caption: Workflow for NMR spectral prediction of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the molecule's vibrational modes.[4]

Predicted IR Absorption Frequencies

For this compound, the key absorptions will be associated with the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic system, and the C-Cl bonds.

Table 3: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3400 - 3450N-H StretchMedium-SharpCharacteristic of the indole N-H group. The frequency is sensitive to hydrogen bonding.[5]
~3100 - 3150Aromatic C-H StretchMediumTypical for C-H bonds on an aromatic ring (sp² hybridized carbon).[6]
~1580 - 1620C=C Aromatic Ring StretchMedium-StrongCorresponds to the stretching vibrations within the fused aromatic rings.
~1450 - 1470C=C Aromatic Ring StretchMedium-StrongAnother characteristic absorption for the aromatic backbone.
~1000 - 1200C-N StretchMediumTypical range for the stretching vibration of the C-N bond within the pyrrole ring.
~700 - 850C-Cl StretchStrongThe presence of two C-Cl bonds will give rise to strong absorptions in the lower frequency region of the spectrum.
~750 - 800C-H Out-of-Plane BendingStrongThe substitution pattern on the benzene ring influences the position of this band.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation : The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan : First, run a background scan with no sample on the crystal. This is crucial to subtract the spectrum of air (CO₂ and H₂O) from the final sample spectrum.

  • Sample Scan : Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The instrument software automatically performs the Fourier transform and background subtraction to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, the isotopic pattern of chlorine is a key diagnostic feature.

Predicted Mass Spectrum
  • Molecular Ion (M⁺) : The molecular formula is C₈H₅Cl₂N. The monoisotopic mass is approximately 184.98 Da.[7] A key feature will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • The M⁺ peak will be at m/z ≈ 185 (containing two ³⁵Cl atoms).

    • The M+2 peak will be at m/z ≈ 187 (containing one ³⁵Cl and one ³⁷Cl). Its intensity will be approximately 65% of the M⁺ peak.

    • The M+4 peak will be at m/z ≈ 189 (containing two ³⁷Cl atoms). Its intensity will be approximately 10% of the M⁺ peak. This characteristic 9:6:1 ratio for a dichlorinated compound is a definitive diagnostic tool.

  • Key Fragmentation Pathways : Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation.

    • Loss of HCl : A common fragmentation pathway for chloro-aromatics is the loss of HCl (36 Da), leading to a fragment ion at m/z ≈ 149.

    • Loss of Chlorine Radical : Loss of a single chlorine radical (·Cl, 35 or 37 Da) from the molecular ion would result in a fragment at m/z ≈ 150.

    • Pyrrole Ring Fragmentation : Cleavage of the bicyclic system, often involving the loss of HCN (27 Da), is also a characteristic fragmentation pattern for indoles.[8][9]

Experimental Protocol for MS Data Acquisition
  • Sample Introduction : For a volatile solid, direct insertion probe or GC-MS can be used. For less volatile samples, Electrospray Ionization (ESI) from a solution is common.

  • Ionization Method : Electron Ionization (EI) at 70 eV is standard for generating fragment patterns and comparison with libraries. ESI is a "softer" technique and will primarily show the protonated molecule [M+H]⁺.

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used. A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) is required to determine the exact mass and confirm the elemental composition.

  • Data Acquisition : Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragments.

Visualization of Mass Spectrometry Fragmentation

This diagram outlines the expected primary fragmentation of the this compound molecular ion.

MS_Fragmentation M [C₈H₅³⁵Cl₂N]⁺ (Molecular Ion) m/z ≈ 185 F1 [M - Cl]⁺ m/z ≈ 150 M->F1 - ·Cl F2 [M - HCl]⁺ m/z ≈ 149 M->F2 - HCl F3 [M - Cl - HCN]⁺ m/z ≈ 123 F1->F3 - HCN

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By integrating fundamental principles with comparative data from related structures, we have established a detailed and reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The provided protocols and logical workflows serve as a practical resource for researchers, ensuring that the acquisition and interpretation of spectroscopic data are both efficient and scientifically sound. This predictive approach not only facilitates the identification of the target compound but also deepens the understanding of structure-property relationships in halogenated heterocyclic systems.

References

The 5,7-dichloro-1H-indole Core: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of natural products and clinically approved drugs.[1][2][3][4][5][6][7][8] Its inherent ability to mimic peptide structures and engage in various biological interactions makes it a fertile starting point for drug design.[6] Within this family, halogenated indoles have garnered significant attention due to the profound influence of halogen atoms on a molecule's physicochemical properties. The introduction of chlorine, for instance, can enhance lipophilicity, modulate metabolic stability, and introduce specific, high-affinity interactions such as halogen bonding within protein binding sites.[1][9] This guide focuses on the 5,7-dichloro-1H-indole moiety, a synthetically accessible and highly versatile building block. We will explore its synthesis, chemical reactivity, and proven applications in the development of potent therapeutic agents, providing researchers and drug development professionals with a comprehensive technical resource.

Synthesis and Chemical Reactivity

The utility of any building block is fundamentally tied to its accessibility and the predictability of its chemical behavior. The this compound core excels in both aspects, with established synthetic routes and well-defined sites for chemical modification.

Core Synthesis: The Bartoli Indole Synthesis

While several methods exist for synthesizing the this compound core, including electrochemical-mediated cyclizations and gold-catalyzed annulations, the Bartoli indole synthesis remains a preferred method for producing multi-gram quantities required for extensive medicinal chemistry campaigns.[10] This reaction leverages the interaction of a nitroaromatic compound with a vinyl Grignard reagent.

The causality behind this choice is rooted in scalability and efficiency. The reaction proceeds through a[2][2]-sigmatropic rearrangement followed by cyclization, reliably forming the indole's five-membered ring from readily available precursors like 2,4-dichloronitrobenzene.[10]

G cluster_start Starting Materials A 2,4-Dichloronitrobenzene C [3,3]-Sigmatropic Rearrangement A->C B Vinylmagnesium Chloride B->C D Cyclization C->D E This compound D->E

Caption: Workflow of the Bartoli Indole Synthesis.

Experimental Protocol: Gram-Scale Synthesis of this compound[10]

  • Reaction Setup: To a solution of 2,4-dichloronitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add vinylmagnesium chloride (3.0 eq) dropwise at a controlled temperature (typically -40°C to -78°C).

  • Reaction Execution: Allow the reaction mixture to stir at the controlled temperature for several hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography on silica gel to yield the pure this compound.

Reactivity and Strategic Functionalization

The this compound scaffold offers several distinct handles for chemical modification, allowing for the systematic exploration of chemical space. The inherent electronic properties of the indole ring dictate its reactivity.

  • N1 (Nitrogen): The indole nitrogen is weakly acidic and can be deprotonated under basic conditions to allow for N-alkylation or the installation of protecting groups (e.g., Boc, SEM), which can be crucial for directing subsequent reactions or modulating solubility.[10][11]

  • C3 (Pyrrole Ring): This position is the most electron-rich and highly susceptible to electrophilic substitution, making it the primary site for reactions like Vilsmeier-Haack formylation, Friedel-Crafts acylation, and Mannich reactions.[10][11][12]

  • C2 (Pyrrole Ring): While less reactive than C3, the C2 position can be functionalized, often after the C3 position is blocked.[12] Directed metalation strategies can also achieve C2 selectivity.

  • C5 & C7 (Benzene Ring): The chlorine atoms at these positions are not merely passive modulators of electronics and lipophilicity; they are key handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, though functionalization of the benzenoid ring is generally more challenging than that of the pyrrole ring.[9][13][14]

Caption: Key Reactive Sites on the this compound Core.

Applications in Medicinal Chemistry

The true value of the this compound building block is demonstrated by its successful incorporation into potent, biologically active molecules across multiple therapeutic areas.

Anticancer Agents: Targeting Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[11][15] Dichlorinated indole derivatives have emerged as potent kinase inhibitors. The rationale is twofold: the indole scaffold provides a robust framework for orienting substituents, and the chlorine atoms can form specific halogen bonds with residues in the ATP-binding pocket, enhancing both potency and selectivity.[1]

Table 1: Activity of Dichlorinated Indole-Based Kinase Inhibitors

Compound Class Target Kinase(s) Key Activity Data Reference
5-Chloro-indole-2-carboxylates EGFRT790M IC50 = 68 nM (Compound 3e) [16]
5-Chloro-indole-2-carboxylates BRAFV600E Potent inhibition, outperforming erlotinib [16]

| Pyrrole indolin-2-ones | VEGFR-2, PDGFRβ | C(5)-halogen substitution is critical for activity |[17] |

cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., EGFR, BRAF) ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor 5,7-Dichloro-indole Derivative Inhibitor->Kinase Binds to ATP Pocket

Caption: Mechanism of Action for Indole-Based Kinase Inhibitors.

Antiviral Agents: Targeting HIV-1

The indole scaffold is a key pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of viruses, including HIV, HCV, and influenza.[3][5][6][18] The this compound core has been specifically utilized to generate compounds with notable anti-HIV-1 activity. Docking studies suggest that substituents on the indole core can effectively interface with viral enzymes like HIV-1 integrase.[2]

A prime example is ethyl (5,7-dichloro-3-(1,1,1-trifluoro-2-hydroxypropan-2-yl)-1H-indol-2-yl)carbamate , which has demonstrated high efficacy against HIV-1 infection.[2] The dichlorinated pattern is crucial for establishing the necessary interactions within the target protein.

Table 2: Antiviral Activity of Selected Indole Derivatives

Compound Virus Target Mechanism/Note Reference
Ethyl (5,7-dichloro-3-(...)-1H-indol-2-yl)carbamate HIV-1 High efficacy against virus infection [2]
Arbidol (Umifenovir) Influenza A/B, SARS Broad-spectrum membrane fusion inhibitor [6]

| Delavirdine | HIV-1 | Non-nucleoside reverse transcriptase inhibitor (NNRTI) |[3][6] |

Case Study: Multi-Step Synthesis of an Advanced Indoloquinoline Precursor

To illustrate the practical utility of this compound as a foundational building block, we present a synthetic workflow for an advanced intermediate, (2-Amino-4-bromophenyl)(5,7-dichloro-1H-indol-3-yl)methanone, a key precursor for complex heterocyclic systems like perophoramidine.[10] This multi-step synthesis highlights the strategic functionalization at the C3 position.

A This compound B N-Boc Protection A->B C N-Boc-5,7-dichloroindole B->C D Grignard Reaction (4-bromo-2-nitrophenyl magnesium bromide) C->D E Intermediate Alcohol (Compound 19) D->E F Oxidation (TPAP) E->F G Intermediate Ketone (Compound 20) F->G H Nitro Reduction (e.g., Fe/HCl) G->H I Final Product: (2-Amino-4-bromophenyl) (5,7-dichloro-1H-indol-3-yl)methanone H->I

Caption: Synthetic Workflow to an Advanced Indole Intermediate.

Experimental Protocol: Synthesis of (2-Amino-4-bromophenyl)(5,7-dichloro-1H-indol-3-yl)methanone[10]

  • N-Protection: React this compound with di-tert-butyl dicarbonate (Boc)2O in the presence of a base (e.g., DMAP) in a suitable solvent like dichloromethane (DCM) to afford tert-butyl this compound-1-carboxylate.

  • C3-Functionalization (Grignard Addition): To a solution of the N-Boc protected indole in an anhydrous solvent at 0°C, add a Grignard reagent prepared from 1-bromo-4-iodo-2-nitrobenzene. This forms the hydroxyl intermediate, tert-butyl 3-((4-bromo-2-nitrophenyl)(hydroxy)methyl)-5,7-dichloro-1H-indole-1-carboxylate.

  • Oxidation: Oxidize the intermediate alcohol to the corresponding ketone using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine-N-oxide (NMO) in DCM. This yields tert-butyl 3-(4-bromo-2-nitrobenzoyl)-5,7-dichloro-1H-indole-1-carboxylate.

  • Nitro Group Reduction: Reduce the nitro group to an amine. This can be achieved using various methods, such as iron powder in the presence of an acid (e.g., acetic acid or HCl) or catalytic hydrogenation.

  • Deprotection (if necessary): The Boc protecting group may be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product. In some reduction conditions, this may occur concurrently.

  • Purification: Purify the final compound using column chromatography to obtain the desired advanced intermediate.

Conclusion and Future Perspectives

The this compound core has firmly established itself as a high-value building block in medicinal chemistry. Its synthetic tractability, combined with the predictable reactivity of its multiple functionalization sites, provides a robust platform for generating novel chemical entities. The strategic placement of chlorine atoms not only modulates the overall physicochemical profile but also enables specific, potency-enhancing interactions with biological targets, as evidenced by its success in the kinase inhibitor and antiviral domains.

Future research will likely focus on expanding the toolbox for C-H functionalization on the indole's benzenoid ring, allowing for even more precise and efficient diversification.[13][14][19] Furthermore, as our understanding of complex biological pathways grows, the this compound scaffold will undoubtedly be leveraged to develop next-generation targeted therapies for a wide range of human diseases.

References

Unraveling the Core Mechanisms of 5,7-dichloro-1H-indole Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Dichloro-Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic drugs.[1][2] Its inherent ability to mimic peptide structures allows it to bind reversibly to a wide array of enzymes and receptors, making it a fertile ground for drug discovery.[1] The strategic addition of halogen atoms to this scaffold can significantly enhance its therapeutic potential by modulating its physicochemical properties, such as lipophilicity and metabolic stability, and by introducing specific, high-affinity interactions with biological targets. This guide focuses on the 5,7-dichloro-1H-indole framework, a substitution pattern that has shown considerable promise in yielding potent modulators of key cellular signaling pathways. While direct and extensive research on this compound analogs is still emerging, a comprehensive analysis of closely related chlorinated indole derivatives provides compelling insights into their primary mechanisms of action. This document will synthesize the current understanding, drawing from robust data on analogous compounds to illuminate the therapeutic potential of the this compound core in oncology and beyond.

Primary Mechanisms of Action: A Dual Focus on Kinase Inhibition and Ion Channel Modulation

Based on extensive analysis of structurally related compounds, the biological activity of this compound analogs is likely governed by two principal mechanisms: the inhibition of protein kinases and the modulation of potassium ion channels. The dichloro-substitution pattern appears to be a critical determinant for both activities, offering a pathway to potent and potentially selective therapeutic agents.

Protein Kinase Inhibition: A Targeted Assault on Cancer Proliferation

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3][4] The indole scaffold has been successfully exploited in the development of numerous kinase inhibitors.[5][6] The addition of chlorine atoms, particularly at the 5- and 7-positions, is hypothesized to enhance the inhibitory potency of the indole core. These halogen atoms can form specific halogen bonds with the ATP-binding site of kinases, thereby increasing the affinity and selectivity of the inhibitor.[7]

While specific data for this compound analogs as kinase inhibitors is limited, extensive research on 5-chloro-indole derivatives provides a strong rationale for their potential in this area. These analogs have demonstrated potent inhibitory activity against several key oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[3][4]

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activity of 5-Chloro-Indole Derivatives [3][8]

Compound IDCancer Cell LineGI₅₀ (nM)¹Target KinaseIC₅₀ (nM)²
3e Panc-129EGFR68
MCF-729BRAFV600E35
HT-2930
A-54930
3b Panc-131EGFR74
MCF-732BRAFV600E41
HT-2930
A-54931
5f --EGFRT790M9.5
5g --EGFRT790M11.9

¹GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth. ²IC₅₀: The concentration of the compound that causes 50% inhibition of the target enzyme's activity.

The data presented in Table 1 clearly demonstrates that 5-chloro-indole derivatives can potently inhibit the proliferation of various cancer cell lines and directly target key oncogenic kinases with high affinity. The low nanomolar GI₅₀ and IC₅₀ values underscore the therapeutic potential of this scaffold. It is highly probable that the addition of a second chlorine atom at the 7-position would further modulate these activities, potentially leading to enhanced potency or altered selectivity.

Signaling Pathway Visualization

The inhibitory action of these compounds on the EGFR signaling pathway can be visualized as follows:

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound analog Inhibitor->EGFR Inhibits (ATP-competitive)

EGFR Signaling Pathway Inhibition
Potassium Channel Modulation: A Novel Avenue for Therapeutic Intervention

Potassium channels are transmembrane proteins that play a crucial role in regulating cellular excitability and are implicated in a wide range of physiological processes.[9] Their modulation presents a therapeutic strategy for conditions such as hypertension, autoimmune diseases, and neurodegenerative disorders.[7]

Evidence for the role of dichloro-indole analogs as potassium channel modulators comes from studies on the closely related 6,7-dichloro-1H-indole-2,3-dione. This compound is a precursor to NS309, a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1).[7] The 6,7-dichloro substitution pattern is considered critical for the activity of NS309, suggesting that the corresponding this compound scaffold could also serve as a basis for novel KCa channel modulators.

Table 2: Biological Activity of the 6,7-dichloro-indole Analog, NS309 [7]

CompoundTargetAssay TypeSpeciesEC₅₀ (nM)
NS309KCa3.1Whole-cell patch clampHuman8.6 (at 3 µM free Ca²⁺)
NS309KCa3.1Inside-out patch clampHuman31 (Ca²⁺ EC₅₀ shift from 430 nM)

The potent activation of KCa3.1 channels by NS309, as detailed in Table 2, highlights the potential of dichloro-indole scaffolds in modulating ion channel activity. The low nanomolar EC₅₀ values indicate a high affinity for the target. Further investigation into this compound analogs is warranted to explore their potential as selective potassium channel modulators.

Proposed Mechanism of Action Visualization

The proposed modulatory effect of this compound analogs on KCa channels can be depicted as follows:

KCa_Channel_Modulation cluster_membrane Cell Membrane KCa_Channel KCa Channel K_efflux K⁺ Efflux KCa_Channel->K_efflux Ca_influx Increased Intracellular Ca²⁺ Ca_influx->KCa_Channel Activates Analog This compound analog Analog->KCa_Channel Potentiates (Positive Allosteric Modulator) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Proposed KCa Channel Modulation

Experimental Protocols: A Framework for Investigation

To further elucidate the mechanism of action of novel this compound analogs, a systematic experimental approach is essential. The following protocols provide a detailed methodology for assessing their activity as both kinase inhibitors and potassium channel modulators.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound derivatives against a target protein kinase.

Materials:

  • Recombinant protein kinase of interest (e.g., EGFR, BRAF)

  • Kinase-specific peptide substrate

  • This compound analog test compounds

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (specific to the kinase)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound analogs in DMSO. Further dilute the compounds in the appropriate assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Assay buffer

    • Test compound or vehicle control (DMSO)

    • Recombinant kinase

    • Peptide substrate

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow Visualization

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds B Add assay components to 384-well plate: - Buffer - Compound/Vehicle - Kinase - Substrate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) D->E F Add Kinase Detection Reagent (Convert ADP to ATP, generate light) E->F G Measure luminescence F->G H Calculate % inhibition and determine IC₅₀ G->H

Kinase Inhibition Assay Workflow

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel therapeutic agents. The existing body of evidence from closely related analogs strongly suggests a dual mechanism of action centered on the inhibition of key protein kinases and the modulation of potassium channels. The potent anticancer activities of 5-chloro-indole derivatives and the significant potassium channel activation by a 6,7-dichloro-indole analog provide a solid foundation for the continued investigation of 5,7-dichloro-substituted compounds.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to definitively establish their mechanism of action and to perform comprehensive structure-activity relationship (SAR) studies. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel clinical candidates for the treatment of cancer and other debilitating diseases.

References

In Silico ADME/Pharmacokinetic Profiling of 5,7-dichloro-1H-indole: A Framework for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant number of failures attributed to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as unforeseen toxicity.[1][2] Early and accurate assessment of these pharmacokinetic parameters is therefore essential to de-risk projects and focus resources on the most promising molecules. This technical guide presents a comprehensive framework for the in silico ADME and pharmacokinetic profiling of 5,7-dichloro-1H-indole, a halogenated indole scaffold of interest in medicinal chemistry. By leveraging a suite of validated computational models, we can construct a detailed predictive profile of a molecule before its synthesis, offering invaluable insights to guide chemical optimization. This document is designed for researchers, computational chemists, and drug development professionals, providing not only a predicted ADME profile for the target compound but also a detailed, self-validating methodology that balances scientific rigor with practical application in a drug discovery setting.

Introduction: The Rationale for Predictive Profiling

The this compound Scaffold
The Imperative of In Silico ADME in Drug Discovery

The high attrition rate of drug candidates in late-stage development is a major economic and scientific burden. A primary cause for this failure is an undesirable ADME/Tox profile.[7][8] In silico ADME/Tox modeling has emerged as an indispensable tool in early discovery, offering a rapid, cost-effective, and resource-efficient alternative to traditional experimental screening.[9][10] By predicting key pharmacokinetic properties directly from a chemical's structure, these computational methods allow for the screening of vast virtual libraries, the early identification of potential liabilities, and the intelligent design of molecules with improved drug-like properties.[11][12][13] This "fail fast, fail cheap" paradigm enables teams to prioritize synthesis and testing efforts on compounds with the highest probability of success.[14]

This guide establishes a robust workflow for such a predictive analysis, using this compound as a case study to illustrate the power and practical application of these methods.

The In Silico Analysis Workflow: A Self-Validating System

A credible in silico assessment is not merely a collection of predicted numbers; it is a systematic process where each step is justified and the confidence in each prediction is understood. The workflow described here is designed as a self-validating system, integrating predictions with clear next steps for experimental verification.

Diagram 1: Overall In Silico ADME/Tox Workflow

ADME_Workflow cluster_input 1. Input & Preparation cluster_prediction 2. Predictive Modeling cluster_analysis 3. Analysis & Decision cluster_validation 4. Experimental Validation Plan Input Compound Structure (this compound) SMILES: c1c(c2c(c(c1)Cl)N=C2)Cl Standardize Structure Standardization (Desalting, Tautomer Check) Input->Standardize PhysChem Physicochemical Properties (logP, logS, pKa, TPSA) Standardize->PhysChem ADME ADME Prediction (Absorption, Distribution, Metabolism, Excretion) PhysChem->ADME Tox Toxicity Prediction (hERG, Mutagenicity, Hepatotoxicity) ADME->Tox PK PK Endpoint Integration (Bioavailability, Clearance) Tox->PK Profile Construct ADME/Tox Profile (Data Tables & Interpretation) PK->Profile Risk Identify Liabilities & Assets (Risk-Benefit Analysis) Profile->Risk Decision Decision Gate: Advance, Optimize, or Terminate? Risk->Decision Plan Propose Key In Vitro Assays (e.g., Caco-2, CYP Inhibition, PAMPA) Decision->Plan Validation Required

Caption: A systematic workflow for in silico ADME/Tox profiling.

Step-by-Step Protocol for In Silico Profiling

This protocol outlines the conceptual steps for analyzing a compound like this compound using publicly available tools such as SwissADME and ProTox-3.0 as exemplars.

  • Compound Input and Preparation:

    • Objective: To ensure the chemical structure is correctly represented for the prediction algorithms.

    • Action: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) for this compound: Clc1ccc2[nH]cc(Cl)c2c1.

    • Tool: Input this SMILES string into the chosen web server (e.g., SwissADME). The software automatically standardizes the structure.

    • Causality: Incorrect structural representation (e.g., wrong tautomeric state) is a primary source of error in prediction. This initial step is critical for accuracy.

  • Physicochemical and Pharmacokinetic Property Prediction:

    • Objective: To calculate fundamental properties that govern ADME behavior.

    • Tool: Utilize a comprehensive prediction tool (e.g., SwissADME, pkCSM).

    • Action: Run the prediction. The tool will calculate a range of descriptors.

    • Key Parameters to Analyze:

      • Lipophilicity: Consensus Log P (partition coefficient).

      • Solubility: Log S (aqueous solubility).

      • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) inhibition, and skin permeability (Log Kp).

  • Toxicity Prediction:

    • Objective: To identify potential safety liabilities early.

    • Tool: Use a dedicated toxicity prediction server (e.g., ProTox-3.0).[15][16]

    • Action: Input the same SMILES string and run the prediction.

    • Key Parameters to Analyze:

      • Organ Toxicity: Hepatotoxicity.

      • Endpoint Toxicity: Mutagenicity, Carcinogenicity.

      • LD50: Predicted median lethal dose in rodents, providing an estimate of acute toxicity.

  • Data Aggregation and Interpretation:

    • Objective: To synthesize all predicted data into a coherent profile and make a preliminary assessment.

    • Action: Consolidate all quantitative data into summary tables (as shown in Section 3).

    • Causality: Individual data points are informative, but their interplay determines the overall profile. For example, high lipophilicity often correlates with good absorption but may also lead to poor solubility and higher toxicity.[13] A holistic review is essential.

Predicted ADME/Pharmacokinetic Profile: this compound

The following data represents a hypothesized but realistic profile for this compound, based on its structure and data from similar compounds. These values should be used to guide experimental work, not as a substitute for it.

Physicochemical Properties

These fundamental properties are the primary determinants of a compound's behavior in a biological system.[17]

PropertyPredicted ValueImplication for Drug-Likeness
Molecular Weight186.03 g/mol Excellent. Well within the typical range for small molecule drugs (<500 g/mol ).
Consensus Log P~3.3High lipophilicity. Suggests good membrane permeability but may risk poor solubility.
Aqueous Solubility (Log S)~ -3.5 (Poorly Soluble)Potential formulation challenges. May limit oral absorption if dissolution is rate-limiting.
Topological Polar Surface Area (TPSA)~28.1 ŲExcellent. Low TPSA is strongly correlated with good cell membrane permeability.
Lipinski's Rule of Five0 ViolationsHigh probability of being an orally active drug.[18]
Predicted ADME Parameters
ParameterPredictionInterpretation & Experimental Validation Step
Absorption
GI AbsorptionHighThe compound's high lipophilicity and low TPSA suggest efficient passive diffusion across the gut wall.
Validation StepIn vitro Caco-2 permeability assay to confirm high cell permeation.[19]
Distribution
BBB PermeantYesHigh potential to cross the blood-brain barrier. An asset for CNS targets, a liability otherwise.
Validation StepParallel Artificial Membrane Permeability Assay (PAMPA) for BBB.
Plasma Protein BindingHigh (>90%)Expected due to high lipophilicity. High binding reduces the free fraction of the drug available for therapeutic effect.
Validation StepEquilibrium dialysis to measure the fraction bound to human plasma proteins.
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactions (DDIs) involving this major CYP isoform.
CYP2C9 InhibitorYesPotential Liability. Risk of DDIs with drugs metabolized by CYP2C9 (e.g., warfarin).
CYP2C19 InhibitorNoLow risk of DDIs involving this isoform.
CYP2D6 InhibitorNoLow risk of DDIs involving this isoform.
CYP3A4 InhibitorYesPotential Liability. High risk of DDIs, as CYP3A4 metabolizes ~50% of clinical drugs.[11]
Validation StepIn vitro fluorescent or LC-MS based CYP inhibition assays for all major isoforms.
Excretion
Renal ClearanceLowAs a lipophilic compound, it is likely to be extensively metabolized before renal excretion.

Diagram 2: Predicted Metabolic Pathways

Metabolism Predicted metabolic fate of this compound. cluster_phase1 Phase I Metabolism (CYP450-mediated) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound p1_meta1 Hydroxylation (e.g., at C3, C4, C6) parent->p1_meta1 CYP2C9, CYP3A4 p1_meta2 N-Oxidation parent->p1_meta2 p2_meta1 Glucuronidation (at hydroxyl group) p1_meta1->p2_meta1 UGT enzymes p2_meta2 Sulfation (at hydroxyl group) p1_meta1->p2_meta2 SULT enzymes

Caption: Predicted Phase I and Phase II metabolic pathways.

Predicted Toxicity Profile

Toxicity prediction is crucial for identifying potential showstoppers. In silico models are particularly effective for flagging risks related to mutagenicity and hERG channel blockade.[20][21]

Toxicity EndpointPredictionConfidenceImplication and Mitigation
hERG InhibitionHigh ProbabilityHighCritical Liability. Potential for drug-induced QT prolongation and cardiac arrhythmia. This is a major cause of drug withdrawal.
MitigationEarly in vitro patch-clamp assay is mandatory. Structural modification to reduce hERG affinity is required.
HepatotoxicityProbableMediumPotential for drug-induced liver injury. The chlorinated aromatic structure can be a structural alert.
MitigationMonitor liver enzyme markers in subsequent in vivo studies. Assess reactive metabolite formation in vitro.
Mutagenicity (AMES)UnlikelyHighLow risk of being a mutagen. The structure does not contain common structural alerts for DNA reactivity.
CarcinogenicityUnlikelyMediumBased on the negative mutagenicity prediction, the risk of genotoxic carcinogenicity is low.
Acute Oral Toxicity (LD50)~550 mg/kg (Class IV)MediumPredicted to be 'Harmful if swallowed'. Requires careful handling but not exceptionally toxic acutely.

Synthesis and Strategic Interpretation

The in silico profile of this compound is a classic example of a high-reward, high-risk starting point.

  • The Assets: The molecule exhibits excellent "drug-like" properties according to Lipinski's rules, with predicted high gastrointestinal absorption and the potential to access the central nervous system. Its low molecular weight and TPSA provide a fantastic foundation for further chemical exploration.

  • The Liabilities: The predicted profile is marked by three significant liabilities that must be addressed:

    • Poor Aqueous Solubility: This is a common challenge with lipophilic molecules and can severely limit oral bioavailability despite high membrane permeability. Formulation strategies or structural modifications to introduce polar groups would be necessary.

    • CYP Inhibition (2C9 & 3A4): Inhibition of major metabolic enzymes, particularly CYP3A4, creates a high potential for drug-drug interactions, which is a major regulatory concern.

    • hERG Inhibition: This is the most critical liability. A high probability of hERG channel blockade is a potential project killer due to the risk of fatal cardiac arrhythmias.

Diagram 3: Integrated Risk Assessment

Risk_Assessment Connecting predicted properties to development risks and strategy. cluster_properties Predicted Properties cluster_risks Resulting Development Risks cluster_strategy Recommended Strategy logP High LogP (~3.3) Solubility_Risk Poor Solubility & Bioavailability Issues logP->Solubility_Risk CYP CYP2C9 & CYP3A4 Inhibition DDI_Risk High DDI Potential CYP->DDI_Risk hERG hERG Blockade (High Probability) Cardiac_Risk Cardiotoxicity Risk hERG->Cardiac_Risk Strategy Prioritize Structural Modification: - Reduce Lipophilicity - Mitigate hERG Binding - Confirm with In Vitro Assays Solubility_Risk->Strategy DDI_Risk->Strategy Cardiac_Risk->Strategy

Caption: Integrated risk assessment for this compound.

Conclusion and Forward Look

This in-depth guide demonstrates a structured, rational approach to the in silico ADME/pharmacokinetic profiling of this compound. The computational analysis reveals a molecule with a promising physicochemical foundation for oral absorption but burdened by significant, and potentially insurmountable, liabilities related to solubility, drug-drug interactions, and cardiotoxicity.

The power of this analysis lies not in providing definitive answers, but in asking the right questions early. Based on this profile, the path forward is clear: before any significant resources are invested in this specific scaffold, experimental validation of the key predicted liabilities—especially hERG inhibition and CYP3A4 inhibition—is paramount. The insights gained from this in silico workflow enable a data-driven decision: to either terminate work on this molecule, or to initiate a focused medicinal chemistry campaign to systematically engineer out the identified risks while retaining the desirable properties. This predictive, iterative process is the hallmark of modern, efficient drug discovery.

References

Introduction: The Emergent Toxicological Significance of Chlorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of Chlorinated Indole Compounds

Indole, a heterocyclic aromatic compound, is a ubiquitous structural motif found in vital biomolecules like the amino acid tryptophan and in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of chlorine atoms to the indole scaffold, either through natural biosynthesis, chemical synthesis, or environmental processes, gives rise to chlorinated indole compounds. These compounds represent a diverse chemical class with a correspondingly complex toxicological profile.

Sources of chlorinated indoles are varied. They are found as naturally occurring marine alkaloids with potent cytotoxic and antibacterial properties.[2] They can be synthesized for pharmaceutical applications, including as potential amoebicidal agents or neuroprotective drugs.[3][4] Critically, they also emerge as disinfection byproducts (DBPs) in drinking water when indole-containing precursors, such as the anti-inflammatory drug indomethacin or the amino acid tryptophan, react with chlorine disinfectants.[5][6] Studies have shown that the chlorination process can substantially increase the cytotoxicity of the parent indole compound, highlighting the environmental and health relevance of understanding their toxicology.[5]

This guide provides a comprehensive overview of the toxicological profile of chlorinated indoles, focusing on their core mechanisms of toxicity, metabolic fate, and the experimental strategies employed to assess their risk.

Part 1: Core Mechanisms of Toxicity

The toxicity of chlorinated indoles is not mediated by a single mechanism but rather a network of interconnected cellular events. The primary initiating events appear to be activation of the Aryl Hydrocarbon Receptor (AhR), induction of oxidative stress, and direct mitochondrial impairment.

Aryl Hydrocarbon Receptor (AhR) Activation: A Central Hub

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide range of environmental xenobiotics.[7] Many indole derivatives are known AhR agonists, and this activity is often retained or modified in their chlorinated counterparts.[8][9][10] The activation of AhR by a chlorinated indole is a critical initiating event that can lead to a cascade of downstream toxicological outcomes.

The canonical AhR signaling pathway begins with the binding of a ligand, such as a chlorinated indole, to the cytosolic AhR complex. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR dimerizes with the Ah Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes, initiating their transcription.[11]

A primary consequence of AhR activation is the potent induction of Phase I metabolizing enzymes, particularly Cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1.[11][12][13] While expression of CYP1A1 is a sensitive biomarker for AhR activation, it is important to note that this induction does not automatically equate to dioxin-like toxicity, as many compounds can activate this pathway without causing the full spectrum of adverse effects associated with dioxins.[14]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Chlorinated Indole AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) Ligand->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Dissociation of chaperones ARNT ARNT Dimer AhR/ARNT Heterodimer AhR_active->Dimer Dimerizes with cluster_nucleus cluster_nucleus ARNT->Dimer DRE DRE/XRE (DNA) Dimer->DRE Binds to TargetGenes Target Gene Transcription (e.g., CYP1A1, CYP1B1) DRE->TargetGenes Induces

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Mitochondrial Dysfunction

Mitochondria are increasingly recognized as primary targets for chemical-induced toxicity.[15] Several studies have demonstrated that indole compounds can disrupt mitochondrial function, leading to impaired energy metabolism and cell death.[16] This toxicity is characterized by:

  • Inhibition of the Electron Transport Chain (ETC): Indoles can interfere with the function of ETC complexes, leading to a decreased oxygen consumption rate (OCR).[16]

  • Reduced ATP Production: The disruption of the ETC uncouples oxidative phosphorylation, resulting in a significant decrease in cellular ATP levels.[16][17]

  • Altered Redox State: Impaired mitochondrial respiration leads to an increase in the NADH/NAD+ ratio, disrupting cellular redox homeostasis.[17]

This bioenergetic collapse compromises essential cellular functions and can trigger apoptotic pathways. The damage is often exacerbated by a concurrent increase in the production of mitochondrial reactive oxygen species (ROS).[18]

Oxidative Stress

Oxidative stress, an imbalance between the production of ROS and the cell's ability to detoxify them, is a common downstream consequence of both AhR activation and mitochondrial dysfunction.[19] The metabolic activation of chlorinated indoles by CYP enzymes can generate reactive intermediates and ROS.[20] Simultaneously, mitochondrial damage leads to the leakage of electrons from the ETC, which react with oxygen to form superoxide radicals. This surge in ROS can cause widespread damage to lipids, proteins, and DNA, contributing to cytotoxicity and inflammation.[3][21]

Part 2: Metabolism and Bioactivation

The toxicological effects of chlorinated indoles are intrinsically linked to their metabolism. The primary enzymes involved are the CYP1 family members, whose expression is often induced by the compounds themselves via the AhR pathway.[11][13]

Metabolism can be a double-edged sword:

  • Detoxification: Enzymatic modification can render the compounds more water-soluble, facilitating their excretion.

  • Bioactivation: In some cases, metabolism converts a relatively inert parent compound into a highly reactive intermediate. For example, the metabolism of 3-methylindole by cytochrome P-450 is known to form a free radical intermediate that is responsible for its pneumotoxicity.[20] This reactive species can then bind covalently to cellular macromolecules or initiate lipid peroxidation, leading to cell injury.

The position of the chlorine atom(s) on the indole ring significantly influences the compound's metabolic fate and subsequent toxicity, as it alters the electronic properties and steric accessibility of different sites on the molecule.[22][23]

Part 3: Key Toxicological Endpoints

The mechanistic pathways described above manifest as several measurable toxicological endpoints.

Cytotoxicity

A common outcome of exposure to chlorinated indoles is direct cytotoxicity. In vitro studies have demonstrated that chlorinated indole alkaloids and DBPs can induce cell death in various cell lines, including human cancer cells (e.g., HepG2, HCT-116) and non-cancerous lines.[2][5] The potency, often measured as the half-maximal inhibitory concentration (IC50), can be significantly influenced by the chlorination pattern.[2]

Table 1: Example Cytotoxic Activities of Chlorinated Indole Compounds

Compound Cell Line Endpoint IC50 Value (µM) Reference
Dionemycin (Chlorinated bis-indole) NCI-H460 (Lung Cancer) Cytotoxicity 3.1 [2]
Dionemycin (Chlorinated bis-indole) MDA-MB-231 (Breast Cancer) Cytotoxicity 6.5 [2]
Dionemycin (Chlorinated bis-indole) HCT-116 (Colon Cancer) Cytotoxicity 4.2 [2]
Dionemycin (Chlorinated bis-indole) HepG2 (Liver Cancer) Cytotoxicity 11.2 [2]
Indole 6o c-6 (Synthetic) Acanthamoeba castellanii Trophocidal Effect 11.10 [4]

| Chlorantraniliprole | HepG2 (Liver Cancer) | Cytotoxicity | 1517 (1.517 mg/mL) |[24] |

Endocrine Disruption

Endocrine-disrupting chemicals (EDCs) are substances that interfere with the body's hormone system.[25][26] The AhR pathway, which is central to chlorinated indole toxicity, has significant crosstalk with endocrine signaling pathways, including those of androgen and estrogen receptors.[8][27] While some indoles have been shown to possess AR-inhibiting activity, this effect does not always appear to be directly dependent on AhR activation.[8][27] Given that many chlorinated aromatic compounds are known EDCs, the potential for chlorinated indoles to disrupt endocrine function is a critical area for ongoing investigation.[6][28][29]

Neurotoxicity

The indole scaffold is a key feature of many neuroactive compounds. While some indole derivatives are being investigated for neuroprotective properties against oxidative stress, others can be neurotoxic.[3][19] For instance, the neurotoxin MPTP, used to create animal models of Parkinson's disease, induces neurodegeneration through mechanisms involving oxidative stress and neuroinflammation—pathways also modulated by certain indoles.[19] The potential for chlorinated indoles to exhibit neurotoxicity, particularly through the mechanisms of mitochondrial dysfunction and ROS production, warrants careful evaluation in drug development.

Part 4: Toxicological Assessment Strategies

A multi-tiered approach combining in vitro and in vivo methods is essential for characterizing the toxicological profile of chlorinated indole compounds.

In Vitro Assays

In vitro models provide a rapid and mechanistic-focused approach to screening and hazard identification.

This protocol assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability.

Causality: The choice of the MTT assay is based on its ability to quantify the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes. A decrease in the activity of these enzymes in living cells reflects a loss of viability, providing a quantitative measure of cytotoxicity.[24]

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the chlorinated indole compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

This assay directly measures the ability of a compound to activate the AhR signaling pathway.

Causality: This is a highly specific, mechanism-based assay. A cell line is engineered to contain a luciferase reporter gene under the control of a promoter with DREs. Activation of the AhR/ARNT complex and its binding to the DREs directly drives the expression of luciferase, producing a measurable light signal that is proportional to the degree of AhR activation.[12]

Methodology:

  • Cell Line: Use a stable cell line transfected with a DRE-driven luciferase reporter plasmid (e.g., HepG2-Lucia™ AhR).

  • Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere.

  • Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control and a potent positive control (e.g., TCDD).

  • Incubation: Incubate for 18-24 hours to allow for transcription and translation of the luciferase enzyme.

  • Lysis and Reagent Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions (e.g., ONE-Glo™ Luciferase Assay System).

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the results to cell viability (if necessary, from a parallel assay) and express the data as fold induction over the vehicle control.

Gene_Expression_Workflow start 1. Cell Culture & Treatment rna 2. Total RNA Extraction start->rna qc1 RNA QC (Purity/Integrity) rna->qc1 cdna 3. cDNA Synthesis qc1->cdna qpcr 4. qRT-PCR (Target: CYP1A1, Ref: GAPDH) cdna->qpcr analysis 5. Data Analysis (ΔΔCt Method) qpcr->analysis end Result: Fold Change in Gene Expression analysis->end

Caption: Experimental workflow for analyzing gene expression via qRT-PCR.

In Vivo Assays

In vivo studies are necessary to understand the systemic toxicity, pharmacokinetics, and potential target organ toxicity of a compound.

This study provides information on the short-term toxicity and helps determine the lethal dose (LD50) of a substance.[30]

Causality: This foundational in vivo test is designed to identify the dose range causing acute adverse effects or mortality following a single administration. It is a self-validating system where observed clinical signs, body weight changes, and gross pathology are directly correlated with the administered dose, establishing a clear cause-and-effect relationship for acute toxicity.[30]

Methodology:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats), with both male and female groups.

  • Acclimatization: Acclimate animals to laboratory conditions for at least 7 days.

  • Dosing: Administer the chlorinated indole compound via oral gavage. A limit test (e.g., 2000 mg/kg) or a tiered dose-finding study can be performed. Doses should be selected based on in vitro data and any existing information. A vehicle control group is mandatory.

  • Observation Period: Observe animals closely for clinical signs of toxicity (e.g., changes in behavior, ataxia, dyspnea) immediately after dosing and periodically for 14 days.[30]

  • Measurements: Record body weight prior to dosing and at regular intervals (e.g., days 1, 7, 14).

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) to identify any macroscopic pathological changes in organs and tissues.

  • Data Analysis: Record mortality and clinical signs. Analyze body weight data. Estimate the LD50 if applicable.

Conclusion and Future Directions

Chlorinated indole compounds exhibit a complex toxicological profile primarily driven by their ability to activate the AhR signaling pathway, induce mitochondrial dysfunction, and generate oxidative stress. These mechanisms can lead to significant cytotoxicity, and there is an emerging concern for their potential as endocrine disruptors and neurotoxicants.

Future research should focus on:

  • Structure-Toxicity Relationships: Systematically investigating how the number and position of chlorine substituents affect toxicological potency and mechanisms.

  • Metabolite Identification and Toxicity: Characterizing the metabolites of chlorinated indoles and assessing their specific contribution to the overall toxicity.

  • Chronic and Low-Dose Exposure: Evaluating the effects of long-term, low-level exposure, which is particularly relevant for compounds formed as environmental contaminants.

  • Advanced In Vitro Models: Utilizing organ-on-a-chip and 3D culture systems to better model human organ-specific toxicity.

A thorough understanding of these areas is crucial for accurately assessing the risks of existing chlorinated indoles and for guiding the safer design of new indole-based pharmaceuticals.

References

An In-Depth Technical Guide to 5,7-dichloro-1H-indole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the indole scaffold stands as a "privileged" structure, a foundational motif that consistently yields biologically active compounds.[1] Its inherent versatility allows for a vast array of chemical modifications, enabling the fine-tuning of electronic and steric properties to achieve desired therapeutic effects. Among the halogenated derivatives, 5,7-dichloro-1H-indole has emerged as a particularly valuable building block, offering unique reactivity and serving as a key intermediate in the synthesis of complex molecular architectures, including potent kinase inhibitors.

This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its spectroscopic characterization, chemical reactivity, and applications in the development of bioactive molecules. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both a theoretical understanding and practical insights into the utility of this important heterocyclic compound.

Core Properties of this compound

A clear understanding of the fundamental physicochemical properties of a compound is the bedrock of its effective application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValue
CAS Number 4792-72-7
Molecular Formula C₈H₅Cl₂N
Molecular Weight 186.03 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 56-58 °C
Boiling Point ~306.7 °C at 760 mmHg (Predicted)
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis of this compound via the Bartoli Indole Synthesis

The regioselective synthesis of 7-substituted indoles can be challenging using traditional methods. The Bartoli indole synthesis, however, provides an elegant and efficient solution, particularly for indoles bearing substituents at the C7 position.[2][3] This reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to construct the indole core. The presence of the ortho-substituent is crucial as it facilitates the key[4][4]-sigmatropic rearrangement in the reaction mechanism.[3] For the synthesis of this compound, the readily available 2,4-dichloronitrobenzene serves as the ideal starting material.

Causality Behind the Experimental Choices

The Bartoli synthesis is predicated on a cascade of reactions initiated by the nucleophilic attack of the vinyl Grignard reagent on the nitro group of the starting material. The choice of 2,4-dichloronitrobenzene is strategic; the chlorine atom at the 2-position acts as the necessary ortho-substituent to direct the cyclization towards the desired 7-chloroindole product. The reaction requires three equivalents of the vinyl Grignard reagent: the first reduces the nitro group to a nitroso intermediate, the second participates in the formation of the indole ring, and the third acts as a base to facilitate the final aromatization step.[5] Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent and its suitable boiling point for the reaction conditions. The reaction is typically performed at low temperatures to control the reactivity of the organometallic reagent and minimize side reactions.

Experimental Protocol: Bartoli Synthesis of this compound

Materials:

  • 2,4-Dichloronitrobenzene

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloronitrobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -40 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise to the stirred solution, maintaining the temperature below -35 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Caption: Workflow for the Bartoli Synthesis of this compound.

Spectroscopic Characterization

Unambiguous structural elucidation is paramount for ensuring the identity and purity of a synthesized compound. The following section details the expected spectroscopic data for this compound based on the analysis of related structures and general principles of spectroscopy.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the electron-withdrawing nature of the two chlorine atoms significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR (in CDCl₃):

  • N-H proton: A broad singlet is expected in the downfield region (δ 8.2-8.5 ppm).

  • Pyrrole ring protons (H2, H3): The H3 proton typically appears as a triplet around δ 6.5 ppm, while the H2 proton resonates as a triplet around δ 7.2 ppm.

  • Benzene ring protons (H4, H6): The H4 proton is expected to be a doublet around δ 7.5 ppm, and the H6 proton as a doublet around δ 7.1 ppm.

¹³C NMR (in CDCl₃):

  • Pyrrole ring carbons (C2, C3): C2 is expected around δ 125 ppm, and the more shielded C3 around δ 103 ppm.

  • Benzene ring carbons (C4, C5, C6, C7): The carbons directly attached to the chlorine atoms (C5 and C7) will be significantly influenced, with expected shifts around δ 115-125 ppm. The other aromatic carbons (C4 and C6) will resonate in the typical aromatic region.

  • Bridgehead carbons (C3a, C7a): These carbons are expected to appear around δ 128 ppm and δ 133 ppm, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 185, with a characteristic isotopic pattern (M+2 and M+4 peaks) due to the presence of two chlorine atoms. Common fragmentation pathways for indoles involve the loss of HCN, which would result in a fragment ion at m/z 158.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • N-H stretch: A sharp peak around 3400-3450 cm⁻¹ corresponding to the N-H bond of the indole ring.[6]

  • C-H aromatic stretch: Peaks in the region of 3000-3100 cm⁻¹.

  • C=C aromatic stretch: Absorptions in the 1450-1600 cm⁻¹ region.

  • C-N stretch: A band in the 1200-1350 cm⁻¹ range.

  • C-Cl stretch: Strong absorptions in the 600-800 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The this compound scaffold is a versatile platform for further chemical transformations, enabling the synthesis of a diverse range of more complex molecules. The presence of the two chlorine atoms on the benzene ring and the reactive sites on the pyrrole ring (N-H, C2, and C3) offer multiple handles for functionalization.

Common reactions involving the indole nucleus include:

  • N-Alkylation/Arylation: The indole nitrogen can be readily deprotonated with a suitable base and subsequently reacted with various electrophiles (e.g., alkyl halides, aryl halides) to introduce substituents at the N1 position.

  • Electrophilic Substitution at C3: The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution reactions such as the Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms on the benzene ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds, although harsher conditions may be required compared to their bromo or iodo counterparts.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, with numerous indole-containing compounds approved as therapeutic agents for a wide range of diseases.[7] The incorporation of chlorine atoms, as in this compound, can significantly enhance the biological activity of a molecule by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.

A prominent area where dichlorinated indole derivatives have shown immense potential is in the development of kinase inhibitors .[8][9] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The chlorine atoms on the indole ring can engage in specific halogen bonding interactions with the amino acid residues in the ATP-binding pocket of kinases, leading to enhanced potency and selectivity of the inhibitor.

While specific drugs derived directly from this compound are not yet on the market, this scaffold is actively being explored in preclinical research for the development of novel inhibitors targeting various kinases, including but not limited to:

  • c-Jun N-terminal kinases (JNKs) [10]

  • Epidermal Growth Factor Receptor (EGFR) [3]

  • Aurora Kinases [11]

The synthesis of these complex inhibitors often involves the initial preparation of the this compound core, followed by a series of functionalization reactions to introduce the necessary pharmacophoric features for potent and selective target engagement.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought if irritation persists.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its efficient preparation via the Bartoli indole synthesis, coupled with its diverse reactivity, makes it an attractive starting material for the construction of complex molecular architectures. The unique electronic properties imparted by the two chlorine substituents have positioned this scaffold as a key intermediate in the development of novel kinase inhibitors and other biologically active compounds. As our understanding of the intricate roles of kinases in disease progression continues to expand, the importance of foundational scaffolds like this compound in the discovery of next-generation therapeutics is set to grow.

References

Methodological & Application

Synthesis of 5,7-dichloro-1H-indole from 2,3-dichloroaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 5,7-dichloro-1H-indole, a valuable heterocyclic motif in medicinal chemistry and drug development, starting from the readily available 2,3-dichloroaniline. This application note is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth scientific context, step-by-step experimental procedures, and critical safety information.

Introduction: The Significance of the Dichloro-Indole Scaffold

The indole nucleus is a cornerstone of numerous biologically active compounds. The introduction of halogen atoms, such as chlorine, onto the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the this compound scaffold is a key building block in the synthesis of a variety of pharmacologically relevant molecules. Its preparation from 2,3-dichloroaniline presents a practical and efficient synthetic route.

Strategic Approach: The Fischer Indole Synthesis via a Japp-Klingemann Intermediate

The most effective and widely recognized method for the synthesis of indoles from anilines is the Fischer indole synthesis.[1][2][3] This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the corresponding aniline. For this specific transformation, a multi-step approach commencing with the diazotization of 2,3-dichloroaniline is employed. The resulting diazonium salt is then utilized in a Japp-Klingemann reaction to generate a key hydrazone intermediate. Subsequent Fischer indole cyclization and a final decarboxylation step afford the desired this compound.

This synthetic strategy is advantageous as it allows for the construction of the indole ring system with predictable regiochemistry and utilizes well-established and reliable chemical transformations.

Reaction Schematics and Mechanistic Overview

The overall synthetic pathway can be visualized as a three-stage process:

Synthesis_Pathway cluster_0 Stage 1: Diazotization & Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Cyclization cluster_2 Stage 3: Decarboxylation A 2,3-Dichloroaniline B 2,3-Dichlorophenyl diazonium chloride A->B NaNO₂, HCl 0-5 °C C Ethyl 2-(2-(2,3-dichlorophenyl)hydrazono)propanoate B->C Ethyl 2-methylacetoacetate, NaOAc, EtOH/H₂O D Ethyl this compound-2-carboxylate C->D Polyphosphoric acid (PPA) Heat E This compound D->E Quinoline, Cu₂O Heat

Figure 1: Overall synthetic workflow.

Mechanistic Insights:

  • Japp-Klingemann Reaction: This reaction is a cornerstone for the synthesis of arylhydrazones from diazonium salts and β-ketoesters or β-keto-acids.[1][4][5] The mechanism involves the initial coupling of the diazonium salt with the enolate of the β-ketoester, followed by the cleavage of the acetyl group to yield the stable hydrazone.[4]

  • Fischer Indole Synthesis: The acid-catalyzed cyclization of the arylhydrazone proceeds through a[2][2]-sigmatropic rearrangement of the enamine tautomer, followed by the elimination of ammonia to form the aromatic indole ring.[2][6][7]

  • Decarboxylation: The final removal of the carboxyl group from the 2-position of the indole ring is typically achieved by heating in a high-boiling solvent, often with a copper catalyst.[8][9]

Comparative Analysis of Synthetic Routes

Synthetic StrategyStarting MaterialsKey IntermediatesAdvantagesDisadvantages
Fischer Indole Synthesis via Japp-Klingemann 2,3-Dichloroaniline, Ethyl 2-methylacetoacetateArylhydrazone, Indole-2-carboxylateWell-established, reliable, good regiocontrol.Multi-step process.
Bartoli Indole Synthesis 1,2-Dichloro-3-nitrobenzene, Vinyl Grignard reagentNitrosoareneShorter route for some 7-substituted indoles.Requires nitration of the starting material; Grignard reagents are moisture-sensitive.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Stage 1: Synthesis of Ethyl 2-(2-(2,3-dichlorophenyl)hydrazono)propanoate via Japp-Klingemann Reaction

This stage combines the diazotization of 2,3-dichloroaniline and the subsequent Japp-Klingemann reaction in a one-pot procedure.

Materials:

  • 2,3-Dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-methylacetoacetate

  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization of 2,3-dichloroaniline:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,3-dichloroaniline (1 equiv.) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Japp-Klingemann Reaction:

    • In a separate large beaker, dissolve ethyl 2-methylacetoacetate (1 equiv.) and sodium acetate (3 equiv.) in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the β-ketoester solution with vigorous stirring, ensuring the temperature remains below 10 °C.

    • Continue stirring the reaction mixture at room temperature for 2-3 hours. A yellow to orange precipitate of the hydrazone should form.

  • Work-up and Purification:

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to afford pure ethyl 2-(2-(2,3-dichlorophenyl)hydrazono)propanoate.

Stage 2: Fischer Indole Cyclization to Ethyl this compound-2-carboxylate

Materials:

  • Ethyl 2-(2-(2,3-dichlorophenyl)hydrazono)propanoate

  • Polyphosphoric Acid (PPA)

Procedure:

  • Reaction Setup:

    • Place the dried hydrazone from Stage 1 into a round-bottom flask equipped with a mechanical stirrer and a thermometer.

    • Add polyphosphoric acid (approximately 10 times the weight of the hydrazone).

  • Cyclization:

    • Heat the mixture with stirring to 80-100 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • The solid product will precipitate out. Collect the solid by vacuum filtration and wash with copious amounts of water.

    • Dry the crude product and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 3: Decarboxylation to this compound

Materials:

  • Ethyl this compound-2-carboxylate

  • Quinoline

  • Copper(I) Oxide (Cu₂O)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the indole-2-carboxylate from Stage 2 in quinoline.

    • Add a catalytic amount of copper(I) oxide.

  • Decarboxylation:

    • Heat the reaction mixture to reflux (approximately 230-240 °C) for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into an excess of dilute hydrochloric acid to neutralize the quinoline.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Characterization Data for this compound

PropertyValue
Molecular Formula C₈H₅Cl₂N
Molecular Weight 186.04 g/mol
Appearance Off-white to light brown solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.20 (br s, 1H, NH), 7.55 (d, J = 2.0 Hz, 1H, Ar-H), 7.25 (d, J = 2.0 Hz, 1H, Ar-H), 7.15 (t, J = 2.0 Hz, 1H, Ar-H), 6.50 (dd, J = 3.2, 2.0 Hz, 1H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 133.5, 129.0, 128.5, 125.0, 122.0, 119.5, 115.0, 103.0

Note: NMR data are predicted and may vary slightly based on experimental conditions and solvent.

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low yield in Japp-Klingemann reaction: Ensure the diazonium salt solution is kept cold and added slowly to the β-ketoester solution. The pH of the reaction mixture should be controlled by the buffer (sodium acetate).

  • Incomplete Fischer cyclization: The viscosity of polyphosphoric acid can make stirring difficult. Ensure efficient mechanical stirring. If the reaction stalls, a higher temperature or longer reaction time may be necessary.

  • Difficult decarboxylation: Ensure the quinoline is of high purity and the temperature is maintained at reflux. The use of a copper catalyst is crucial.

Safety Information:

  • 2,3-Dichloroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[5][8] It is a suspected carcinogen and may cause an allergic skin reaction.[8] Handle with extreme caution in a fume hood.

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

  • Polyphosphoric Acid: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

  • Quinoline: Harmful if swallowed and toxic in contact with skin. It has a strong, unpleasant odor.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound from 2,3-dichloroaniline, leveraging the power of the Fischer indole synthesis in conjunction with the Japp-Klingemann reaction. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently prepare this valuable building block for applications in drug discovery and medicinal chemistry.

References

Application Notes and Protocols: Fischer Indole Synthesis of 5,7-dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a pivotal method for the construction of the indole nucleus.[1][2] This application note provides a comprehensive guide to the synthesis of 5,7-dichloro-1H-indole, a halogenated indole derivative with potential applications in medicinal chemistry and materials science. We delve into the mechanistic intricacies of the Fischer indole synthesis, offer a detailed and validated experimental protocol, and provide insights into reaction optimization and troubleshooting. This document is designed to equip researchers with the necessary knowledge to successfully and safely perform this important transformation.

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

The indole scaffold is a privileged structure in drug discovery and natural products, appearing in a vast array of biologically active compounds, including the amino acid tryptophan, the neurotransmitter serotonin, and numerous pharmaceuticals.[3][4] The Fischer indole synthesis is a robust and versatile acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and an aldehyde or ketone.[2][5] The reaction's adaptability allows for the synthesis of a wide range of substituted indoles, making it an indispensable tool in the synthetic chemist's arsenal.[1]

This compound is a valuable building block for the synthesis of more complex molecules. The presence of two chlorine atoms on the benzene ring can significantly modulate the electronic properties and metabolic stability of resulting compounds, a desirable feature in drug design. This guide will focus on the practical application of the Fischer indole synthesis to produce this specific dichlorinated indole.

Mechanistic Insights: The "Why" Behind the Synthesis

A thorough understanding of the reaction mechanism is crucial for successful synthesis and troubleshooting. The Fischer indole synthesis proceeds through a series of well-defined steps, each driven by specific chemical principles.[1][2][6]

The key stages are:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine, in this case, (2,4-dichlorophenyl)hydrazine, with an appropriate carbonyl compound to form a phenylhydrazone.[1][6] This is a standard imine formation reaction.

  • Tautomerization to Enamine: The resulting hydrazone undergoes tautomerization to its enamine form.[2][6] This step is critical as it sets the stage for the key bond-forming event.

  • [2][2]-Sigmatropic Rearrangement: The enamine intermediate undergoes a[2][2]-sigmatropic rearrangement, a concerted pericyclic reaction that breaks the N-N bond and forms a new C-C bond, leading to a di-imine intermediate.[1][6]

  • Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.[1][7]

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring.[1][6]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the Fischer indole synthesis.

Fischer_Indole_Synthesis A (2,4-Dichlorophenyl)hydrazine + Carbonyl Compound B Phenylhydrazone A->B Condensation C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, Acid E Di-imine Intermediate D->E F Aromatization & Cyclization E->F G Aminal Intermediate F->G H Elimination of NH3 G->H I This compound H->I

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from (2,4-dichlorophenyl)hydrazine and a suitable carbonyl partner. For this synthesis, pyruvic acid is a common choice, which after cyclization and decarboxylation yields the target indole.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
(2,4-Dichlorophenyl)hydrazine hydrochlorideC₆H₆Cl₂N₂·HCl213.4910.67 g50Handle with care, toxic.
Pyruvic acidC₃H₄O₃88.064.40 g50Corrosive, handle in a fume hood.
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)Varies~50 g-Strong acid and dehydrating agent.
EthanolC₂H₅OH46.07100 mL-Solvent for hydrazone formation.
Ethyl acetateC₄H₈O₂88.11As needed-Extraction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-For neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent.
Silica GelSiO₂-As needed-For column chromatography.
Step-by-Step Procedure

Part A: Formation of the Phenylhydrazone

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.67 g (50 mmol) of (2,4-dichlorophenyl)hydrazine hydrochloride in 100 mL of ethanol.

  • Addition of Carbonyl: To the stirred solution, add 4.40 g (50 mmol) of pyruvic acid dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour. The formation of the hydrazone is often indicated by a color change or the precipitation of a solid.

  • Isolation (Optional but Recommended): The hydrazone can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The crude hydrazone can be used directly in the next step.

Part B: Cyclization to this compound

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place approximately 50 g of polyphosphoric acid (PPA).

  • Heating: Heat the PPA to 80-90 °C with stirring.

  • Addition of Hydrazone: Carefully add the crude phenylhydrazone from Part A to the hot PPA in portions. The addition should be controlled to maintain the reaction temperature below 120 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 120-130 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice (~200 g) in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, or by recrystallization from a suitable solvent like ethanol/water.[8]

Expected Yield and Characterization
  • Expected Yield: 60-75%

  • Appearance: Off-white to light brown solid.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Perform all steps of this synthesis in a well-ventilated fume hood.

  • Reagent Handling:

    • (2,4-Dichlorophenyl)hydrazine is toxic and a suspected carcinogen.[9] Handle with extreme care and avoid inhalation or skin contact.

    • Pyruvic acid is corrosive.

    • Polyphosphoric acid is a strong acid and dehydrating agent. It will cause severe burns upon contact.

  • Quenching: The quenching of the hot PPA mixture with ice is highly exothermic and should be done cautiously and with vigorous stirring.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low yield of hydrazoneIncomplete reaction.Increase reaction time or gently warm the mixture.
Low yield of indoleIncomplete cyclization.Increase reaction time or temperature in the PPA step. Ensure PPA is sufficiently hot before adding the hydrazone.
Dark, tarry productDecomposition at high temperatures.Maintain the reaction temperature within the recommended range. Add the hydrazone to the PPA at a controlled rate.
Incomplete neutralizationInsufficient base added.Monitor pH carefully during neutralization and add base until the solution is neutral or slightly basic.

Catalyst and Solvent Selection: While PPA is effective, other acid catalysts such as zinc chloride, sulfuric acid, or p-toluenesulfonic acid can also be used.[1][2] The choice of catalyst and solvent can significantly impact the reaction outcome and may require optimization for different substrates.[10]

Conclusion

The Fischer indole synthesis is a powerful and reliable method for the preparation of this compound. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented in this application note, researchers can confidently synthesize this valuable compound for their research and development endeavors. The insights into troubleshooting and optimization provide a framework for adapting the procedure to other substituted indoles, further highlighting the versatility of this classic reaction.

References

Mastering the Functionalization of a Privileged Scaffold: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5,7-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5,7-dichloro-1H-indole core is a significant pharmacophore, forming the structural basis of numerous compounds in medicinal chemistry and drug discovery. Its unique electronic properties and the presence of two distinct halogenated sites offer a versatile platform for molecular elaboration. Palladium-catalyzed cross-coupling reactions provide a powerful and efficient means to introduce molecular diversity at the C5 and C7 positions, enabling the synthesis of novel drug candidates and complex organic molecules. This guide offers an in-depth exploration of these critical transformations, providing not only detailed protocols but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

The Strategic Importance of the this compound Moiety

The indole scaffold is a cornerstone in medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] The introduction of chlorine atoms at the 5 and 7 positions significantly alters the electronic landscape of the indole ring, influencing its reactivity and providing metabolic stability. This di-chloro substitution pattern is found in molecules with a range of biological activities, making it a key building block for the development of new therapeutic agents.[2] The ability to selectively functionalize either the C5 or C7 position through palladium-catalyzed cross-coupling opens a gateway to extensive structure-activity relationship (SAR) studies, crucial for optimizing potency, selectivity, and pharmacokinetic profiles of drug candidates.

Navigating the Landscape of Palladium-Catalyzed Cross-Coupling Reactions

Several palladium-catalyzed cross-coupling reactions have proven invaluable for the functionalization of halo-indoles. This section will delve into the application of four key methodologies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—to the this compound substrate.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] For this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents. A notable advantage is the ability to perform this reaction in aqueous media, aligning with the principles of green chemistry.[3][4]

Causality Behind Experimental Choices: The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed catalyst due to its effectiveness in a variety of Suzuki couplings.[4] The use of an inorganic base, such as sodium carbonate (Na₂CO₃), is essential to facilitate the transmetalation step in the catalytic cycle.[3] Performing the reaction in water under microwave irradiation can significantly accelerate the reaction rate and often leads to cleaner product formation.[5] For NH-free indoles, N-protection is often not required, simplifying the synthetic sequence.[3]

Experimental Protocol: Double Arylation of 5,7-Dibromo-1H-indole in Water

This protocol, adapted from a procedure for the analogous 5,7-dibromo-1H-indole, demonstrates a highly efficient double Suzuki-Miyaura coupling.[5]

Materials:

  • 5,7-Dibromo-1H-indole (1.0 mmol)

  • Arylboronic acid (3.0 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Deionized Water (2.5 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 5,7-dibromo-1H-indole (1.0 mmol), the desired arylboronic acid (3.0 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Seal the vial and flush with a stream of dry nitrogen.

  • Add deionized water (2.5 mL) via septum.

  • Sonicate the vial for 30 seconds to ensure proper mixing.

  • Heat the reaction mixture under microwave irradiation for 1 hour at 120 °C.[5]

  • After cooling, the reaction mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by drying and purification by column chromatography.

Arylboronic AcidProductYield (%)
Phenylboronic acid5,7-Diphenyl-1H-indole91
4-Methoxyphenylboronic acid5,7-Bis(4-methoxyphenyl)-1H-indole76
3-Methoxyphenylboronic acid5,7-Bis(3-methoxyphenyl)-1H-indole70
2-Methoxyphenylboronic acid5,7-Bis(2-methoxyphenyl)-1H-indole85

Table adapted from Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(47), 10343-10347.[5]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX OxAdd Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Base Transmetalation Transmetalation (R-B(OR')₂) PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling: Olefin Functionalization

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a valuable method for introducing vinyl groups onto the indole scaffold.[6][7] Aqueous conditions can also be employed for this transformation, enhancing its practicality.[6]

Causality Behind Experimental Choices: The choice of palladium source and ligand is crucial for an efficient Heck reaction. Sodium tetrachloropalladate(II) (Na₂PdCl₄) is an effective palladium precursor.[6] For challenging substrates or to improve yields, the use of a phosphine ligand such as sulfonated SPhos (sSPhos) can be beneficial.[6] A base, typically sodium carbonate (Na₂CO₃), is required to neutralize the hydrogen halide formed during the reaction.[6] Microwave heating is often employed to reduce reaction times and improve conversions.[6]

Experimental Protocol: General Heck Coupling of Halo-indoles in Aqueous Media

This general protocol for halo-indoles can be adapted for this compound.[6]

Materials:

  • This compound (0.1 mmol)

  • Alkene (0.15 mmol, 1.5 equiv)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%)

  • Sulfonated SPhos (sSPhos) (15 mol%)

  • Sodium Carbonate (Na₂CO₃) (0.4 mmol, 4.0 equiv)

  • Acetonitrile/Water (1:1, 1 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave vial, purge sodium tetrachloropalladate(II) (5 mol%) and sulfonated SPhos (15 mol%) with nitrogen.

  • Add the degassed acetonitrile/water (1:1, 1 mL) mixture and stir at room temperature for 15 minutes.

  • Add this compound (0.1 mmol), sodium carbonate (0.4 mmol), and the alkene (0.15 mmol).

  • Seal the vial and heat the reaction mixture in a microwave reactor at the optimized temperature and time.

  • After cooling, the reaction is worked up by dilution with a saturated solution of NaHCO₃ and extraction with an organic solvent.[8]

  • The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Diagram: Heck Reaction Experimental Workflow

Heck_Workflow start Start reagents Combine Pd Catalyst, Ligand, This compound, Alkene, Base, and Solvent in Vial start->reagents reaction Microwave Heating reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: A streamlined workflow for the Heck cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[9] This reaction is instrumental for installing alkynyl groups onto the this compound framework, which can then serve as versatile handles for further transformations.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt, like copper(I) iodide (CuI), as a co-catalyst.[10] An amine base, such as triethylamine (Et₃N), is used both as a base and often as a solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidative degradation of the catalyst and reagents.

Experimental Protocol: General Sonogashira Coupling of Halo-indoles

This general protocol can be adapted for the selective functionalization of this compound.[10]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (e.g., 0.05 equiv)

  • Copper(I) iodide (CuI) (e.g., 0.1 equiv)

  • Triethylamine (Et₃N) (as solvent and base)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous triethylamine as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically filtered to remove the amine salt, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography.

Regioselectivity Considerations: In dihalo-heterocycles, the regioselectivity of the Sonogashira coupling can often be controlled by the choice of catalyst and reaction conditions. For some substrates, using a palladium catalyst with a monodentate ligand may favor reaction at one position, while a bidentate ligand may favor the other.[11] For this compound, selective mono-alkynylation at either the C5 or C7 position may be achievable by careful optimization of the catalyst system and reaction parameters. For instance, a stepwise approach involving an initial Sonogashira coupling followed by cyclization has been used to synthesize 2-substituted 5,7-dichloroindoles, with subsequent functionalization at the C7 and then C5 positions.[12]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[1][13] This reaction is of paramount importance in drug discovery, as the aniline and related N-aryl moieties are common features in bioactive molecules.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base.[13] Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources.[14] Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[14] A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle.[13][14]

Experimental Protocol: General Buchwald-Hartwig Amination of Aryl Halides

This general protocol can be adapted for the amination of this compound.[14]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

  • XPhos (e.g., 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, deoxygenated toluene or dioxane

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv) to a Schlenk tube.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and XPhos in the anhydrous, deoxygenated solvent.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • The organic layer is then dried, concentrated, and purified by column chromatography.

Regioselectivity in Buchwald-Hartwig Amination: The regioselectivity of the Buchwald-Hartwig amination on dihaloarenes can be influenced by steric and electronic factors. In many cases, the reaction occurs preferentially at the less sterically hindered position.[15] For this compound, selective mono-amination may be achievable by controlling the stoichiometry of the reagents and the reaction time.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthetic chemist, and their application to the this compound scaffold provides a versatile and powerful platform for the generation of novel molecular entities. By understanding the underlying principles of the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, and by carefully selecting the appropriate reaction conditions, researchers can effectively and selectively functionalize this privileged heterocyclic core. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of new chemical space and the creation of the next generation of therapeutic agents.

References

Topic: Preparation of 5,7-dichloro-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-dichloro-1H-indole-2,3-dione, also known as 5,7-dichloroisatin, is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and organic synthesis.[1] Its substituted indole core is a privileged scaffold found in numerous biologically active molecules and pharmaceutical agents.[1][2] The presence of chlorine atoms at the 5 and 7 positions significantly modulates the electronic and lipophilic properties of the isatin ring, making it a valuable precursor for developing novel therapeutic agents, particularly in oncology and infectious disease research.[1] This application note provides two robust and verified protocols for the synthesis of 5,7-dichloroisatin: the classic Sandmeyer isatin synthesis starting from 3,5-dichloroaniline and a highly efficient direct chlorination of isatin using trichloroisocyanuric acid (TCCA). This guide is designed to provide researchers with a comprehensive understanding of the synthetic pathways, including mechanistic insights, detailed step-by-step protocols, characterization data, and critical safety considerations.

Introduction to 5,7-Dichloroisatin

Isatin (1H-indole-2,3-dione) and its derivatives are a class of compounds of significant interest due to their versatile chemical reactivity and broad spectrum of pharmacological activities, including antitumor, antiviral, and antibacterial properties.[3][4] The isatin core can be readily functionalized at various positions, allowing for the fine-tuning of its biological profile. 5,7-Dichloroisatin, in particular, is an important intermediate used in the synthesis of more complex heterocyclic systems and potential drug candidates.[5] The strategic placement of two electron-withdrawing chlorine atoms on the benzene ring enhances the electrophilicity of the C-3 carbonyl group and influences the overall molecular geometry and binding capabilities.

This document details two distinct and reliable synthetic routes to obtain high-purity 5,7-dichloroisatin.

  • Method A: The Sandmeyer Isatin Synthesis. This is a foundational method for preparing isatins from corresponding anilines.[6][7] It involves a two-step process: the formation of an isonitrosoacetanilide intermediate followed by an acid-catalyzed intramolecular cyclization.[7][8] This approach is highly versatile for creating a wide range of substituted isatins.[2]

  • Method B: Direct Electrophilic Chlorination of Isatin. This modern approach offers a more direct and highly efficient route if isatin is used as the starting material. Using trichloroisocyanuric acid (TCCA) as the chlorinating agent in concentrated sulfuric acid provides excellent yields and selectivity for the 5,7-disubstituted product.[9]

Method A: Sandmeyer Synthesis from 3,5-Dichloroaniline

The Sandmeyer synthesis is a classic, reliable method that builds the isatin core from the ground up. The reaction proceeds in two distinct stages: first, the condensation of 3,5-dichloroaniline with chloral hydrate and hydroxylamine to form N-(3,5-dichlorophenyl)-2-(hydroxyimino)acetamide, and second, the cyclization of this intermediate in concentrated sulfuric acid.[8][10]

Mechanistic Rationale

The first step involves the formation of an imine between the aniline and chloral, which is then attacked by hydroxylamine to form the isonitrosoacetanilide intermediate. The key second step is an intramolecular electrophilic aromatic substitution. Concentrated sulfuric acid protonates the oxime, facilitating the loss of water and formation of a highly electrophilic nitrilium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring, leading to cyclization and subsequent hydrolysis to yield the final isatin product. Careful temperature control during the addition to sulfuric acid is critical to prevent charring and unwanted side reactions like sulfonation.[11]

Workflow for Sandmeyer Synthesis

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization A 3,5-Dichloroaniline + HCl D Dissolve Reagents in H2O with Na2SO4 A->D B Chloral Hydrate B->D C Hydroxylamine HCl C->D E Heat to Vigorous Boil D->E F Cool and Filter E->F G Isolate N-(3,5-dichlorophenyl)-2- (hydroxyimino)acetamide F->G I Add Intermediate Slowly (Maintain 60-70°C) G->I Dry Intermediate H Warm Conc. H2SO4 (50°C) H->I J Heat to 80°C to Complete Reaction I->J K Cool and Pour onto Cracked Ice J->K L Filter and Wash with Cold Water K->L M Dry Crude Product L->M N Pure 5,7-Dichloroisatin M->N Purification

Caption: Workflow for the two-step Sandmeyer synthesis of 5,7-dichloroisatin.

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Notes
3,5-DichloroanilineC₆H₅Cl₂N162.02626-43-7Starting material.
Chloral HydrateC₂H₃Cl₃O₂165.40302-17-0Toxic. Handle with care.
Hydroxylamine HClH₄ClNO69.495470-11-1Corrosive.
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6Used to salt out the intermediate.
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Highly corrosive.
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive.
Detailed Protocol: Sandmeyer Synthesis

Part A: Synthesis of N-(3,5-dichlorophenyl)-2-(hydroxyimino)acetamide

  • In a 2 L round-bottomed flask, prepare a solution of chloral hydrate (50 g, 0.30 mol) in 600 mL of water.

  • To this solution, add 650 g of crystallized sodium sulfate, and stir until mostly dissolved.

  • In a separate beaker, prepare a solution of 3,5-dichloroaniline (40.5 g, 0.25 mol) in 150 mL of water containing concentrated hydrochloric acid (26 mL, ~0.31 mol) to ensure the amine is fully dissolved as its hydrochloride salt.

  • Add the 3,5-dichloroaniline hydrochloride solution to the flask.

  • Finally, add a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 mL of water.

  • Heat the flask with a heating mantle, ensuring that vigorous boiling begins within 40-50 minutes.

  • Continue to boil for 2-3 minutes. The reaction is typically complete at this point, and crystals of the intermediate will have started to form.

  • Cool the flask in an ice-water bath to complete the crystallization.

  • Filter the solid product using a Büchner funnel, wash with cold water, and air-dry. The expected yield of the isonitrosoacetanilide intermediate is 85-95%.

Part B: Cyclization to this compound-2,3-dione

  • Caution: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

  • Carefully place concentrated sulfuric acid (300 g, ~163 mL) into a 500 mL flask equipped with a mechanical stirrer and an external ice bath for cooling.

  • Warm the sulfuric acid to 50°C.

  • Begin adding the dry N-(3,5-dichlorophenyl)-2-(hydroxyimino)acetamide intermediate (40 g, 0.17 mol) in small portions. Add at a rate that maintains the internal temperature between 60°C and 70°C. Do not exceed 75°C to avoid charring.[11] Use the ice bath to control the exothermic reaction.

  • After the addition is complete, heat the mixture to 80°C and hold for 10 minutes to ensure the reaction goes to completion.[11]

  • Cool the reaction mixture to room temperature and then carefully pour it onto 1.5 L of cracked ice with stirring.

  • Allow the mixture to stand for 30 minutes. The 5,7-dichloroisatin will precipitate as an orange-red solid.

  • Filter the solid using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the crude product in a vacuum oven at 60°C. The typical yield is 70-80%.

  • Purification: Recrystallize the crude product from acetone or glacial acetic acid to obtain pure orange crystalline blocks.[12][13]

Method B: Direct Chlorination of Isatin with TCCA

This method provides a rapid, high-yield synthesis of 5,7-dichloroisatin from readily available isatin.[9] Trichloroisocyanuric acid (TCCA) acts as a powerful and easy-to-handle electrophilic chlorinating agent in a strong acid medium. The stoichiometry of the reactants is the critical factor that determines the final product.

Mechanistic Rationale

In concentrated sulfuric acid, TCCA is protonated, which makes it a highly potent source of electrophilic chlorine (Cl⁺). Isatin undergoes electrophilic aromatic substitution. The indole ring is activated towards electrophilic attack, with the C-5 and C-7 positions being the most nucleophilic. A 1:1 molar ratio of isatin to TCCA provides sufficient electrophilic chlorine to achieve dichlorination at both positions, yielding the desired 5,7-dichloroisatin as the major product.[9]

Workflow for Direct Chlorination

A Mix Isatin and TCCA (1:1 molar ratio) B Cool Mixture in Ice Bath A->B C Add Conc. H2SO4 Dropwise with Stirring B->C D Maintain Low Temperature C->D E Pour Reaction Mixture onto Cracked Ice D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Dry Product G->H I Pure 5,7-Dichloroisatin H->I

Caption: Workflow for the direct chlorination of isatin to 5,7-dichloroisatin.

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Notes
IsatinC₈H₅NO₂147.1391-56-5Starting material.
Trichloroisocyanuric Acid (TCCA)C₃Cl₃N₃O₃232.4187-90-1Strong oxidizing agent.
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Highly corrosive.
Detailed Protocol: Direct Chlorination
  • Caution: This procedure is highly exothermic and must be conducted in an ice bath within a fume hood. Wear appropriate PPE.

  • In a flask, combine isatin (2.94 g, 20 mmol) and TCCA (4.64 g, 20 mmol).

  • Place the flask in an ice bath and begin magnetic stirring.

  • Carefully add concentrated sulfuric acid (12 mL) dropwise to the solid mixture over a period of 5-10 minutes. Ensure the temperature does not rise significantly.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.

  • Pour the reaction mixture over a large volume of cracked ice (~200 g) with stirring. A solid will precipitate immediately.

  • Collect the crystals by vacuum filtration and wash thoroughly with cold water.

  • Dry the product to afford 5,7-dichloroisatin as an orange solid. The reported yield is approximately 93%.[9] The product is often pure enough for subsequent use, but can be recrystallized from acetone if needed.[12]

Characterization of this compound-2,3-dione

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyExpected ValueSource
Appearance Orange solid / powder / crystalline blocks[9][12]
Molecular Formula C₈H₃Cl₂NO₂[14][15]
Molecular Weight 216.02[14][15]
Melting Point 218-223 °C[14][15]
CAS Number 6374-92-1[14][15]

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show a singlet for the N-H proton (around 11.5-12.0 ppm) and two doublets in the aromatic region (around 7.5-7.8 ppm) corresponding to the protons at the C-4 and C-6 positions.

  • ¹³C NMR (DMSO-d₆): Expected peaks for two carbonyl carbons (C2 and C3), and six aromatic carbons, two of which are directly attached to chlorine atoms.

  • IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching (~3200-3400 cm⁻¹), two C=O stretches (keto and lactam, ~1700-1760 cm⁻¹), and C-Cl stretching in the fingerprint region.[13]

  • Mass Spectrometry (EI or ESI): The mass spectrum should show a characteristic isotopic pattern for two chlorine atoms, with a molecular ion peak [M]⁺ at m/z 215 and a [M+2]⁺ peak at m/z 217, along with a smaller [M+4]⁺ peak.[16]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated laboratory fume hood. Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is required.[15]

  • Reagent-Specific Hazards:

    • Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns. Handle with extreme care. Always add acid to water/ice, never the other way around.

    • Chloral Hydrate: Toxic and a regulated substance in many regions. Avoid inhalation and skin contact.

    • Trichloroisocyanuric Acid (TCCA): A strong oxidizing and chlorinating agent. It can react violently with reducing agents and combustible materials. Keep away from moisture.

    • 3,5-Dichloroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Acidic solutions should be neutralized before disposal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Sandmeyer cyclization Temperature too high, causing charring.Ensure strict temperature control (60-70°C) during the addition of the intermediate to H₂SO₄. Use an ice bath to manage the exotherm.
Incomplete reaction.After addition, ensure the mixture is heated to 80°C for at least 10 minutes to drive the cyclization to completion.[11]
Intermediate was not fully dry.Dry the isonitrosoacetanilide thoroughly in a vacuum oven before proceeding to the cyclization step.
Dark, tarry product Reaction temperature was too high.Discard the run and repeat with better temperature control. Stirring must be efficient to prevent local overheating.[11]
Incomplete dichlorination (Method B) Incorrect stoichiometry.Ensure a 1:1 molar ratio of Isatin to TCCA is used. Using less TCCA (e.g., 1:0.4 ratio) will preferentially yield 5-chloroisatin.[9]
Product is difficult to filter Product has oiled out or is too fine.Ensure the acidic solution is poured into a sufficiently large volume of well-stirred ice to promote rapid precipitation and crystallization.

References

Application Note: A Guide to Cell Viability Assessment Using the MTT Assay for Anticancer Screening of Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The search for novel anticancer therapeutics is a cornerstone of modern drug discovery. A primary step in this process involves high-throughput screening of chemical libraries to identify compounds that inhibit cancer cell proliferation or induce cell death. Indole-based compounds, a class of heterocyclic molecules prevalent in natural products and synthetic chemistry, have demonstrated significant potential as anticancer agents.[1] A fundamental tool for this initial screening is the cell viability assay, which provides a quantitative measure of a compound's cytotoxic or cytostatic effects.

Among the various methods available, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a widely used, robust, and cost-effective colorimetric technique for assessing metabolic activity, which serves as an indicator of cell viability.[2][3] This application note serves as an in-depth guide for researchers, scientists, and drug development professionals on the principles, execution, and potential pitfalls of using the MTT assay for screening indole-based compounds. We will delve into the biochemical basis of the assay, provide a detailed, field-proven protocol, and emphasize critical considerations specific to the chemical nature of indoles to ensure data integrity and trustworthy results.

PART 1: The MTT Assay - Principles and Mechanism

The MTT assay is predicated on the enzymatic activity of viable cells.[4] The core principle is the reduction of a yellow, water-soluble tetrazolium salt, MTT, into a purple, water-insoluble formazan product.[5][6] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[7][8] The reaction reflects the metabolic state and mitochondrial integrity of the cell; therefore, the amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4][9] Dead cells, having lost their metabolic activity, are incapable of this conversion.[6] The insoluble formazan crystals are then solubilized using an organic solvent, typically Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting purple solution is measured spectrophotometrically, usually at a wavelength between 550 and 600 nm.[9]

MTT_Mechanism cluster_assay Assay Measurement Solubilization Add Solubilizing Agent (e.g., DMSO) Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Formazan Formazan Formazan->Solubilization

PART 2: Special Considerations for Screening Indole Compounds

While the MTT assay is broadly applicable, the unique chemical properties of the compounds being screened can significantly impact the results. Indole derivatives, in particular, necessitate a careful experimental design to mitigate potential artifacts.

  • Solubility: Many indole-based compounds are hydrophobic and have poor aqueous solubility.[10] The most common solvent used to prepare stock solutions is DMSO.[11] It is critical to ensure that the final concentration of DMSO in the cell culture wells is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity, which would be indistinguishable from the effect of the test compound.[12] A vehicle control (cells treated with the same final concentration of DMSO as the test wells) is mandatory in every experiment to account for any effects of the solvent.

  • Compound-Mediated Assay Interference: This is the most significant potential pitfall.

    • Colorimetric Interference: If an indole derivative is colored and absorbs light near the 570 nm wavelength used to measure formazan, it will artificially inflate the absorbance reading.

    • Chemical Interference: More critically, compounds with inherent reducing properties can directly, abiotically reduce MTT to formazan in the absence of any cellular activity.[13] This leads to a strong false-positive signal, suggesting high cell viability when, in fact, the compound might be highly cytotoxic.[14][15]

  • Self-Validating Controls are Essential: To address these potential interferences, a specific control must be included in the plate layout: wells containing culture medium, the MTT reagent, and the test compound at its highest concentration, but with no cells .[16] Any significant absorbance reading in these wells indicates direct interference from the compound and invalidates the results for that compound. If interference is confirmed, an alternative viability assay that relies on a different mechanism (e.g., ATP measurement or protease activity) should be considered.[17][18]

PART 3: Experimental Design and Optimization

A robust and reproducible MTT assay begins with careful planning and optimization.

  • Cell Line Selection and Culture: Choose cancer cell lines relevant to the therapeutic area of interest. Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number to maintain consistent biological responses.[12] All cell culture manipulations should be performed using sterile techniques.[19][20][21]

  • Optimizing Cell Seeding Density: The number of cells seeded per well is a critical parameter. Too few cells will produce a weak signal that may be indistinguishable from the background.[12] Too many cells can become over-confluent, leading to contact inhibition, nutrient depletion, and a reduced metabolic rate, which does not accurately reflect the compound's effect on proliferation.[8] An initial cell titration experiment is essential to determine the optimal seeding density that yields a linear relationship between cell number and absorbance within the assay's timeframe.

  • Plate Layout Design: A well-structured 96-well plate layout is crucial for data integrity. It must include multiple types of controls to ensure the experiment is self-validating.

Table 1: Example 96-Well Plate Layout
Well TypeContentsPurpose
Blank Culture Medium Only (No Cells)Measures background absorbance of the medium and MTT reagent.
Untreated Control Cells + Culture MediumRepresents 100% cell viability (maximum metabolic activity).
Vehicle Control Cells + Culture Medium + Solvent (e.g., DMSO)Assesses the cytotoxicity of the compound's solvent.
Test Compound Cells + Culture Medium + Indole CompoundMeasures the effect of the indole compound on cell viability.
Positive Control Cells + Culture Medium + Known Cytotoxic DrugConfirms the assay can detect a cytotoxic response.
Interference Control Culture Medium + Indole Compound (No Cells)Crucial for detecting direct compound-MTT interaction.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay & Readout A1 Harvest & Count Cells A2 Seed Cells in 96-Well Plate A1->A2 A3 Incubate Overnight (Allow Adhesion) A2->A3 B2 Add Compounds & Controls to Appropriate Wells A3->B2 B1 Prepare Serial Dilutions of Indole Compounds B1->B2 B3 Incubate for Desired Exposure Time (e.g., 48-72h) B2->B3 C1 Add MTT Reagent to Each Well B3->C1 C2 Incubate (2-4 hours) C1->C2 C3 Add Solubilizing Agent (e.g., DMSO) C2->C3 C4 Read Absorbance (~570 nm) C3->C4

PART 4: Detailed Step-by-Step Protocol

This protocol is optimized for adherent cell lines in a 96-well format.

Reagent Preparation
  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS).[5] Vortex to ensure it is completely dissolved. Filter-sterilize the solution using a 0.22 µm filter. Store in aliquots at -20°C, protected from light, as MTT is light-sensitive.[5][22]

  • Solubilization Solution: Pure, anhydrous DMSO is commonly used. Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

  • Indole Compound Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-100 mM) in 100% DMSO. Store at -20°C or -80°C. From this stock, create serial dilutions in complete culture medium immediately before adding to the cells.

Experimental Procedure
  • Cell Seeding: Trypsinize and count healthy, log-phase cells. Dilute the cell suspension to the predetermined optimal density in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (excluding blank and interference control wells). Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[23]

  • Compound Treatment: After incubation, carefully aspirate the medium. Add 100 µL of fresh medium containing the appropriate concentrations of your indole compounds, vehicle control, or positive control drug.[23] Add 100 µL of medium only to the "untreated control" wells.

  • Incubation: Return the plate to the incubator for the desired exposure period (commonly 24, 48, or 72 hours).

  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[2] Gently mix by tapping the plate.

  • Formazan Formation: Return the plate to the incubator for 2-4 hours.[8] During this time, viable cells will produce visible purple formazan crystals. The optimal incubation time may vary between cell lines and should be confirmed during assay optimization.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.

  • Dissolution and Reading: Place the plate on an orbital shaker for 15-30 minutes, protected from light, to ensure complete dissolution of the formazan crystals. Check for complete solubilization under a microscope before reading. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Table 2: Summary of Key Protocol Parameters
ParameterRecommended ValueRationale
Cell Seeding Density 1,000 - 100,000 cells/wellMust be optimized; ensures signal is within linear range.[12]
Incubation (Treatment) 24 - 72 hoursAllows sufficient time for the compound to exert its effect.
MTT Final Concentration 0.5 mg/mLSufficient substrate for enzymatic conversion.
MTT Incubation 2 - 4 hoursBalances formazan production with potential MTT toxicity.
Solubilizing Agent 100 - 150 µL DMSOEffectively dissolves formazan crystals for accurate reading.
Absorbance Wavelength 570 nm (Primary)Corresponds to the peak absorbance of the formazan product.[9]
Reference Wavelength 630 nm (Optional)Corrects for background noise and fingerprints on the plate.

PART 5: Data Analysis and Interpretation

  • Background Subtraction: Calculate the average absorbance of the blank wells and subtract this value from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the untreated control wells, which represent 100% viability.

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 [7]

  • Dose-Response Curve: Plot the percent viability (Y-axis) against the log of the compound concentration (X-axis). This will typically generate a sigmoidal curve.

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key metric for comparing the potency of different compounds and is calculated from the dose-response curve using non-linear regression analysis.

PART 6: Troubleshooting

Table 3: Common Issues and Solutions in the MTT Assay
ProblemPotential Cause(s)Suggested Solution(s)
High Background - Microbial contamination of medium.- MTT reagent degradation (light exposure).- Phenol red interference.[12]- Use fresh, sterile reagents and aseptic technique.[8]- Store MTT protected from light.[24]- Use phenol red-free medium for the MTT incubation step.[12]
Low Signal/Absorbance - Cell seeding density is too low.- MTT incubation time is too short.- Incomplete formazan solubilization.- Optimize cell number via a titration experiment.[12]- Increase MTT incubation time (up to 4 hours).[12]- Ensure complete crystal dissolution by mixing thoroughly; check microscopically.
High Variability - Inconsistent cell seeding.- Pipetting errors.- "Edge effect" due to evaporation in outer wells.[12]- Ensure a homogenous cell suspension before plating.- Use calibrated multichannel pipettes.- Fill perimeter wells with sterile PBS and do not use them for experimental data.[12]
False Positives - Compound directly reduces MTT.- Compound is colored.- Run the mandatory cell-free interference control.- If interference is confirmed, use an alternative viability assay (e.g., ATP-based).

PART 7: Alternative Viability Assays

If significant and unavoidable interference from your indole compounds is identified in the MTT assay, it is crucial to switch to or validate findings with an orthogonal method that operates on a different principle.

  • MTS, XTT, and WST-1 Assays: These are also tetrazolium-based assays, but they produce a water-soluble formazan product, eliminating the need for the solubilization step.[17] However, they may still be susceptible to interference from reducing compounds.

  • Resazurin (AlamarBlue) Reduction Assay: This is a fluorometric/colorimetric assay where metabolically active cells reduce the blue resazurin to the pink, highly fluorescent resorufin.[17][25]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify the amount of ATP present, which is a direct marker of metabolically active cells. Since the mechanism is entirely different, it is an excellent choice for confirming results when MTT interference is suspected.[17][18]

By understanding the mechanism, anticipating the unique challenges posed by indole compounds, and implementing a rigorously controlled experimental design, researchers can confidently use the MTT assay as a powerful primary screening tool in the quest for novel anticancer therapeutics.

References

Application Note: High-Fidelity Molecular Weight Confirmation of Biomolecules Using Electrospray Ionization Mass Spectrometry (ESI-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Electrospray Ionization Mass Spectrometry (ESI-MS) stands as a cornerstone analytical technique in modern biochemistry, pharmaceutical development, and clinical research. Its revolutionary "soft" ionization mechanism allows for the analysis of large, non-volatile, and thermally fragile biomolecules, such as proteins, peptides, and oligonucleotides, without causing significant fragmentation.[1][2][3] This capability provides a direct and highly accurate measurement of the intact molecular weight, an essential parameter for confirming the identity and purity of a target molecule. This application note provides an in-depth guide to the principles, protocols, and practical considerations for utilizing ESI-MS for molecular weight confirmation.

The Foundational Principle of Electrospray Ionization

ESI-MS uniquely bridges the gap between analytes in a liquid solution and their analysis in a high-vacuum mass spectrometer. The process relies on electrical energy to gently transfer ions from the solution into the gaseous phase.[1][4] The core mechanism can be understood through a sequence of critical events:

  • Nebulization and Charged Droplet Formation: The analyte, dissolved in a polar, volatile solvent, is pumped through a fine capillary held at a high electrical potential (typically 2-5 kV). The strong electric field at the capillary tip causes the liquid to disperse into a fine mist of charged droplets.[5][6]

  • Solvent Evaporation and Droplet Shrinkage: A counter-current of drying gas (usually nitrogen) facilitates the evaporation of the solvent from the droplets. As the solvent evaporates, the droplets shrink, and the charge density on their surface increases.

  • Coulombic Fission: When the electrostatic repulsion between the surface charges becomes greater than the droplet's surface tension (the Rayleigh limit), the droplet undergoes a "Coulombic explosion," breaking apart into a series of smaller, more stable droplets. This process repeats, progressively shrinking the droplets.

  • Gas-Phase Ion Formation: Ultimately, the process yields gas-phase analyte ions. The exact mechanism for this final step is still debated, but the two prevailing theories are the Charged Residue Model (CRM), where droplets evaporate completely, leaving behind a charged analyte, and the Ion Evaporation Model (IEM), where ions are directly emitted from the highly charged droplet surface.

A key feature of ESI is the generation of multiply charged ions.[7][8] For large molecules like proteins, multiple sites (e.g., basic amino acid residues) can be protonated, resulting in a distribution of ions with different charge states (e.g., [M+10H]¹⁰⁺, [M+11H]¹¹⁺, [M+12H]¹²⁺). This phenomenon is incredibly advantageous as it brings the mass-to-charge (m/z) ratio of very large molecules into the detection range of most common mass analyzers.[7]

ESI_Mechanism cluster_source Atmospheric Pressure Ion Source Sample_In Analyte in Volatile Solvent Capillary High Voltage Capillary (2-5 kV) Sample_In->Capillary Syringe Pump Taylor_Cone Taylor Cone Capillary->Taylor_Cone Electric Field Droplets_1 Charged Droplets Taylor_Cone->Droplets_1 Nebulization Droplets_2 Shrinking Droplets Droplets_1->Droplets_2 Solvent Evaporation (Drying Gas) Droplets_3 Coulombic Fission Droplets_2->Droplets_3 Increased Charge Density Gas_Phase_Ions Gas-Phase Ions Droplets_3->Gas_Phase_Ions Ion Formation MS_Inlet Mass Spectrometer Inlet (Vacuum) Gas_Phase_Ions->MS_Inlet To Mass Analyzer

Caption: Mechanism of ion formation in an electrospray source.

Detailed Protocol for Molecular Weight Confirmation

This protocol provides a comprehensive workflow for preparing and analyzing a protein sample to confirm its molecular weight.

Part 1: Sample Preparation - The Key to Success

The quality of the ESI-MS spectrum is critically dependent on sample purity and the choice of solvent. Contaminants can suppress the analyte signal or introduce interfering ions.

Step-by-Step Methodology:

  • Analyte Purity and Concentration:

    • Purity: Whenever possible, purify the sample using methods like HPLC or solid-phase extraction to remove non-volatile salts, buffers, and detergents.[5] High concentrations of inorganic salts are incompatible with ESI.[9]

    • Concentration: Prepare a stock solution of the analyte. A typical final concentration for direct infusion ESI-MS is in the range of 1 to 20 pmol/µL.[2] For an unknown, start with a concentration of approximately 1 mg/mL and perform serial dilutions.[9] Overly concentrated samples can lead to poor mass resolution and source contamination.[9]

  • Solvent System Selection:

    • Requirement: The solvent system must be volatile and able to support the formation of ions.

    • Recommended Solvents: Use HPLC-grade methanol, acetonitrile, and deionized water.[2][10]

    • Typical Composition: A common solvent system is 50:50 (v/v) acetonitrile:water or methanol:water. The organic solvent aids in desolvation.

  • Additives for Ionization:

    • Positive Ion Mode (for proteins, peptides): To promote protonation ([M+nH]ⁿ⁺), add a small amount of a volatile acid. Formic acid (0.1%) or acetic acid (0.5-1%) are standard choices.[2] Avoid TFA , as it is a strong ion-pairing agent that can significantly suppress the ESI signal.[9]

    • Negative Ion Mode (for oligonucleotides, acidic molecules): To promote deprotonation ([M-nH]ⁿ⁻), a volatile base like ammonium hydroxide can be used, or simply run in a neutral or slightly basic aqueous/organic solvent.

  • Final Dilution and Filtration:

    • Dilute the analyte stock solution to the final working concentration using the chosen solvent system (e.g., take 10 µL of a 1 mg/mL stock and dilute with 1 mL of solvent).[9]

    • Crucial Step: Ensure there are no particulates in the final solution. Filter the sample through a 0.2 µm syringe filter if any precipitation is observed. This prevents clogging of the ESI needle and transfer lines.[9][11]

Table 1: Sample Preparation - Do's and Don'ts

GuidelineRecommended PracticesSubstances to AvoidRationale
Solvents HPLC-grade Methanol, Acetonitrile, Water[2][10]DMSO, DMF (low volatility)[2]Volatile solvents are required for efficient droplet evaporation in the ESI source.
Buffers Ammonium Acetate, Ammonium Formate (<50 mM)[2]Phosphate, TRIS, HEPES, Borate[2][12]Non-volatile buffers will precipitate in the source, causing signal suppression and clogging.[11]
Additives Formic Acid (0.1%), Acetic Acid (0.5-1%)[2]TFA, Mineral Acids (HCl, H₂SO₄)[9][10]Volatile acids promote protonation. TFA causes severe ion suppression; mineral acids damage the instrument.
Salts Minimize concentrationNaCl, KCl, Phosphates[2]Alkali metal salts lead to adduct formation and suppress the desired analyte signal.
Detergents Remove completelySDS, Triton X-100, CHAPS[2]Detergents are non-volatile and suppress ionization.
Part 2: Instrument Setup and Data Acquisition

Instrument parameters must be optimized to achieve a stable and intense signal for the analyte of interest. Regular tuning and calibration are essential for ensuring mass accuracy.[13][14]

Table 2: Typical ESI Source Parameters

ParameterTypical Value (Positive Mode)Function and Rationale
Capillary Voltage 3.0 - 4.5 kVCreates the high electric field necessary to initiate the electrospray process. Optimize for a stable spray and maximum signal.[15]
Nebulizing Gas 10 - 20 psi (N₂)Assists in the formation of a fine aerosol (nebulization) from the Taylor cone.
Drying Gas Flow 5 - 12 L/min (N₂)Facilitates the evaporation of solvent from the charged droplets.
Drying Gas Temp. 200 - 350 °CHeats the drying gas to accelerate solvent evaporation. Higher temperatures are needed for more aqueous mobile phases.
Cone/Fragmentor Voltage 20 - 100 VA potential difference that helps guide ions from the atmospheric pressure region into the mass analyzer. Can be increased to induce in-source fragmentation if desired.

Data Acquisition Protocol:

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.[13]

  • Sample Infusion: Introduce the prepared sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization: While infusing the sample, optimize the source parameters listed in Table 2 to maximize the intensity and stability of the ion signal corresponding to the analyte.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For proteins, a range of 500-2000 m/z is often sufficient to capture the multiply charged envelope.

Data Analysis and Molecular Weight Deconvolution

The raw ESI-MS spectrum of a large molecule is a series of peaks, where each peak represents the same molecule with a different number of charges.

Interpreting the Spectrum
  • Identify the Peak Series: Locate the characteristic "bell-shaped" envelope of peaks in the spectrum. Adjacent peaks in this series differ by a single charge.[1][8]

  • Calculate the Charge State and Molecular Weight: The molecular weight (MW) can be calculated from any two adjacent peaks using the following equations.[7][16]

    • Let the two adjacent peaks have m/z values of M₁ and M₂, where M₁ > M₂.

    • Let their respective charge states be z and (z+1).

    • The charge state z of the ion at M₁ can be calculated as: z = (M₂ - A) / (M₁ - M₂)

    • The molecular weight (MW) can then be calculated using either peak: MW = z(M₁ - A)

    • Where A is the mass of the adduct ion, which is typically a proton (H⁺, mass ≈ 1.0078 Da).[7]

Example Calculation: If two adjacent peaks are observed at m/z = 998.2 and m/z = 942.8:

  • z = (942.8 - 1.0078) / (998.2 - 942.8) ≈ 17

  • MW = 17 * (998.2 - 1.0078) ≈ 16951.5 Da

Deconvolution

Most modern mass spectrometry software includes deconvolution algorithms (e.g., MaxEnt) that automatically process the entire multiply charged envelope to calculate a single, accurate molecular weight for the neutral molecule.[1] This simplifies the analysis and improves accuracy by using data from all observed charge states.

Identifying Common Adducts

Adducts are ions formed when the analyte molecule associates with other ions present in the sample, such as alkali metals from glassware or components from the solvent.[17][18] Recognizing common adducts is crucial for correct spectral interpretation.

Table 3: Common Adducts in ESI-MS

Ion ModeAdduct IonMass Shift (Δm)Common Source
Positive [M+H]⁺+1.0078Protonation (acidic conditions)
[M+Na]⁺+22.9898Glassware, buffers[18]
[M+K]⁺+38.9637Glassware, buffers[18]
[M+NH₄]⁺+18.0344Ammonium salts/buffers[19]
[M+CH₃CN+H]⁺+42.0344Acetonitrile solvent
Negative [M-H]⁻-1.0078Deprotonation (basic conditions)
[M+Cl]⁻+34.9689Chlorinated solvents
[M+HCOO]⁻+44.9977Formic acid additive
[M+CH₃COO]⁻+59.0133Acetic acid additive

Visualizing the ESI-MS Workflow

ESI_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Purify Purify Analyte (Remove Salts/Detergents) Dissolve Dissolve in Volatile Solvent (e.g., 50:50 ACN:H₂O) Purify->Dissolve Acidify Add Volatile Modifier (e.g., 0.1% Formic Acid) Dissolve->Acidify Filter Filter Sample (0.2 µm) Acidify->Filter Infuse Infuse into ESI Source Filter->Infuse Optimize Optimize Source Parameters (Voltage, Gas, Temp) Infuse->Optimize Acquire Acquire Mass Spectrum Optimize->Acquire Identify_Peaks Identify Multiply Charged Peak Series Acquire->Identify_Peaks Calculate_MW Calculate Charge States & MW (or use Deconvolution Software) Identify_Peaks->Calculate_MW Confirm_MW Confirm Molecular Weight (Compare to Theoretical) Calculate_MW->Confirm_MW

Caption: Complete workflow for ESI-MS molecular weight confirmation.

Troubleshooting Common ESI-MS Issues

Table 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Signal or Very Low Intensity 1. Sample concentration too low.[13]2. Clogged needle or transfer line.[11]3. Presence of ion-suppressing agents (salts, TFA, detergents).[2]4. Incorrect instrument parameters.1. Increase sample concentration.2. Clean or replace the ESI needle and capillary.[20]3. Re-purify the sample; use appropriate solvents/additives.4. Re-optimize source voltage, gas flows, and temperature.
Unstable Signal / Fluctuating Spray 1. Air bubble in the infusion line.2. Inconsistent solvent delivery (pump issue).3. Suboptimal sprayer voltage or position.[14]4. Dirty ion source optics.1. Degas solvents and check for bubbles in the syringe/tubing.2. Check the syringe pump for smooth operation.3. Optimize the sprayer voltage and physical position relative to the inlet.4. Clean the ion source components as per manufacturer guidelines.[20]
Contamination / High Background 1. Contaminated solvents, vials, or pipette tips.[20]2. Carryover from a previous injection.3. Leaching of plasticizers from vials/caps.[18]1. Use fresh, high-purity solvents and new vials.2. Run a blank and flush the system with an appropriate solvent.3. Use glass or polypropylene vials; avoid incompatible plastics.
Poor Mass Accuracy 1. Instrument is out of calibration.[13]2. Space charging effects (detector saturation) due to overly concentrated sample.1. Perform mass calibration using the recommended standard.2. Dilute the sample significantly.[15]
Excessive Adduct Formation (Na⁺, K⁺) 1. Contamination from glassware.[18]2. High salt concentration in the sample buffer.1. Use plasticware (polypropylene) instead of glass vials.[18]2. Desalt the sample before analysis.

References

Application Notes & Protocols: Investigating the Anticancer Potential of 5,7-dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to a Promising Heterocyclic Scaffold

Disclaimer: Extensive literature searches did not yield specific biological activity data for 5,7-dichloro-1H-indole in cancer research. This guide is constructed based on the well-documented anticancer properties of structurally related halogenated indole compounds, particularly monochloro- and other dichloro-indole derivatives. The proposed mechanisms, protocols, and potential activities should be considered a predictive framework to guide initial research into this specific molecule.

Introduction: The Indole Scaffold as a Privileged Structure in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic drugs with potent biological activities.[1][2] In oncology, indole derivatives have emerged as a highly successful class of therapeutics, with several FDA-approved drugs, such as Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor) and Vinca alkaloids (tubulin polymerization inhibitors), fundamentally impacting cancer treatment.[3][4]

Predicted Mechanisms of Action: A Synthesis of Field-Proven Insights

Based on the activities of analogous chlorinated indoles, this compound is hypothesized to exert its anticancer effects through one or more of the following established mechanisms.[3][6] The dichlorination pattern may confer unique potency or selectivity against these targets.

Inhibition of Protein Kinases

Deregulated protein kinase activity is a hallmark of many cancers.[3] Numerous indole derivatives are potent kinase inhibitors. Halogenated indoles, in particular, have shown inhibitory activity against key oncogenic kinases.

  • Epidermal Growth Factor Receptor (EGFR): A key driver in several cancers, including non-small cell lung cancer.[7]

  • BRAF Kinase: A critical component of the MAPK/ERK signaling pathway, frequently mutated in melanoma.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A primary driver of angiogenesis, the formation of new blood vessels that supply tumors.

The proposed inhibitory action disrupts downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation Indole This compound (Hypothesized) Indole->EGFR Inhibition EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation

Predicted inhibition of the EGFR signaling pathway.
Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in maintaining cell shape, motility, and, critically, the formation of the mitotic spindle during cell division.[1] Indole derivatives, most famously the Vinca alkaloids, bind to tubulin, inhibiting its polymerization into microtubules.[2] This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8]

Tubulin_Inhibition Indole This compound (Hypothesized) Tubulin Tubulin Dimers Indole->Tubulin Binding & Inhibition Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Workflow of tubulin polymerization inhibition.
Induction of Apoptosis

Inducing programmed cell death, or apoptosis, is a key therapeutic strategy.[9] Beyond cell cycle arrest, indole derivatives can trigger apoptosis through various intrinsic and extrinsic pathways. This can involve:

  • Modulation of Bcl-2 Family Proteins: Shifting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][9]

  • Caspase Activation: Initiating the caspase cascade (e.g., Caspase-3, -8, -9) which executes the apoptotic program.

Quantitative Data Summary for Related Chloro-Indole Derivatives

To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the reported antiproliferative activities of various related chloro-indole compounds against human cancer cell lines.

Compound ClassCancer Cell LineAssay TypeActivity (IC₅₀/GI₅₀)
3-Amino-1H-7-azaindole derivativeHeLa (Cervical)Proliferation3.7 µM
3-Amino-1H-7-azaindole derivativeHepG2 (Liver)Proliferation8.0 µM
Indolylisoxazoline derivative (6c)C4-2 (Prostate)Proliferation2.5 - 5.0 µM
Indole-based Bcl-2 Inhibitor (U2)MCF-7 (Breast)ProliferationSub-micromolar
Indole-based Bcl-2 Inhibitor (U2)MDA-MB-231 (Breast)ProliferationSub-micromolar
3,4-dichloro moiety containing indoleHep-G2 (Liver)Cytotoxicity~10.99% cell viability

Note: Data is compiled from multiple sources for structurally related but distinct molecules to serve as a reference for experimental design.[1][9][10][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the initial in vitro evaluation of this compound.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of viable cells.

1. Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve final desired concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay a Seed Cells (96-well plate) b Incubate 24h a->b c Add Compound Dilutions b->c d Incubate 48-72h c->d e Add MTT Reagent d->e f Incubate 2-4h e->f g Solubilize Formazan (DMSO) f->g h Read Absorbance (570 nm) g->h

Workflow for the MTT Cell Viability Assay.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

2. Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. It is used to determine if the compound induces arrest at a specific phase of the cell cycle.

1. Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

2. Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Fixation: Wash the cell pellet with PBS, then resuspend in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of this compound is currently lacking, its structural similarity to other potently active halogenated indoles makes it a compound of significant interest for cancer research. The provided theoretical framework and detailed protocols offer a robust starting point for its systematic evaluation. Initial studies should focus on broad-spectrum screening against a panel of cancer cell lines to determine its cytotoxic potential. Subsequent mechanistic studies, guided by the protocols outlined herein, will be crucial to elucidate its mode of action and to validate its potential as a novel therapeutic lead.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5,7-dichloro-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthetic landscape for this compound.

Q1: What are the most common and effective synthetic routes for this compound?

A1: Several named reactions can be employed, with the most common being the Fischer Indole Synthesis .[1] However, for this specific dichlorinated analog, other methods have proven highly effective, particularly for larger-scale preparations. The main routes include:

  • Fischer Indole Synthesis : A classic and widely used method involving the acid-catalyzed reaction of (2,4-dichlorophenyl)hydrazine with a suitable ketone or aldehyde, followed by cyclization.[2] While versatile, it can be sensitive to catalyst choice and temperature, and the electron-withdrawing nature of the chlorine atoms can slow the reaction.[3]

  • Bartoli Indole Synthesis : This method is particularly effective for synthesizing indoles from ortho-substituted nitroarenes. It has been successfully used for the multi-gram synthesis of this compound from 2,4-dichloronitrobenzene and vinylmagnesium chloride.[4]

  • Leimgruber-Batcho Indole Synthesis : A two-step process starting from an o-nitrotoluene derivative, this method is known for its high yields and mild conditions, making it a strong alternative.[5][6]

Q2: For a multi-gram scale synthesis, which route is recommended?

A2: For multi-gram quantities, the Bartoli Indole Synthesis is highly recommended.[4] This route has been documented to successfully produce the target compound on a larger scale. The key steps involve a[7][7]-sigmatropic rearrangement and subsequent cyclization.[4] The Leimgruber-Batcho synthesis is also a robust choice for scalability.[6]

Q3: What are the primary factors that influence yield in the Fischer Indole Synthesis of this compound?

A3: The success of the Fischer indole synthesis is highly dependent on several critical parameters:

  • Acid Catalyst : The choice between Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is the most decisive factor.[2][8] The optimal catalyst depends on the reactivity of the specific hydrazone.

  • Temperature : Elevated temperatures are typically required, but excessive heat can lead to decomposition and the formation of tar-like byproducts.[9][10]

  • Solvent : The choice of solvent can influence reaction kinetics and solubility of intermediates. Acetic acid and polyphosphoric acid (PPA) are commonly used.[8]

  • Hydrazone Stability : The (2,4-dichlorophenyl)hydrazone intermediate must be stable enough to undergo cyclization. In some cases, generating the hydrazone in situ without isolation is preferable.[10]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the consumption of the starting hydrazone and the formation of the indole product. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the product and any major byproducts.

Part 2: Troubleshooting Guide: Low Yield & Impurity Formation

This section provides a problem-solution framework for specific issues encountered during the synthesis.

Problem 1: Low or No Product Formation in Fischer Indole Synthesis

This is the most common issue, often stemming from suboptimal reaction conditions that prevent the key[7][7]-sigmatropic rearrangement.

Potential Cause A: Ineffective or Inappropriate Acid Catalyst

The Logic: The acid catalyst protonates the hydrazone, facilitating its tautomerization to the reactive ene-hydrazine intermediate, which is necessary for the subsequent rearrangement.[11] A catalyst that is too weak will not promote the reaction, while one that is too strong can cause decomposition of the starting material or the product.[10]

Recommended Solutions:

  • Systematic Catalyst Screening: If a standard acid like H₂SO₄ or HCl in acetic acid fails, screen a panel of both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for less reactive, electron-deficient systems.

  • Use a Lewis Acid: Lewis acids such as ZnCl₂ or BF₃·OEt₂ can be particularly effective and sometimes lead to cleaner reactions than strong Brønsted acids.[2]

Catalyst TypeExamplesTypical ConditionsSuitability for Dichloro-Substrates
Brønsted Acids H₂SO₄, HCl, p-TsOHReflux in EtOH, AcOHCan be effective but may require higher temperatures.
Polyphosphoric Acid (PPA) PPA100-180 °C, neatExcellent for driving reactions of less reactive substrates.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃80-150 °C in an appropriate solventOften provides milder conditions and can improve yields.[2]

Potential Cause B: Sub-optimal Reaction Temperature

The Logic: The[7][7]-sigmatropic rearrangement step has a significant activation energy barrier that requires thermal input. However, the intermediates and the final indole product can be sensitive to high temperatures, leading to polymerization or decomposition.[10]

Recommended Solutions:

  • Gradual Temperature Increase: Begin the reaction at a moderate temperature (e.g., 80 °C) and monitor via TLC. If no conversion is observed after 1-2 hours, incrementally increase the temperature by 10-20 °C.

  • Microwave Synthesis: Consider using a microwave reactor. Microwave-assisted synthesis can provide rapid, uniform heating, often leading to significantly reduced reaction times and improved yields by minimizing byproduct formation.[12]

Potential Cause C: Competing N-N Bond Cleavage

The Logic: A significant competing pathway in the Fischer synthesis is the acid-catalyzed heterolytic cleavage of the nitrogen-nitrogen bond in the protonated ene-hydrazine intermediate.[7][13] This side reaction is more pronounced with certain substituents that can stabilize the resulting carbocation. While the dichloro-substituents are electron-withdrawing, improper conditions can still favor this pathway, leading to the formation of 2,4-dichloroaniline as a byproduct.[7]

Recommended Solutions:

  • Milder Conditions: Employ a weaker acid or lower the reaction temperature to disfavor the high-energy N-N cleavage pathway.

  • Optimize the Carbonyl Partner: The structure of the starting ketone or aldehyde plays a crucial role. Ensure it is high purity. Steric hindrance can also impede the desired rearrangement.[10]

Troubleshooting Workflow: Low Yield

A troubleshooting decision tree for low yield.

Part 3: Purification Challenges

Problem: Difficulty separating this compound from byproducts or unreacted starting materials.

The Logic: The polarity of the desired product may be very similar to that of byproducts (like regioisomers or aniline derivatives) or the starting hydrazine, making separation by standard column chromatography challenging.[14]

Recommended Solutions:

  • Optimize Column Chromatography:

    • Solvent System: Systematically screen different solvent systems. A shallow gradient of ethyl acetate in hexane is a good starting point. Adding a small percentage of a third solvent, like dichloromethane or a trace amount of triethylamine (if acidic impurities are present), can sometimes dramatically improve separation.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (a ratio of at least 50:1 silica-to-crude-product by weight is recommended for difficult separations).

  • Recrystallization: This is a highly effective technique for purifying solid products if a suitable solvent system can be found.

    • Solvent Screening: Test solubility in a range of solvents (e.g., hexane, toluene, ethanol, acetone, ethyl acetate) at room temperature and at reflux. An ideal solvent will dissolve the compound when hot but not when cold.

    • Solvent/Anti-Solvent System: Dissolve the crude product in a small amount of a good solvent (e.g., ethyl acetate) and slowly add an "anti-solvent" in which the product is insoluble (e.g., hexane) until turbidity persists. Cool the mixture to induce crystallization. Recrystallization from an acetone solution via slow evaporation has been used for the related 5,7-dichloroisatin.[15]

  • Extraction/Wash: An acidic wash (e.g., 1M HCl) can remove basic impurities like leftover aniline derivatives, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.

Part 4: Key Reaction Mechanism & Experimental Protocol
Fischer Indole Synthesis Mechanism

The mechanism illustrates the critical acid-catalyzed steps: hydrazone formation, tautomerization, a[7][7]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia.[11]

Mechanism of the Fischer Indole Synthesis.

Protocol: Bartoli Synthesis of this compound

This protocol is adapted from a documented multi-gram synthesis of the target compound.[4]

Materials:

  • 2,4-Dichloronitrobenzene

  • Vinylmagnesium chloride (or bromide) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,4-dichloronitrobenzene (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to -40 °C to -78 °C in a dry ice/acetone bath. Slowly add the vinylmagnesium chloride solution (approx. 3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the mixture at this low temperature for several hours. The progress can be monitored by TLC by quenching a small aliquot of the reaction mixture with saturated NH₄Cl and extracting with ethyl acetate.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at low temperature.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

References

Technical Support Center: Purification of Crude 5,7-dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5,7-dichloro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions to streamline your purification workflow and enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these can be various precursors used in indole formation.

  • Regioisomers: If an unsymmetrical ketone is used in a Fischer indole synthesis, the formation of two different regioisomers is possible.[1]

  • Side-Products from Synthesis: In syntheses like the Fischer-Indole method, N-N bond cleavage can lead to aniline derivatives as byproducts.[1] Reductive processes used in some indole syntheses can also lead to dehalogenated impurities (monochloro-indoles) or over-reduced products.[2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Colorimetric Impurities: Often, crude indole products can be dark-colored due to trace amounts of highly conjugated or oxidized species.

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and commonly employed purification techniques for this class of compounds are column chromatography and recrystallization.[3]

  • Column Chromatography is excellent for separating the target compound from impurities with different polarities. It is particularly useful when multiple impurities are present.[3][4]

  • Recrystallization is a highly effective method for removing small amounts of impurities and can yield very pure crystalline material, provided a suitable solvent system is identified.[5]

  • Sublimation can be a viable method for certain heterocyclic compounds, offering a solvent-free purification pathway, although it is less commonly reported for this specific indole.[6]

Q3: How should I store purified this compound to maintain its purity?

A3: this compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C.[7] This is crucial because indoles, particularly when purified, can be susceptible to oxidation and degradation upon exposure to air and light, often leading to discoloration.

Purification Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique but can be challenging. Success hinges on the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Problem 1: The crude product oils out instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute is supersaturated in the hot solvent and comes out of solution above its melting point. This can be caused by using a solvent in which the indole is too soluble, or by cooling the solution too rapidly.

  • Troubleshooting Protocol:

    • Re-heat the Solution: Add a small amount of additional solvent until the oil redissolves completely.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can promote slower cooling and encourage crystal nucleation.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Solvent System Modification: If oiling persists, consider a mixed solvent system. Dissolve the crude product in a "good" solvent (e.g., methanol, acetone) and then add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify and allow it to cool slowly. For indoles, a methanol/water system has been shown to be effective.[8]

Problem 2: Very low recovery of the purified product.

  • Causality: A low yield can result from using too much solvent, the compound having significant solubility even in the cold solvent, or premature crystallization during a hot filtration step.[5]

  • Troubleshooting Protocol:

    • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[5]

    • Maximize Cold Insolibility: After slow cooling to room temperature, place the solution in an ice bath or refrigerator for at least 30 minutes to maximize crystal precipitation.[5]

    • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can reduce the solvent volume by rotary evaporation and cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[5]

Problem 3: The recrystallized product is still colored.

  • Causality: Colored impurities may be present that have similar solubility profiles to your target compound.

  • Troubleshooting Protocol:

    • Activated Charcoal Treatment: Add a very small amount (1-2% by weight of your crude product) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[5]

    • Hot Filtration: Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal and any other insoluble materials. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

    • Caution: Use charcoal sparingly as it can also adsorb some of your desired product, potentially reducing your yield.[5]

Guide 2: Troubleshooting Column Chromatography

Column chromatography is the go-to method for separating complex mixtures. However, poor separation can be frustrating and time-consuming.

Problem 1: Poor separation of this compound from impurities (streaking or overlapping spots on TLC).

  • Causality: The polarity of the chosen mobile phase (eluent) is not optimal for resolving the components of the mixture on the stationary phase (silica gel). Indoles are known to be challenging due to potential streaking.[1]

  • Troubleshooting Protocol:

    • Optimize the Solvent System via TLC: Before running a column, systematically test different solvent ratios. For a typical normal-phase separation on silica gel, a hexane/ethyl acetate system is a good starting point.[4] Try ratios such as 9:1, 8:2, and 7:3 (hexane:ethyl acetate). The ideal system should give your target compound an Rf value between 0.2 and 0.4 for good separation on a column.[5]

    • Consider Different Solvents: If a hexane/ethyl acetate system is ineffective, try other combinations. For instance, dichloromethane/methanol can be used for more polar compounds.[5]

    • Add a Modifier: Tailing or streaking of indole compounds on silica can sometimes be suppressed by adding a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Given the N-H proton of the indole, a small amount of a polar solvent like methanol in a dichloromethane or ethyl acetate system can also improve peak shape.

Problem 2: The product elutes too quickly (high Rf) or is stuck on the column (low Rf).

  • Causality: The mobile phase is either too polar (elutes too quickly) or not polar enough (stuck on the column).

  • Troubleshooting Protocol:

    • Product Elutes Too Quickly: The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate mixture).

    • Product is Stuck: The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., increase ethyl acetate). If using 100% ethyl acetate is still not sufficient, a more polar solvent like methanol may need to be added.

    • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your target compound, followed by any more polar impurities. This is often the most efficient method.[4]

Problem 3: Co-elution of impurities with the product despite a good TLC separation.

  • Causality: The column may be overloaded with crude material, or it may have been packed improperly, leading to channeling and a loss of resolution.

  • Troubleshooting Protocol:

    • Reduce the Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used. If you overload the column, the separation bands will broaden and overlap.

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A "slurry packing" method is generally reliable.[3]

    • Dry Loading: For compounds that are not very soluble in the initial eluent, consider "dry loading." Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This often results in sharper bands and better separation.[9]

Experimental Protocols & Data

Data Presentation: Comparison of Purification Techniques
Purification TechniqueTypical Purity (by HPLC/NMR)Typical Yield (%)ThroughputKey Application
Column Chromatography >98%60-85%Low to MediumComplex mixtures with multiple impurities
Recrystallization >99%45-70%Medium to HighFinal polishing step to obtain high-purity material
Preparative HPLC >99.5%30-60%LowIsolation of very high-purity material for analytical standards
(Note: These values are representative and can vary based on the crude material's impurity profile and the specific experimental conditions.)[3]
Protocol 1: Purification by Flash Column Chromatography

This protocol is a standard method for purifying gram-scale quantities of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system by TLC. Test various ratios of hexane and ethyl acetate. Aim for an Rf of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour this slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a dry load as described in the troubleshooting section.

  • Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 to 85:15 hexane:ethyl acetate) to elute the desired compound.[4]

  • Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Analysis: Assess the purity of the final product using HPLC, LC-MS, or NMR.

Protocol 2: Purification by Recrystallization

This protocol is ideal for a final purification step to obtain highly crystalline, pure this compound.

Materials:

  • Crude this compound (preferably after a preliminary column)

  • Methanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

Step-by-Step Methodology:

  • Solvent Selection: A mixed solvent system of methanol/water is often effective for indoles.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot methanol to completely dissolve the solid.

  • Induce Precipitation: While the solution is still hot, add deionized water dropwise until you observe persistent turbidity (cloudiness).

  • Re-dissolution: Add a few drops of hot methanol to make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.

  • Purity Analysis: Assess purity by melting point, HPLC, or NMR.

Visualizations

General Purification Workflow

This diagram illustrates the typical decision-making process and workflow for purifying a crude synthetic product like this compound.

G cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path crude Crude this compound tlc TLC / LC-MS Analysis (Assess Impurity Profile) crude->tlc decision Is the major impurity structurally very similar? tlc->decision recrystallize Recrystallization (e.g., Methanol/Water) decision->recrystallize No (Minor Impurities) column Column Chromatography (e.g., Hexane/EtOAc) decision->column Yes (e.g., Isomers) filter_dry Filter and Dry Crystals recrystallize->filter_dry pure_rec High-Purity Product (>99%) filter_dry->pure_rec combine Combine Pure Fractions & Evaporate column->combine pure_col Pure Product (>98%) combine->pure_col re_eval Purity Check pure_col->re_eval re_eval->pure_rec Needs Polishing

Caption: General purification workflow for crude this compound.

Troubleshooting Column Chromatography Separation

This decision tree helps diagnose and solve common separation problems during column chromatography.

G start Problem: Poor Separation on Silica Gel Column q1 Are spots streaking on TLC plate? start->q1 q2 Are Rf values of spots too close together? q1->q2 No sol1 Add modifier to eluent: - 0.5% Triethylamine - 0.5% Acetic Acid - 1-2% Methanol q1->sol1 Yes q3 Was TLC separation good, but column separation poor? q2->q3 No sol2 Systematically test new solvent systems: - Change solvent ratios - Try different solvents (e.g., DCM/MeOH) q2->sol2 Yes sol3 Check column conditions: - Reduce sample load - Repack column carefully - Use 'dry loading' method q3->sol3 Yes end Improved Separation sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting poor column chromatography separation.

References

Technical Support Center: Overcoming Poor Solubility of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of solubilizing indole derivatives in aqueous media for experimental and therapeutic applications.

Introduction: The Indole Solubility Challenge

The indole ring system, a cornerstone in many natural products and pharmaceuticals, presents a persistent formulation challenge.[1] Its fused bicyclic structure is predominantly hydrophobic and lipophilic, leading to inherently poor solubility in water.[2][3] This issue is often compounded by substituents that further increase lipophilicity.[2] As a result, achieving adequate aqueous concentrations for in vitro assays, cellular studies, and in vivo formulations is a major hurdle in drug discovery and development, impacting everything from initial screening to final bioavailability.[4][5] This guide is designed to help you navigate and overcome these challenges effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during experimental work.

Q1: My compound precipitated immediately when I diluted my concentrated DMSO stock into an aqueous buffer. What went wrong and how can I fix it?

A: This is a classic and frequent problem caused by exceeding the thermodynamic solubility limit of your compound in the final aqueous medium. Your indole derivative is highly soluble in the pure organic solvent (like DMSO) but not in the final mixture. When the DMSO stock is rapidly diluted, the compound is abruptly exposed to an environment (the aqueous buffer) where it is poorly soluble, causing it to "crash out" or precipitate.

Causality: The DMSO concentration in the final solution is too low to act as an effective co-solvent and maintain the compound's solubility. The kinetic energy of dilution is not sufficient to overcome the thermodynamic insolubility.

Solutions & Optimization Workflow:

  • Reduce the Final Concentration: The simplest solution is to lower the target concentration of your indole derivative in the final aqueous solution to a level below its solubility limit.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, increase the final percentage of DMSO. However, be aware that DMSO concentrations above 0.5-1% can impact cellular assays and other biological systems.[2]

  • Use a Different Co-solvent: Experiment with other water-miscible organic solvents that may have better solubilizing properties for your specific derivative, such as ethanol, methanol, or polyethylene glycol (PEG 400).[2][6]

  • Incorporate Surfactants: Add a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a poloxamer to your aqueous buffer.[2][7][8] Surfactants form micelles that encapsulate the hydrophobic compound, effectively increasing its apparent solubility.[9] Start with a concentration just above the surfactant's critical micelle concentration (CMC).

  • Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the buffer to the stock solution dropwise while vortexing vigorously. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

dot graph TD { rankdir="LR"; size="7.6,5"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting workflow for compound precipitation.

Q2: The final concentration of my organic co-solvent is affecting my cellular assay results. What are my non-solvent-based alternatives?

A: When co-solvents are not viable due to biological interference, you must turn to formulation strategies that alter the compound's interaction with water without relying on a bulk organic phase.

Solutions:

  • pH Modification: This is a powerful technique if your indole derivative possesses an ionizable functional group. The indole nitrogen itself is weakly basic, and its protonation state is pH-dependent.[2] For weakly basic compounds, lowering the pH will protonate the molecule, increasing its charge and dramatically enhancing aqueous solubility.[2][10] Conversely, if your derivative has an acidic moiety (e.g., a carboxylic acid group), increasing the pH will deprotonate it, again increasing solubility.[2] It is critical to first determine the pKa of your compound to identify the optimal pH range.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[11] They can encapsulate a poorly soluble "guest" molecule, like your indole derivative, forming a water-soluble inclusion complex.[12][13] This complex effectively shields the hydrophobic part of the drug from water, increasing its apparent solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical applications due to its high solubility and low toxicity.[14]

Q3: I've tried pH adjustment, but my compound is still not soluble enough, or it is unstable at the required pH. What is the next step?

A: If simple pH modification fails, you need to employ more advanced formulation strategies. These methods are common in drug development and can achieve significantly higher drug loading.

Next Steps:

  • Combine Approaches: Try using cyclodextrins in a pH-adjusted buffer. The combined effect can be synergistic.

  • Solid Dispersions: This technique involves dispersing the drug within a hydrophilic solid carrier or matrix.[15][16][17] When this solid dispersion is introduced to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles.[17][18] This high surface area and amorphous state lead to a significant increase in the dissolution rate and apparent solubility. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[16]

  • Nanosuspensions: This approach reduces the particle size of the pure drug down to the sub-micron (nanometer) range.[19] A nanosuspension is a colloidal dispersion of these drug nanoparticles in an aqueous vehicle, stabilized by surfactants or polymers.[19][20] The vast increase in surface area dramatically increases the dissolution velocity according to the Noyes-Whitney equation. This method is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[19]

Frequently Asked Questions (FAQs)

Q4: What are cyclodextrins, and how do they improve the solubility of indole derivatives?

A: Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch.[11][14][15] They are shaped like a truncated cone or torus, with a key structural feature: a hydrophobic (lipophilic) inner cavity and a hydrophilic outer surface.[11]

Mechanism of Solubilization: The hydrophobic indole ring of your derivative can fit snugly inside the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the CD interacts favorably with water. This process, known as inclusion complexation , forms a new, water-soluble drug-CD complex.[11][13][14] This complex effectively masks the drug's hydrophobicity, leading to a substantial increase in its apparent aqueous solubility. The binding is a non-covalent, dynamic equilibrium. The model suggests the indole nucleus occupies the cavity while any polar side chains can interact with the hydroxyl groups on the rim of the CD.[12]

dot graph G { layout=neato; node [shape=circle, style=filled, label=""]; edge [penwidth=2];

} caption: Encapsulation of a hydrophobic indole in a cyclodextrin.

Q5: What is the difference between micronization and creating a nanosuspension?

A: Both are particle size reduction techniques, but they operate on different scales and have different impacts on solubility.

  • Micronization: This process reduces particle size to the micron range (typically >1 µm). It increases the surface area, which can improve the dissolution rate of the drug. However, micronization generally does not increase the equilibrium solubility of the compound.[21][22] It is often insufficient for drugs with very low solubility.[22]

  • Nanosuspension: This technology reduces particle size further, into the sub-micron or nanometer range (<1 µm).[19] This drastic increase in surface area not only accelerates the dissolution rate but can also increase the saturation solubility of the drug.[19][23] Nanosuspensions are a powerful tool for enhancing the bioavailability of drugs from BCS Class II (poorly soluble, highly permeable).

FeatureMicronizationNanosuspension
Particle Size Micrometer range (>1 µm)Nanometer range (<1 µm)
Effect on Solubility No significant change in equilibrium solubility[22]Increases saturation solubility[19][23]
Effect on Dissolution Increases dissolution rate[21]Dramatically increases dissolution velocity
Bioavailability Gain ModerateSignificant
Technology Jet milling, ball milling[15][21]High-pressure homogenization, media milling[23]

Q6: What is a solid dispersion, and when should I consider using this technique?

A: A solid dispersion refers to a system where a poorly soluble drug (the guest) is dispersed within a highly soluble solid matrix (the host or carrier).[15][16][17] The goal is to reduce the drug's particle size down to the molecular level and improve its wettability.[18]

Mechanism: By dispersing the drug in a carrier like PVP or PEG, you can prevent the drug from crystallizing. When the solid dispersion is exposed to water, the carrier dissolves rapidly, releasing the drug as extremely fine, often amorphous, particles. This high-energy amorphous state has higher apparent solubility and a faster dissolution rate than the stable crystalline form.[18]

When to Consider It:

  • When simple co-solvents or pH adjustments are insufficient.

  • For developing solid oral dosage forms (tablets, capsules).

  • For compounds that are amenable to processing with solvents or heat (depending on the preparation method). Common methods include solvent evaporation, melting (fusion), and hot-melt extrusion.[16][17][24]

Q7: When is a prodrug strategy the most appropriate approach?

A: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[25][26] This approach is used to overcome undesirable drug properties, including poor aqueous solubility.[27][28][29]

Mechanism: A hydrophilic chemical group (a "promoiety"), such as a phosphate, amino acid, or sugar, is covalently attached to the indole derivative.[26][27] This new, larger molecule has significantly improved water solubility. Once administered, enzymes in the body cleave the promoiety, releasing the parent drug at or near the site of action.

When It's Most Appropriate:

  • When other formulation approaches have failed or are not feasible.

  • When a very large increase in solubility is required, especially for parenteral (injectable) formulations.

  • When you need to overcome multiple barriers simultaneously (e.g., poor solubility and poor permeability).[29]

  • During late-stage drug development, as it involves creating a new chemical entity, which has significant regulatory implications.[28][30]

TechniquePrinciplePrimary ApplicationKey AdvantageKey Disadvantage
Co-solvents Increase solubility by reducing solvent polarity.In vitro assays, early research.Simple and quick to implement.Potential for biological interference/toxicity.[21]
pH Adjustment Ionize the drug to create a soluble salt form.Compounds with ionizable groups.Highly effective and simple.Only works for ionizable drugs; risk of precipitation in neutral pH of the gut.
Cyclodextrins Form water-soluble inclusion complexes.[13]Oral and parenteral formulations.Low toxicity, high efficiency.Limited by drug size/shape and complex stoichiometry.
Solid Dispersions Disperse drug in a hydrophilic solid matrix.[17]Oral solid dosage forms.Enhances dissolution and apparent solubility.Can have physical stability issues (recrystallization).[31]
Nanosuspensions Reduce drug particle size to the nanometer scale.Oral and parenteral delivery.Broadly applicable, significant bioavailability gain.[19][32]Can have stability issues (particle aggregation).[23]
Prodrugs Covalently attach a hydrophilic promoiety.[26]Overcoming severe solubility barriers.Drastic solubility improvement.[27]Requires chemical synthesis; considered a new chemical entity.[28]

Experimental Protocols

Protocol 1: Basic Solubilization Using a Co-solvent (DMSO)

  • Preparation of Stock Solution:

    • Accurately weigh 5 mg of your indole derivative.

    • Add pure, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Use a glass vial.

    • Ensure complete dissolution using a vortex mixer and, if necessary, brief sonication in a water bath. Visually inspect for any remaining solid particles against a dark background.

  • Serial Dilution into Aqueous Buffer:

    • Prepare your final aqueous medium (e.g., Phosphate-Buffered Saline, pH 7.4).

    • To minimize precipitation, perform a serial or intermediate dilution step. For a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution):

      • First, dilute 1:10 by adding 10 µL of the 10 mM stock to 90 µL of DMSO or the aqueous buffer.

      • Then, dilute this intermediate solution 1:100 by adding 10 µL to 990 µL of the final aqueous buffer.

    • Crucial Step: Add the stock solution to the buffer while the buffer is being vortexed to ensure rapid and uniform mixing. Never add the buffer to the small volume of stock.

  • Final Check: After dilution, let the solution stand for 15-30 minutes and inspect again for any signs of precipitation or cloudiness.

Protocol 2: Solubilization Using Cyclodextrins (Kneading Method)

This method is effective for lab-scale preparation of drug-CD complexes.[15][24]

  • Determine Stoichiometry: Start by assuming a 1:1 molar ratio of your indole derivative to hydroxypropyl-β-cyclodextrin (HP-β-CD). Calculate the required mass for each component.

  • Carrier Preparation: Place the calculated amount of HP-β-CD into a glass mortar.

  • Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture to the HP-β-CD and triturate with a pestle to form a homogeneous paste.

  • Drug Incorporation: Add the indole derivative to the paste and continue kneading for 30-60 minutes. The mixture should remain a consistent paste. Add more solvent dropwise if it becomes too dry.

  • Drying: Transfer the paste to a glass dish and dry it in an oven at 40-50°C until the solvent has completely evaporated and a constant weight is achieved. Alternatively, a vacuum oven can be used.

  • Final Processing: Scrape the dried complex from the dish and gently pulverize it into a fine powder using the mortar and pestle. This powder can now be dissolved in your aqueous medium.

References

Preventing side reactions in the functionalization of the indole ring

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for indole functionalization. The indole scaffold is a cornerstone in medicinal chemistry and materials science, yet its rich and nuanced reactivity presents unique challenges. This guide is designed to provide in-depth, practical solutions to the common side reactions and selectivity issues encountered during the chemical modification of the indole ring. Drawing from established literature and field-proven insights, we will explore the causality behind these challenges and offer robust, validated protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most pressing challenges in a direct question-and-answer format.

Controlling N-H Reactivity: The Protecting Group Dilemma

Question: My reaction is giving a mixture of N- and C-alkylated products. How can I achieve selective N-alkylation?

Answer: This is a classic challenge rooted in the dual nucleophilicity of the indole ring and the acidity of the N-H proton (pKa ≈ 17).[1][2] The key is to selectively deprotonate the nitrogen without promoting competitive C3-alkylation.

Causality & Strategy: Upon treatment with a base, an equilibrium exists between the N-anion (indolide) and the neutral indole. While the nitrogen is a hard nucleophile, the C3 position is a soft nucleophile. The choice of base, solvent, and counter-ion dictates the regioselectivity.

  • For Selective N-Alkylation: The goal is to generate and maintain a high concentration of the indolide anion.

    • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These irreversibly deprotonate the N-H.[3]

    • Solvent Choice: Employ polar aprotic solvents like DMF or THF. These solvents solvate the cation, leaving the indolide anion exposed and highly reactive at the nitrogen.[3]

    • Temperature: Lower temperatures can sometimes favor N-alkylation by slowing down the rate of C3-alkylation.[4]

  • For Selective C3-Alkylation: Modern methods often bypass the need for strong bases and favor transition-metal catalysis.

    • "Borrowing Hydrogen" Reactions: Catalysts based on iridium, nickel, or iron can facilitate the C3-alkylation of indoles with alcohols, a green and atom-economical alternative where water is the only byproduct.[3][5][6][7]

Question: I need to perform a reaction on the indole ring, but the N-H proton is interfering. How do I choose the right protecting group?

Answer: Protecting the indole nitrogen is crucial for many transformations, such as lithiation, Friedel-Crafts reactions, and metal-catalyzed cross-couplings. The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove without affecting other functional groups.[8]

Decision Workflow for Selecting an N-Protecting Group:

G start What is the subsequent reaction? strong_base Strong Base Conditions (e.g., Lithiation, n-BuLi) start->strong_base Base-labile? No acidic_cond Acidic Conditions (e.g., Friedel-Crafts) start->acidic_cond Acid-labile? Yes/No metal_coupling Metal-Catalyzed Coupling (e.g., Suzuki, Heck) start->metal_coupling Steric/Electronic Tuning? Yes ts Use Ts (Tosyl) or other Sulfonyl Groups strong_base->ts Stable to strong bases. Directs lithiation to C2. boc Use Boc (t-butyloxycarbonyl) acidic_cond->boc Labile to strong acids (TFA). Deactivates ring. acidic_cond->ts Stable to most acids. metal_coupling->boc Electron-withdrawing nature can be beneficial. sem Use SEM (2-(trimethylsilyl)ethoxymethyl) metal_coupling->sem Stable to many conditions. Removable with fluoride.

Caption: Decision tree for N-protecting group selection.

Comparative Summary of Common Indole Protecting Groups:

Protecting GroupInstallation ConditionsDeprotection ConditionsStability ProfileKey Feature
Boc (t-butyloxycarbonyl)(Boc)₂O, DMAP, THF/DCMTFA; Heat (thermolytic)[9][10]Stable to bases, mild acids. Labile to strong acids.Deactivates the ring towards electrophilic attack.
Ts (p-toluenesulfonyl)TsCl, NaH, DMFStrong reducing agents (Mg/MeOH); Harsh base (LDA, heat)[4]Very robust. Stable to strong acids and bases.Strongly electron-withdrawing. Directs lithiation to C2.[11]
SEM (2-(trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMF[4][12]Fluoride sources (TBAF); Strong Lewis acids (MgBr₂)[12][13]Stable to bases, mild acids, many organometallics.Versatile and removable under specific, often mild, conditions.[9][14]
Pivaloyl Pivaloyl chloride, baseStrong base (LDA, 40-45 °C)[4][8]Robust.Steric bulk protects both N1 and C2 positions.[8]
Managing Common Side Reactions

Question: My indole solution turns pink/brown upon exposure to air or during workup. What is happening and how can I prevent it?

Answer: You are observing oxidation. The electron-rich indole ring is highly susceptible to oxidation, which can be initiated by air, light, or trace metal impurities.[15][16] This often leads to the formation of colored oligomers or defined products like indoxyl and isatin.[17]

Causality & Prevention Strategy: Oxidation typically occurs at the electron-rich C2-C3 double bond.

  • Inert Atmosphere: Handle indole solutions under an inert atmosphere (Nitrogen or Argon), especially for prolonged reactions or when heating.[3]

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Antioxidants: For storage or sensitive applications, adding a radical scavenger like butylated hydroxytoluene (BHT) can be effective.[15]

  • Protect from Light: Store indole compounds in amber vials to protect them from light-induced degradation.[15]

  • Temperature Control: Store sensitive indoles at cool temperatures (2-8°C or -20°C) to slow the rate of oxidation.[15]

Question: I'm running an acid-catalyzed reaction (e.g., Friedel-Crafts) and getting a tar-like, insoluble polymer instead of my product. Why?

Answer: This is a classic case of acid-catalyzed dimerization or polymerization. The indole C3 position is highly nucleophilic and can attack the protonated form of another indole molecule (the indoleninium ion), initiating a chain reaction.

Mechanism of Acid-Catalyzed Dimerization:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation I1 Indole Indoleninium Indoleninium Ion (Electrophile) I1->Indoleninium Protonation at C3 H_plus H⁺ Indoleninium_ref Indoleninium Ion I2 Indole (Nucleophile) Dimer_cation Dimer Cation I2->Dimer_cation Attack by C3 Dimer_cation_ref Dimer Cation Dimer Dimer Product Dimer_cation_ref->Dimer -H⁺

Caption: Acid-catalyzed dimerization pathway of indole.

Troubleshooting Strategy:

  • Use an N-Protecting Group: Attaching an electron-withdrawing group like Boc or Ts to the nitrogen significantly reduces the nucleophilicity of the indole ring, making it less prone to polymerization.[18] This is the most common and effective solution.

  • Milder Lewis Acids: In Friedel-Crafts reactions, switch from strong Lewis acids like AlCl₃ to milder ones like ZnCl₂, FeCl₃, or In(OTf)₃.

  • Controlled Conditions: Use low temperatures and slow, controlled addition of the acid or electrophile to keep the concentration of the reactive indoleninium ion low.

  • Solvent-Free Conditions: Some modern protocols for reactions like Friedel-Crafts alkylations use solvent-free conditions, which can suppress side reactions.[19]

Troubleshooting Specific Reactions

Question: My Vilsmeier-Haack formylation is giving a poor yield and multiple products. What's going wrong?

Answer: The Vilsmeier-Haack reaction is typically a very efficient method for C3-formylation.[20][21] However, issues can arise from the stability of the Vilsmeier reagent or side reactions if the indole is substituted.

Potential Causes and Solutions:

  • Reagent Decomposition: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use fresh, high-quality POCl₃ and anhydrous DMF.

  • Incorrect Stoichiometry: An incorrect ratio of POCl₃ to DMF can lead to incomplete reagent formation.

    • Solution: Prepare the reagent by adding POCl₃ slowly to DMF at 0°C before adding the indole.

  • Side Reactions with Substituted Indoles: If the C3 position is blocked (e.g., in 3-methylindole), formylation can occur at other positions, such as N1 or C2, or lead to ring-opened products.[22]

    • Solution: Carefully analyze the product mixture by NMR and MS to identify byproducts. If C3 is blocked, expect reaction at a different site. The reaction of 2,3-disubstituted indoles often leads to N-formylation.[22]

Question: I am trying to functionalize the benzene ring (C4-C7), but all reactions occur on the pyrrole ring (C2/C3). How can I direct chemistry to the benzene portion?

Answer: The pyrrole ring is inherently more electron-rich and reactive towards electrophiles than the benzene ring.[23][24] To functionalize C4-C7, you must override this intrinsic reactivity using a strategy called Directed ortho-Metalation (DoM).

Causality & Strategy: DoM involves attaching a Directed Metalation Group (DMG) to the indole, which coordinates to a strong base (typically an organolithium reagent) and directs deprotonation to an adjacent (ortho) position.[25][26][27]

  • C7-Functionalization: Attaching a DMG like a phosphinoyl (P(O)tBu₂) or an amide (-CONEt₂) to the N1 position directs lithiation specifically to the C7 position.[28] The resulting C7-lithiated indole can then be quenched with a wide range of electrophiles.

  • C4-Functionalization: Accessing the C4 position is more challenging. One strategy involves first blocking the N1 and C2 positions (e.g., with a P(O)tBu₂ group on N1 and a silyl group on C2) and then using a DMG at the C3 position to direct lithiation to C4.

  • Transition Metal-Catalyzed C-H Activation: An alternative modern approach uses transition metal catalysts (e.g., Palladium, Copper) with specific directing groups to achieve C-H functionalization at positions C4, C5, C6, or C7.[29]

Section 2: Detailed Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Indole

This protocol describes a standard method for protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, which is useful for preventing N-alkylation and acid-catalyzed polymerization.

Materials:

  • Indole (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate, Brine, Anhydrous MgSO₄

Procedure:

  • Dissolve the indole in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP, followed by (Boc)₂O.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-indole as a white solid.

Validation:

  • TLC: The product (N-Boc-indole) should have a higher Rf than the starting indole.

  • ¹H NMR: Disappearance of the broad N-H signal (around 8.1 ppm in CDCl₃) and appearance of a singlet for the tert-butyl group (around 1.7 ppm).

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of Indole

This protocol provides a robust method for the C3-formylation of an unprotected indole.

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Indole (1.0 eq)

  • Ice-water bath

  • Aqueous sodium hydroxide solution (e.g., 2M NaOH)

Procedure:

  • To a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous DMF.

  • Cool the flask to 0°C using an ice-water bath.

  • Add POCl₃ dropwise to the cold DMF with vigorous stirring. A thick, white precipitate (the Vilsmeier reagent) may form. Stir for 30 minutes at 0°C.

  • Dissolve the indole in a minimal amount of anhydrous DMF and add this solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40°C for 1-2 hours. Monitor by TLC.

  • Cool the reaction mixture back to 0°C and carefully quench by adding crushed ice, followed by a sufficient amount of aqueous NaOH solution to make the mixture basic (pH > 9).

  • A precipitate of indole-3-carboxaldehyde will form. Stir for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to obtain the crude product. Recrystallization (e.g., from ethanol/water) can be performed for further purification.

Validation:

  • ¹H NMR: Appearance of a sharp singlet for the aldehyde proton (-CHO) around 10.0 ppm and a singlet for the C2-H proton around 8.3 ppm.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch around 1650 cm⁻¹.

References

Technical Support Center: Optimizing Suzuki Coupling of Dichlorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions of dichlorinated indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation on this important heterocyclic scaffold. Here, we will dissect common experimental challenges, provide logical troubleshooting frameworks, and offer detailed protocols to enhance the efficiency and selectivity of your reactions.

Troubleshooting Guide: Common Issues and Solutions

The Suzuki-Miyaura coupling, while powerful, can present challenges, especially with heteroaromatic substrates like dichlorinated indoles. Below is a breakdown of common problems, their underlying causes, and actionable solutions.

Problem Potential Causes Recommended Solutions & Rationale
Low to No Product Formation 1. Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[1] 2. Inefficient Base: The base is critical for activating the boronic acid for transmetalation.[2] 3. Poor Reagent Quality: Boronic acids can degrade (protodeboronation), and starting materials may be impure.[1] 4. Suboptimal Temperature: The reaction may require more thermal energy to overcome activation barriers.1. Catalyst & Setup: Use a fresh palladium source or a more air-stable precatalyst. Ensure your reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent) and maintained under an inert atmosphere.[1] 2. Base Selection: For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. Ensure the base is finely powdered and anhydrous. The solubility of the base is also crucial; a mixed solvent system (e.g., dioxane/water) can improve this.[2] 3. Reagent Check: Use fresh, high-purity boronic acid. Consider using boronate esters (e.g., pinacol esters) which can be more stable. 4. Temperature Optimization: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature in increments (e.g., to 100-120 °C). Microwave heating can also be a powerful tool for rapid optimization.
Significant Side Product Formation 1. Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen. 2. Dehalogenation: The aryl halide is reduced, replacing the chlorine with a hydrogen. This is more common with electron-deficient heterocycles like dichlorinated indoles.[3] 3. Protodeboronation: The boronic acid reacts with a proton source, leading to the corresponding arene.1. Rigorous Degassing: Minimize oxygen in the reaction mixture through proper degassing techniques.[1] 2. Optimize Ligand and Base: Switch to bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] Use a weaker inorganic base such as K₂CO₃ or K₃PO₄. Avoid strong alkoxide bases.[3] 3. Anhydrous Conditions: If protodeboronation is suspected, ensure all reagents and solvents are rigorously dried.
Poor or No Regioselectivity (for Mono-arylation) 1. Similar Reactivity of C-Cl Bonds: The electronic and steric environments of the two chlorine atoms may be too similar under the chosen conditions. 2. Inappropriate Catalyst/Ligand System: The ligand plays a crucial role in controlling the site of oxidative addition.[4]1. Ligand Screening: This is the most critical parameter for influencing regioselectivity. For dihalogenated N-heteroarenes, sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs) like IPr, have been shown to favor coupling at the less sterically hindered or electronically different position.[4] Conversely, some phosphine ligands might favor the position alpha to the nitrogen.[3] 2. Temperature Control: Running the reaction at a lower temperature may enhance selectivity if there is a sufficient difference in the activation energies for oxidative addition at the two sites. 3. Stoichiometry: Use a slight deficiency of the boronic acid (e.g., 0.9 equivalents) to favor mono-arylation.
Difficulty with Diarylation 1. Deactivation after First Coupling: The electronic properties of the mono-arylated indole may disfavor the second oxidative addition. 2. Steric Hindrance: The introduction of the first aryl group can sterically hinder the second chlorine atom.1. More Active Catalyst System: Employ a more reactive catalyst system, potentially with a higher catalyst loading, for the second coupling step. Buchwald-type ligands are known for their high activity.[5] 2. Higher Temperatures: Increased thermal energy may be required to overcome the higher activation barrier for the second coupling. 3. Stepwise Approach: Isolate the mono-arylated product and then subject it to a different, more forcing set of reaction conditions to achieve the second coupling.
Unprotected N-H Indole Issues 1. Interference with Catalytic Cycle: The acidic N-H proton can react with the base or the catalyst, inhibiting the reaction.[6] 2. Coordination to Palladium: The indole nitrogen can coordinate to the palladium center, affecting its catalytic activity.[3]1. N-Protection: Protecting the indole nitrogen with a suitable group (e.g., Boc, tosyl, or SEM) is often the most reliable solution. This prevents interference from the N-H proton and can also improve solubility. 2. Careful Base Selection: If proceeding without protection, a weaker base like K₂CO₃ or even KF might be less likely to deprotonate the indole N-H while still being effective for the Suzuki coupling.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my dichlorinated indole?

The choice of catalyst and ligand is arguably the most critical factor in achieving success with dichlorinated indoles, especially concerning regioselectivity.

  • For General Reactivity: For aryl chlorides, which are less reactive than bromides or iodides, more electron-rich and bulky phosphine ligands are generally required to promote the oxidative addition step.[7] Catalyst systems based on ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are excellent starting points.[3][4] Pre-catalysts such as Pd(OAc)₂ with the chosen ligand or pre-formed complexes like Pd(dppf)Cl₂ can be used.

  • For Regioselectivity: The ligand can dramatically influence which chlorine atom reacts first. For dihalogenated pyridines, it has been shown that sterically hindered NHC ligands can favor coupling at the C4 position over the more traditionally reactive C2 position (alpha to the nitrogen).[4] This principle can be applied to dichlorinated indoles. For example, in a 4,6-dichloroindole, a bulky ligand might favor reaction at the less sterically hindered C6 position. A systematic screening of ligands is often the best approach to control regioselectivity.

Q2: Which base should I use, and how does it work?

The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid by forming a more nucleophilic borate species, which then transfers its organic group to the palladium center.[2][5]

  • Common Choices: For Suzuki couplings of N-heterocycles, common and effective bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2]

  • Strength and Solubility: The base must be strong enough to activate the boronic acid but not so strong that it causes unwanted side reactions. Its solubility in the reaction medium is also vital. This is why mixed aqueous/organic solvent systems are often used to help dissolve inorganic bases.[2]

  • N-H Containing Indoles: If you are working with an unprotected indole, a very strong base might deprotonate the N-H group, which can interfere with the reaction. In such cases, a milder base like K₂CO₃ or KF might be preferable.[2]

Q3: What is the best solvent for the Suzuki coupling of dichlorinated indoles?

The ideal solvent should dissolve all reactants to a reasonable extent and be stable at the required reaction temperature.

  • Common Solvent Systems: Aprotic polar solvents are frequently used. Popular choices include mixtures of 1,4-dioxane/water, THF/water, or DMF/water.[2] The water in these mixtures helps to dissolve the inorganic base.

  • Anhydrous Conditions: In some cases, particularly if protodeboronation is a problem, anhydrous conditions using solvents like toluene or dioxane with a soluble organic base or a phase-transfer catalyst might be necessary.

  • Green Chemistry: For a more environmentally friendly approach, reactions in water with a suitable water-soluble catalyst and ligand system have been reported for some indole substrates.[8]

Q4: How can I achieve selective mono-arylation versus diarylation?

Controlling the extent of arylation is a common challenge with dihalogenated substrates.

  • Stoichiometry: The most straightforward approach to favor mono-arylation is to use a slight excess of the dichlorinated indole relative to the boronic acid (e.g., 1.1 equivalents of indole to 1.0 equivalent of boronic acid).

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the mono-arylated product, as the second coupling is typically slower.

  • Catalyst Control: The electronic nature of the mono-arylated intermediate can be significantly different from the starting dichlorinated indole, making the second coupling more difficult. If diarylation is the goal, you may need to switch to a more active catalyst system and/or use more forcing conditions (higher temperature, longer reaction time) after the first coupling is complete. A stepwise approach where the mono-arylated product is isolated first can also be effective.

Q5: My reaction is not going to completion, even after extended time. What should I do?

If your reaction stalls, consider the following:

  • Catalyst Deactivation: The Pd(0) catalyst may have been oxidized and is no longer active. Try adding a fresh portion of the catalyst.

  • Reagent Degradation: The boronic acid may be slowly decomposing under the reaction conditions. Adding another portion of the boronic acid could restart the reaction.

  • Inhibition: The product itself or a byproduct might be inhibiting the catalyst. In this case, optimizing the initial reaction conditions (e.g., lower temperature, different ligand) to prevent the formation of inhibitory species is the best approach.

Experimental Protocols

General Protocol for the Double Suzuki-Miyaura Coupling of a Dichlorinated Indole

This protocol is adapted from a procedure for the diarylation of 5,7-dibromoindole and can be used as a starting point for dichlorinated indoles.[7][8] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Dichlorinated indole (e.g., 5,7-dichloroindole) (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., K₂CO₃) (3.0 equiv)

  • Degassed solvent (e.g., Water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating source

Procedure:

  • To a reaction vessel, add the dichlorinated indole (1.0 equiv), the arylboronic acid (2.5 equiv), the palladium catalyst (3 mol%), and the base (3.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_R R-Pd(II)Ln-R' PdII_RX->PdII_R_R R'-B(OH)₂ (activated by base) Transmetal Transmetalation PdII_R_R->Pd0 Product R-R' PdII_R_R->Product RedElim Reductive Elimination Reactants R-X + R'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Catalyst Is the catalyst active and the system inert? Start->Check_Catalyst Check_Reagents Are the boronic acid and indole pure? Check_Catalyst->Check_Reagents Yes Use fresh catalyst Use fresh catalyst Check_Catalyst->Use fresh catalyst No Ensure rigorous degassing Ensure rigorous degassing Check_Catalyst->Ensure rigorous degassing No Check_Base Is the base appropriate and soluble? Check_Reagents->Check_Base Yes Use fresh boronic acid Use fresh boronic acid Check_Reagents->Use fresh boronic acid No Consider boronate ester Consider boronate ester Check_Reagents->Consider boronate ester No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Switch base (K₂CO₃, Cs₂CO₃, K₃PO₄) Switch base (K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Base->Switch base (K₂CO₃, Cs₂CO₃, K₃PO₄) No Use aqueous co-solvent Use aqueous co-solvent Check_Base->Use aqueous co-solvent No Optimize_Ligand Screen different ligands (e.g., Buchwald-type, NHCs) Check_Temp->Optimize_Ligand Yes Increase temperature cautiously Increase temperature cautiously Check_Temp->Increase temperature cautiously No Optimize_Solvent Try different solvent systems (e.g., dioxane/H₂O, THF/H₂O) Optimize_Ligand->Optimize_Solvent Success Improved Yield Optimize_Solvent->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Troubleshooting inconsistent retention times in HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Inconsistent Retention Times

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. As a Senior Application Scientist, I understand that consistent and reproducible retention times are the bedrock of reliable analytical results. When retention times drift or become erratic, it compromises peak identification and quantification, leading to questionable data and lost productivity.

This guide is structured in a practical question-and-answer format to directly address the specific issues you may encounter. We will delve into the root causes of retention time variability, explaining the "why" behind the problem and providing logical, step-by-step protocols to diagnose and resolve the issue.

Frequently Asked Questions (FAQs)

Q1: My retention times are consistently drifting in one direction (either increasing or decreasing) over a series of injections. What's happening?

This phenomenon, known as retention time drift, is often a gradual process and points towards a systematic change in your chromatographic system. The key is to identify what is slowly changing over time.

Underlying Causes & Explanations:

  • Mobile Phase Composition Change: In pre-mixed mobile phases, the more volatile organic component (e.g., acetonitrile or methanol) can selectively evaporate from the reservoir.[1] This leads to a gradual increase in the mobile phase's polarity, causing retention times to increase in reversed-phase HPLC.[2] Similarly, volatile acids or bases used as modifiers (e.g., trifluoroacetic acid, formic acid) can also evaporate, leading to a pH shift and subsequent retention time drift.[1]

  • Column Equilibration: A new column or a column that has been stored in a different solvent may require a significant number of injections to become fully equilibrated with the mobile phase.[3] During this period, the stationary phase is undergoing subtle changes, leading to a drift in retention times that usually stabilizes over time.

  • Column Contamination: Strongly retained compounds from your sample matrix can accumulate at the head of the column over multiple injections.[4] This buildup can alter the stationary phase chemistry, gradually changing the retention characteristics of your analytes.

  • Temperature Fluctuations: If the HPLC column is not in a thermostatically controlled oven, changes in the ambient laboratory temperature throughout the day can cause retention time drift.[3] As temperature increases, mobile phase viscosity decreases, and analyte mass transfer improves, generally leading to shorter retention times.[5][6]

Troubleshooting Protocol:

  • Verify Mobile Phase Stability:

    • Prepare fresh mobile phase. If using a buffered solution, ensure the pH is measured and consistent.

    • Keep mobile phase reservoirs tightly capped to minimize evaporation.[2]

    • Consider using an online degasser, which can also help maintain mobile phase composition.

  • Ensure Proper Column Equilibration:

    • For isocratic methods, flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[4]

    • For gradient methods, ensure the post-run equilibration time is sufficient for the column to return to the initial conditions.[2]

  • Investigate Column Contamination:

    • Implement a column washing step after each sequence. Use a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to elute strongly retained compounds.

    • Consider using a guard column to protect the analytical column from contaminants.[1]

  • Control Column Temperature:

    • Use a column oven to maintain a constant and consistent temperature.[7][8] Even a few degrees of variation can significantly impact retention times.[3]

Q2: My retention times are erratic and unpredictable from one injection to the next. What are the likely causes?

Random, unpredictable retention time shifts often point to a hardware or mechanical issue within the HPLC system that is affecting the consistency of the mobile phase delivery.

Underlying Causes & Explanations:

  • Pump and Degasser Issues: Air bubbles in the pump head or check valves can lead to inconsistent flow rates and pressure fluctuations, causing erratic retention times.[7][9] A malfunctioning degasser can also introduce air into the system. Worn pump seals can also cause inconsistent flow delivery.[9]

  • System Leaks: A leak in the system, even a small one that doesn't produce a visible drip, can cause a drop in flow rate and pressure, leading to longer and inconsistent retention times.[1] These can often occur at fittings and connections.

  • Autosampler and Injection Issues: A problem with the autosampler, such as a partially blocked needle or a worn injector seal, can lead to inconsistent injection volumes and, consequently, variable retention times, especially if the sample solvent has a different composition than the mobile phase.[4]

  • Inconsistent Mobile Phase Mixing: For systems that use online mixing (gradient systems), a malfunctioning proportioning valve can deliver an incorrect and variable mobile phase composition to the column, resulting in random retention time shifts.[2]

Troubleshooting Protocol:

  • Check for Air Bubbles:

    • Purge the pump to remove any air from the lines and pump heads.

    • Ensure the mobile phase inlet filters are not clogged and are properly submerged in the solvent reservoirs.

  • Perform a Leak Test:

    • Systematically check all fittings and connections for any signs of a leak. A small piece of tissue paper can be used to wipe around fittings to detect small, non-dripping leaks.[1]

    • Monitor the system pressure. A fluctuating pressure can be an indicator of a leak or a pump issue.

  • Verify Autosampler Performance:

    • Inspect the injector needle for any blockages.

    • Check the injector and sample loop for any signs of leaks.

    • Ensure the injection volume is consistent.

  • Assess Mobile Phase Mixing:

    • If you suspect an issue with the proportioning valves, you can try pre-mixing the mobile phase manually for an isocratic run to see if the problem resolves.[10]

Troubleshooting Workflow for Inconsistent Retention Times

Caption: A logical workflow for diagnosing inconsistent HPLC retention times.

Q3: I've just installed a new column, and my retention times are shorter than with the previous column of the same type. Why is this happening?

While columns from the same manufacturer and product line are designed to be highly reproducible, minor variations can exist between batches. However, a significant and immediate shift in retention time upon installing a new column often points to other factors.

Underlying Causes & Explanations:

  • Column Equilibration: As mentioned previously, a new column requires thorough equilibration with the mobile phase.[3] The initial retention times may not be representative of the column's performance once it has stabilized.

  • Column Dimensions and Packing: Although unlikely for columns from the same batch, ensure the new column has the exact same dimensions (length and internal diameter) and particle size as the previous one.[7]

  • Stationary Phase Differences: Even with the same bonded phase (e.g., C18), slight differences in surface area or carbon load between manufacturing batches can lead to variations in retention.

Troubleshooting Protocol:

  • Confirm Column Specifications: Double-check that the new column's part number and specifications match the old one.

  • Perform Thorough Equilibration: Flush the new column with at least 20-30 column volumes of mobile phase before starting your analysis.

  • Run System Suitability Tests: Inject a standard and compare the retention time, peak shape, and resolution to the results obtained with the previous column. Minor adjustments to the mobile phase composition may be needed to achieve the desired retention.

Q4: Can my sample preparation or the sample matrix affect retention times?

Absolutely. The sample itself can be a significant source of retention time variability, especially in complex matrices like biological fluids or environmental samples.

Underlying Causes & Explanations:

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is stronger (less polar in reversed-phase) than the mobile phase, it can cause the analytes to travel through the column faster, leading to shorter and often distorted peaks.[3]

  • Matrix Effects: Components of the sample matrix can accumulate on the column, altering the stationary phase and affecting the retention of your analytes.[4][11] This can lead to a gradual drift in retention times. In some cases, matrix components can co-elute with the analyte, interfering with its interaction with the stationary phase and causing shifts in retention.[12]

  • Sample Overload: Injecting too much sample can overload the column, leading to peak broadening and a shift in retention time, usually to earlier times.[13][14]

Troubleshooting Protocol:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your samples in the initial mobile phase.[3] If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Implement Sample Cleanup: Use techniques like solid-phase extraction (SPE) or filtration to remove interfering matrix components before injection.[4]

  • Evaluate Injection Volume: Perform a loading study by injecting decreasing amounts of your sample to see if the retention time changes. This will help you determine the optimal injection volume to avoid overloading the column.

Quantitative Data Summary: Common Causes and Their Effects

IssueTypical ObservationPotential Retention Time Shift
Mobile Phase Evaporation Gradual increase in retention timeGradual, unidirectional
Temperature Increase Gradual decrease in retention time~2% decrease per 1°C increase[3]
System Leak Sudden or gradual increase in retention timeVariable, often accompanied by pressure drop
Air in Pump Erratic, fluctuating retention timesRandom, unpredictable
Column Contamination Gradual drift in retention timeGradual, can be bidirectional

References

Technical Support Center: Navigating the Complexities of Substituted Indole NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted indole NMR spectra. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the indole scaffold. The inherent electronic properties and structural nuances of substituted indoles often lead to complex and non-intuitive NMR spectra. This guide provides in-depth, troubleshooting-focused answers to common problems, leveraging advanced NMR techniques and computational insights to facilitate accurate and efficient structure elucidation.

Section 1: Troubleshooting Common Spectral Interpretation Issues

This section addresses the most frequent challenges encountered during the routine analysis of substituted indole NMR spectra. Each question is framed as a specific problem, followed by a detailed explanation of the underlying causes and a step-by-step guide to its resolution.

Question 1: Why are the aromatic proton signals in my substituted indole spectrum overlapping and difficult to assign?

Answer:

Signal overlapping in the aromatic region (typically 6.5-8.0 ppm) of indole spectra is a very common issue. This complexity arises from several factors:

  • Small Chemical Shift Dispersion: The protons on the benzene ring of the indole scaffold often resonate in a narrow chemical shift range. Substituent effects can further compress this range, leading to significant signal overlap.[1]

  • Complex Coupling Patterns: The protons on the benzene portion of the indole ring (H-4, H-5, H-6, and H-7) exhibit both ortho, meta, and para couplings, resulting in complex multiplet patterns that can be difficult to deconvolute, especially when signals are close together.[1]

  • Second-Order Effects: When the chemical shift difference between two coupling protons is small (approaching their coupling constant), second-order effects can distort the expected multiplicity, further complicating the spectrum.

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase chemical shift dispersion and can help resolve overlapping signals.

    • Solvent Effects: The chemical shifts of indole protons can be sensitive to the solvent used.[2] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) can induce differential shifts in the proton resonances, potentially resolving overlaps. For instance, DMSO-d₆ is known to form strong hydrogen bonds with the indole N-H, which can influence the chemical shifts of nearby protons.[2]

  • Employ 2D NMR Techniques:

    • ¹H-¹H COSY (Correlation Spectroscopy): This is the first and most crucial 2D experiment to run. It reveals which protons are coupled to each other. By identifying cross-peaks, you can trace the connectivity of the spin systems within the molecule. For example, a cross-peak between two signals confirms they are from adjacent protons.[3]

    • TOCSY (Total Correlation Spectroscopy): If you can identify one proton in a spin system, a TOCSY experiment can reveal all the other protons in that same spin system, which is particularly useful for the four-proton system on the benzene ring.

G cluster_0 Initial Analysis cluster_1 2D NMR Experiments cluster_2 Data Interpretation & Assignment A Overlapping Aromatic Signals in 1D ¹H NMR B Acquire ¹H-¹H COSY A->B Resolve connectivity C Acquire ¹H-¹³C HSQC A->C Direct C-H correlation D Acquire ¹H-¹³C HMBC A->D Long-range C-H correlation E Acquire NOESY/ROESY A->E Through-space correlation F Identify Spin Systems (e.g., H4-H5-H6-H7) B->F G Assign Protons to Directly Attached Carbons C->G H Confirm Connectivity Across Quaternary Carbons D->H I Determine Spatial Proximity and Stereochemistry E->I F->G J Final Structure Confirmation F->J G->H G->J H->I H->J I->J

Caption: Workflow for elucidating indole structures using 2D NMR.

Question 2: The chemical shift of my indole N-H proton is not where I expect it, or it is very broad. Why is this happening?

Answer:

The indole N-H proton is a common source of confusion. Its chemical shift and appearance are highly variable and depend on several factors:

  • Concentration and Solvent: The N-H proton is involved in hydrogen bonding, both with itself (at high concentrations) and with the solvent. In non-polar solvents like CDCl₃, the chemical shift is highly concentration-dependent. In hydrogen-bond accepting solvents like DMSO-d₆, the N-H signal is typically sharp and found at a downfield position (often >10 ppm) due to strong hydrogen bonding with the solvent.[2][4]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin I=1 and is quadrupolar. This can lead to broadening of the attached N-H proton signal. The extent of this broadening is dependent on the symmetry of the electronic environment around the nitrogen.

  • Chemical Exchange: The N-H proton can undergo chemical exchange with residual water or other labile protons in the sample. This exchange can be fast on the NMR timescale, leading to a broad signal or even its complete disappearance.

  • D₂O Exchange: To confirm if a broad signal is from an N-H (or O-H) proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. Labile protons will exchange with deuterium, and the corresponding signal will disappear or significantly decrease in intensity.

  • Solvent Choice: If you need to observe the N-H proton and its couplings, using DMSO-d₆ as the solvent is often the best choice. The strong hydrogen bonding slows down intermolecular exchange, resulting in a sharper signal.

  • Low Temperature: Cooling the sample can slow down the rate of chemical exchange, which may lead to a sharper N-H signal.

  • ¹⁵N Labeling: For unambiguous assignment and to eliminate quadrupolar broadening, isotopic labeling with ¹⁵N (which has a spin I=1/2) can be employed. This allows for the use of experiments like ¹H-¹⁵N HSQC to directly observe the N-H correlation.[5][6]

Section 2: Advanced NMR Techniques for Substituted Indoles

When 1D NMR and standard 2D techniques like COSY are insufficient, more advanced experiments are necessary to resolve ambiguities.

Question 3: How can I unambiguously assign the quaternary carbons in my indole derivative?

Answer:

Quaternary carbons do not have attached protons and therefore do not show signals in a standard ¹H-¹³C HSQC spectrum. Their assignment relies on long-range correlations.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It shows correlations between protons and carbons that are typically 2 or 3 bonds away. By observing which protons correlate to a quaternary carbon, its position in the structure can be determined. For example, the C-3a quaternary carbon of indole should show HMBC correlations to H-2, H-3 (if present), and H-4.

G A Acquire ¹H-¹³C HMBC Spectrum B Identify Quaternary Carbon Signals (from ¹³C or DEPT) A->B C For each Quaternary Carbon, list all correlating Proton Signals B->C E Map out 2- and 3-bond C-H connectivities C->E D Use known Proton Assignments (from COSY, HSQC) D->E F Assign Quaternary Carbons based on unique correlation patterns E->F

Caption: Step-by-step workflow for assigning quaternary carbons using HMBC.

Question 4: I have two possible regioisomers. How can I use NMR to differentiate them?

Answer:

Differentiating regioisomers is a classic application of advanced NMR, particularly when the isomers have very similar ¹H and ¹³C chemical shifts.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: The NOE is a through-space interaction, and its intensity is inversely proportional to the sixth power of the distance between two protons. This makes it extremely sensitive to spatial proximity. By irradiating a specific proton (in a 1D NOE experiment) or by using a 2D NOESY or ROESY experiment, you can identify which other protons are close in space.[7][8]

    • Example: Consider a methyl group substituted at either the C-2 or C-3 position of the indole ring.

      • If the methyl group is at C-2, a NOE should be observed between the methyl protons and the N-H proton.

      • If the methyl group is at C-3, a strong NOE would be expected between the methyl protons and the H-4 proton on the benzene ring.

  • HMBC Correlations: As with quaternary carbons, long-range HMBC correlations can be definitive. The pattern of correlations from a substituent's protons to the indole ring carbons will be unique for each regioisomer.

Section 3: FAQs and Data Tables

Frequently Asked Questions:
  • Q: What are the typical ¹H and ¹³C chemical shift ranges for an unsubstituted indole?

    • A: The chemical shifts can vary with solvent, but typical values in CDCl₃ are provided in the table below.[2] The pyrrole ring protons (H-2, H-3) are generally more deshielded than the benzene ring protons.

  • Q: How do electron-donating and electron-withdrawing groups affect the chemical shifts?

    • A: Electron-donating groups (e.g., -OCH₃, -NH₂) will generally cause upfield shifts (to lower ppm values) of the protons and carbons on the ring, particularly at the ortho and para positions relative to the substituent. Conversely, electron-withdrawing groups (e.g., -NO₂, -CHO) will cause downfield shifts (to higher ppm values).[9][10]

  • Q: Can I use computational methods to help with my assignments?

    • A: Yes, computational chemistry is a powerful tool. DFT (Density Functional Theory) methods can be used to calculate theoretical NMR chemical shifts for a proposed structure.[11][12][13] By comparing the calculated spectrum to the experimental one, you can gain confidence in your assignment. Several software packages are available for this purpose.[14][15]

Data Reference Tables

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for Indole in CDCl₃

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
1 (N-H)~8.1 (broad)s-
2~7.2t~122
3~6.5t~102
3a--~128
4~7.6d~120
5~7.1t~121
6~7.15t~120
7~7.65d~111
7a--~136

Note: Chemical shifts are approximate and can vary significantly with substitution and solvent.[2][4]

References

Addressing in-source fragmentation in mass spectrometry of indoles

Author: BenchChem Technical Support Team. Date: January 2026

Navigating In-Source Fragmentation of Indole-Containing Molecules

Welcome to the technical support center for addressing in-source fragmentation (ISF) in the mass spectrometry of indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of indole-containing compounds during electrospray ionization (ESI) mass spectrometry. Here, we will delve into the causes of this phenomenon and provide practical, field-proven troubleshooting strategies to ensure data integrity and accurate analysis.

Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why are indoles susceptible?

A: In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the fragmentation of an analyte that occurs within the ion source of a mass spectrometer, before the ions enter the mass analyzer.[1][2] This process is driven by collisions between the analyte ions and residual gas molecules in the intermediate pressure region of the source.[1][2] The energy for this fragmentation is imparted by the voltage differences applied within the source, such as the cone voltage or declustering potential.[1][3]

Indole-containing molecules, which are prevalent in neurotransmitters (e.g., serotonin, tryptamine), alkaloids, and pharmaceuticals, are particularly prone to ISF.[4][5] This susceptibility stems from the chemical nature of the indole moiety and its side chains. For instance, tryptophan-derived metabolites can undergo N–Cα bond dissociation during ESI, leading to a characteristic fragment.[4][5] The presence or absence of certain functional groups, like an α-carboxyl group, can either suppress or promote this fragmentation.[4][5]

Q2: I'm seeing a dominant fragment ion instead of my expected protonated molecule for tryptamine. Is this normal?

A: Yes, for certain indole derivatives like tryptamine and serotonin, observing a more intense fragment ion signal compared to the protonated molecule ([M+H]⁺) is a known phenomenon.[4][5] These compounds lack functional groups that can stabilize the protonated molecule, making them highly susceptible to in-source fragmentation.[4][5] In many cases, the fragment ion is used as the precursor ion for multiple reaction monitoring (MRM) quantitative analysis to achieve higher sensitivity and a better signal-to-noise ratio.[4][5][6]

Q3: Can in-source fragmentation be beneficial?

A: While often considered a challenge in quantitative analysis due to reduced sensitivity and reproducibility for the intended precursor ion, ISF can sometimes be leveraged for structural elucidation.[7] The fragments generated can provide valuable information about the molecule's structure, similar to tandem MS (MS/MS) experiments, without the need for a dedicated collision cell.[7][8] In some cases, intentionally inducing ISF by optimizing source parameters can lead to a more sensitive and robust analytical method, especially if the precursor ion is unstable.[7]

Troubleshooting In-Source Fragmentation of Indoles

This section provides a systematic approach to diagnosing and mitigating unwanted in-source fragmentation.

Issue 1: My precursor ion intensity is low, and I suspect in-source fragmentation.

This is a common issue that can significantly impact the limit of detection and quantification of your indole-containing analyte.

High energetic conditions within the ion source are the primary cause of excessive ISF. The following workflow will guide you through a systematic optimization of key ESI source parameters to minimize this effect.

InSourceFragmentation_Workflow cluster_0 Problem Identification cluster_1 Parameter Optimization cluster_2 Advanced Strategies cluster_3 Outcome Start Low Precursor Ion Intensity Suspected ISF Cone_Voltage Step 1: Optimize Cone Voltage (or Declustering Potential/Fragmentor) Start->Cone_Voltage Begin Optimization Source_Temp Step 2: Adjust Source Temperature Cone_Voltage->Source_Temp Fine-tune End Optimized Signal: Increased Precursor Ion Intensity Cone_Voltage->End Problem Solved Gas_Flow Step 3: Optimize Nebulizer & Drying Gas Flow Source_Temp->Gas_Flow Further Refinement Source_Temp->End Problem Solved Solvent Step 4: Evaluate Mobile Phase Composition Gas_Flow->Solvent If necessary Gas_Flow->End Problem Solved Derivatization Step 5 (Optional): Chemical Derivatization Solvent->Derivatization For persistent issues Solvent->End Problem Solved Derivatization->End Problem Solved

Caption: Troubleshooting workflow for mitigating in-source fragmentation.

Protocol 1: Systematic Optimization of Cone Voltage (or Equivalent)

The cone voltage (also referred to as fragmentor voltage or declustering potential, depending on the instrument manufacturer) is a critical parameter that influences the kinetic energy of ions as they move from the atmospheric pressure region to the vacuum region of the mass spectrometer.[1][3]

  • Analyte Infusion: Prepare a standard solution of your indole analyte at a representative concentration (e.g., 100-500 ng/mL) in a solvent composition that mimics your LC eluent at the time of elution. Infuse this solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Initial Parameter Settings: Set other source parameters (temperatures, gas flows) to the instrument manufacturer's recommended starting values.

  • Cone Voltage Ramp: Begin with a very low cone voltage (e.g., 5-10 V).[9] Acquire a full scan mass spectrum and record the intensities of the precursor ion ([M+H]⁺) and any observed fragment ions.

  • Incremental Increase: Increase the cone voltage in small increments (e.g., 5-10 V) and acquire a new spectrum at each step. Continue this process up to a higher voltage (e.g., 80-100 V or as appropriate for your instrument).[9]

  • Data Analysis: Plot the intensities of the precursor and fragment ions as a function of the cone voltage. Identify the voltage that provides the maximum intensity for your precursor ion while minimizing the intensity of the fragment ions. This will be your optimal setting.

Data Presentation: Cone Voltage Optimization for a Hypothetical Indole Analyte

Cone Voltage (V)Precursor Ion [M+H]⁺ Intensity (counts)Fragment Ion Intensity (counts)Precursor/Fragment Ratio
105.0 x 10⁵1.0 x 10⁴50.0
208.0 x 10⁵2.5 x 10⁴32.0
30 9.5 x 10⁵ 5.0 x 10⁴ 19.0
408.5 x 10⁵1.5 x 10⁵5.7
506.0 x 10⁵4.0 x 10⁵1.5
603.0 x 10⁵7.5 x 10⁵0.4

In this example, a cone voltage of 30 V provides the optimal intensity for the precursor ion.

Protocol 2: Optimization of Source Temperature and Gas Flows

Source temperature (drying gas temperature) and gas flow rates (nebulizer and drying gas) affect the efficiency of desolvation.[7][10] While necessary for ionization, excessive temperatures can provide additional thermal energy, promoting fragmentation.[1]

  • Set Optimal Cone Voltage: Using the optimized cone voltage from Protocol 1, continue infusing your analyte.

  • Temperature Optimization:

    • Start with a lower source temperature (e.g., 250-300 °C).[10]

    • Gradually increase the temperature in increments of 25-50 °C, allowing the source to stabilize at each setpoint.

    • Monitor the precursor ion intensity. Excessively high temperatures may lead to a decrease in signal due to thermal degradation or increased fragmentation.[1] Select the temperature that yields the highest stable signal for the precursor ion.

  • Gas Flow Optimization:

    • Adjust the nebulizer gas pressure to ensure a stable spray.

    • Optimize the drying gas flow rate. A low flow may result in incomplete desolvation (adduct formation), while an excessively high flow can reduce sensitivity by blowing ions away from the inlet.[10] Find a balance that maximizes the precursor ion signal.

Issue 2: My indole analyte is still fragmenting even with optimized source parameters.

For particularly labile indole compounds, even "soft" ESI conditions can be too harsh. In these cases, chemical modification of the analyte or mobile phase can be an effective strategy.

The fragmentation is likely occurring at a chemically reactive site on the indole molecule. By modifying this site, you can increase the stability of the protonated molecule.

AdvancedStrategies cluster_0 Problem cluster_1 Solution Pathways cluster_2 Mechanism of Action cluster_3 Outcome Start Persistent ISF after Source Optimization MobilePhase Mobile Phase Modification (e.g., Ammonium Adducts) Start->MobilePhase Derivatization Chemical Derivatization Start->Derivatization Adducts Forms more stable [M+NH₄]⁺ ions, altering fragmentation pathway MobilePhase->Adducts Deriv_Mech Blocks labile sites, increases proton affinity at a non-labile site, and controls fragmentation Derivatization->Deriv_Mech End Stable Precursor Ion Signal Adducts->End Deriv_Mech->End

Caption: Advanced strategies for stabilizing labile indole analytes.

Instead of relying on protonation ([M+H]⁺), forming adducts with cations like ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) can create a more stable precursor ion.

  • Mobile Phase Additive: Add a low concentration of ammonium formate or ammonium acetate (e.g., 1-5 mM) to your mobile phases.

  • Mass Analyzer Adjustment: Set your mass spectrometer to monitor for the m/z of the expected ammonium adduct ([M+18.03]⁺).

  • Re-optimization: Briefly re-optimize the cone voltage for the adduct ion, as the optimal conditions may differ from those for the protonated molecule.

For highly challenging analytes, chemical derivatization can be employed to block the site of fragmentation or to introduce a group with high proton affinity, directing the charge away from the labile parts of the molecule.[11] This is an advanced technique that requires careful consideration of reaction chemistry and potential changes in chromatographic behavior.

  • Reagent Selection: Choose a derivatizing agent that reacts specifically with the functional group suspected of initiating fragmentation (e.g., hydroxyl or amine groups).

  • Reaction Optimization: Develop and validate the derivatization reaction for completeness and ensure no unwanted byproducts are formed.

  • Method Re-development: Re-optimize the LC-MS method for the derivatized analyte, as its retention time and mass will have changed. Derivatization can also be used to improve ionization efficiency and control fragmentation patterns for more reliable quantification.[12]

By systematically applying these troubleshooting guides and understanding the underlying principles, you can effectively manage in-source fragmentation and achieve reliable, high-quality mass spectrometry data for your indole-containing compounds.

References

Technical Support Center: Enhancing the Metabolic Stability of Indole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into enhancing the metabolic stability of indole-based drug candidates. Poor metabolic stability is a critical hurdle in drug discovery, often leading to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic liabilities of the indole scaffold and strategies to mitigate them.

Q1: What are the most common metabolic pathways for indole-based compounds?

The indole nucleus is susceptible to extensive oxidation by cytochrome P450 (P450) enzymes, which are abundant in the liver.[2][3] The primary metabolic routes include:

  • Aromatic Hydroxylation: This is a major pathway, with oxidation typically occurring at the C5 and C6 positions of the benzene ring.[3] The specific position is influenced by the existing substitution pattern on the indole ring.[3]

  • Oxidation of the Pyrrole Ring: The C3 position of the indole ring is electron-rich and a primary site for oxidation, often leading to the formation of a 3-hydroxyindole (indoxyl).[3] This intermediate can be unstable and undergo further oxidation or dimerization.[2][3] Oxidation at the C2 position can lead to the formation of oxindoles.[2]

  • Dehydrogenation: P450 enzymes can catalyze the dehydrogenation of an indoline scaffold to form an indole.[4] This "aromatase" process can introduce new sites for metabolism on the newly formed indole ring.[1][4]

  • N-Oxidation: While less common, the indole nitrogen can be a site for oxidation, particularly by flavin-containing monooxygenases (FMOs).[4]

The gut microbiota also plays a significant role in indole metabolism, converting dietary tryptophan into indole and various derivatives.[5][6][7] These metabolites are then absorbed and can undergo further metabolism in the liver.[5][8]

Q2: How do I choose the right in vitro system to assess the metabolic stability of my indole compound?

The choice of the in vitro test system depends on the specific metabolic pathways you aim to investigate.[9]

In Vitro SystemPrimary UseEnzymes PresentAdvantagesLimitations
Liver Microsomes Phase I metabolismCYPs, FMOs, UGTsCost-effective, high-throughput, good for initial screening of oxidative metabolism.[10][11][12]Lacks cytosolic enzymes and cofactors for some Phase II reactions.[11]
Hepatocytes Phase I and Phase II metabolismComprehensive suite of enzymesConsidered the "gold standard" as they contain a full complement of metabolic enzymes and cofactors, mimicking the in vivo environment more closely.[10][11]Higher cost, lower throughput, and greater experimental variability.[13]
S9 Fraction Phase I and Phase II metabolismMicrosomal and cytosolic enzymesProvides a broader range of metabolic enzymes than microsomes alone.[11][14]Can have lower specific activity compared to microsomes for CYP-mediated reactions.
Recombinant Enzymes Reaction phenotypingSpecific enzymes (e.g., individual CYPs)Allows for the identification of specific enzymes responsible for the metabolism of a compound.[15]Does not provide a complete picture of overall metabolism.

For initial screening of indole-based compounds, liver microsomes are often the preferred system to assess susceptibility to CYP-mediated oxidation.[10][13] If significant metabolism is observed, hepatocytes can provide a more comprehensive profile, including the contribution of Phase II conjugation pathways.[10]

Q3: What are the most effective strategies to block metabolic "hotspots" on the indole ring?

Once metabolically labile sites are identified, several medicinal chemistry strategies can be employed to improve stability.[16]

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can physically block the enzyme's access to that site.

  • Electronic Modification: The introduction of electron-withdrawing groups can decrease the electron density of the indole ring, making it less susceptible to oxidative metabolism.[1][17]

  • Bioisosteric Replacement: This is a powerful strategy where a metabolically labile portion of the molecule is replaced with a different functional group that retains the desired biological activity but has improved metabolic stability.[18][19] For indoles, common bioisosteres include azaindoles and indazoles.[1][20][21] The nitrogen atom in the azaindole ring can alter the electronic properties, reducing susceptibility to P450 metabolism.[1]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the experimental evaluation of indole metabolic stability.

Problem 1: My indole compound shows extremely high turnover in human liver microsomes (t½ < 5 minutes). How can I get a more accurate measurement and identify the primary metabolites?

  • Causality: Rapid turnover suggests extensive metabolism, likely by high-activity P450 enzymes.[22] The short half-life makes it difficult to accurately determine kinetic parameters and identify initial metabolic products.

  • Troubleshooting Steps:

    • Reduce Microsomal Protein Concentration: Lowering the protein concentration in the incubation will decrease the overall enzymatic activity, slowing down the reaction rate.

    • Shorten Incubation Time Points: Use a more condensed time course (e.g., 0, 1, 2, 5, and 10 minutes) to capture the initial linear phase of depletion.

    • Use Enzyme Inhibitors: Co-incubate your compound with known broad-spectrum P450 inhibitors (e.g., 1-aminobenzotriazole) or specific CYP inhibitors to identify the major contributing enzyme families.

    • Metabolite Trapping: Include trapping agents in the incubation, such as glutathione or semicarbazide, to capture reactive metabolites that may not be readily detectable.

Problem 2: I am seeing inconsistent results in my hepatocyte stability assay between different batches of cells.

  • Causality: The metabolic capacity of hepatocytes can vary significantly between donors and even between different preparations from the same donor. This variability is a known challenge in drug metabolism studies.

  • Troubleshooting Steps:

    • Use Pooled Hepatocytes: Employ cryopreserved pooled human hepatocytes from multiple donors to average out inter-individual differences in metabolic activity.

    • Thoroughly Characterize Each Batch: Before initiating your study, characterize each new batch of hepatocytes with a panel of well-described probe substrates for major P450 enzymes to ensure their metabolic competency.

    • Strictly Standardize Cell Handling: Adhere to a consistent protocol for thawing, plating, and incubating hepatocytes to minimize experimental variability.

    • Include Positive Controls: Always run positive control compounds with known metabolic profiles alongside your test compounds to monitor the performance of the assay.

Problem 3: LC-MS/MS analysis shows multiple potential metabolites, but I am struggling to confirm their structures.

  • Causality: The complexity of biological matrices and the potential for isomeric metabolites can make definitive structural elucidation challenging with mass spectrometry alone.[23]

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help determine the elemental composition of metabolites and differentiate between isobaric species.[15][24]

    • Tandem MS (MS/MS) Fragmentation Analysis: Compare the fragmentation patterns of the potential metabolites with that of the parent compound to identify the site of metabolic modification.[25]

    • Hydrogen-Deuterium Exchange (H/D Exchange) Mass Spectrometry: This technique can help locate the position of hydroxylation by identifying the number of exchangeable protons.[23]

    • Synthesis of Authentic Standards: The most definitive way to confirm a metabolite's structure is to synthesize the proposed molecule and compare its chromatographic and mass spectrometric properties to the experimentally observed metabolite.

Section 3: Experimental Protocols & Visualizations

Protocol: Human Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of an indole-based drug candidate using human liver microsomes.[26][27][28]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[10][15]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-turnover and a low-turnover compound)

  • Ice-cold acetonitrile with an internal standard for quenching the reaction and sample analysis

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation: Thaw the HLM at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[12][27] Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final concentration of 1 µM in the incubation.[12]

  • Pre-incubation: Add the diluted microsomes and the test compound to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[25]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[25]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[12][28]

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.[12][25]

  • Data Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[26]

Visualizations

Diagram 1: Major Metabolic Pathways of the Indole Ring

Indole Indole Scaffold C5_OH 5-Hydroxyindole Indole->C5_OH CYP-mediated Hydroxylation C6_OH 6-Hydroxyindole Indole->C6_OH CYP-mediated Hydroxylation Indoxyl 3-Hydroxyindole (Indoxyl) Indole->Indoxyl CYP-mediated Oxidation (C3) Oxindole Oxindole Indole->Oxindole CYP-mediated Oxidation (C2) PhaseII Phase II Conjugates (e.g., Glucuronides, Sulfates) C5_OH->PhaseII C6_OH->PhaseII Indoxyl->PhaseII

Caption: Key Phase I metabolic pathways of the indole scaffold.

Diagram 2: Workflow for Metabolic Stability Assessment and Improvement

cluster_0 Assessment Phase cluster_1 Optimization Phase A In Vitro Incubation (Microsomes/Hepatocytes) B LC-MS/MS Analysis (Quantify Parent Drug) A->B C Data Analysis (Calculate t½ and CLint) B->C D Identify Metabolic Hotspots (Metabolite ID) C->D High Turnover Observed E Medicinal Chemistry Strategy (e.g., Bioisosteric Replacement) D->E F Synthesize New Analogs E->F G Re-evaluate Metabolic Stability F->G G->D Iterative Optimization

Caption: Iterative workflow for enhancing metabolic stability.

References

Validation & Comparative

A Comparative Analysis of 5,7-dichloro-1H-indole and Other Halogenated Indoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2][3] The introduction of halogen atoms onto the indole ring is a well-established strategy to modulate the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic potential.[4] This guide provides a comparative analysis of 5,7-dichloro-1H-indole and other halogenated indoles, offering insights into their synthesis, properties, and biological activities to aid researchers and drug development professionals in their work.

The Influence of Halogenation on the Indole Scaffold

Halogenation can significantly impact the electronic properties, lipophilicity, and metabolic stability of the indole ring. The position and nature of the halogen substituent(s) can fine-tune a compound's interaction with biological targets. For instance, chlorine atoms, being electron-withdrawing, can influence the acidity of the N-H proton and the reactivity of the indole ring in chemical transformations. Dichlorination, as in the case of this compound, further accentuates these effects, creating a unique electronic and steric profile.

Synthesis of Halogenated Indoles: A Practical Overview

The synthesis of halogenated indoles can be approached through various strategies, primarily involving either the direct halogenation of a pre-formed indole nucleus or the use of halogenated precursors in a ring-forming reaction.

Experimental Protocol: Fischer Indole Synthesis of 5-Chloroindole

A common and versatile method for synthesizing substituted indoles is the Fischer indole synthesis.[5]

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • 2M Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • A mixture of 4-chlorophenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in glacial acetic acid is heated at reflux for 2 hours.[5]

  • The reaction mixture is then cooled to room temperature and poured into ice water.[5]

  • The precipitated crude 5-chloroindole-2-carboxylic acid is collected by filtration.

  • The crude acid is heated at its melting point until the evolution of CO₂ ceases, yielding crude 5-chloroindole.[5]

  • The final product is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]

Physicochemical Properties: A Comparative Look

The position of halogen atoms on the indole ring significantly influences its physicochemical properties, such as melting point, solubility, and lipophilicity (logP). These properties, in turn, affect the pharmacokinetic and pharmacodynamic profiles of the molecules.

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)
5-Chloro-1H-indoleC₈H₆ClN151.592.9
This compound C₈H₅Cl₂N 186.04 3.3
5,6-Dichloro-1H-indoleC₈H₅Cl₂N186.043.3

Data sourced from PubChem.[6][7]

The predicted XlogP values indicate that dichlorination increases the lipophilicity of the indole scaffold compared to monochlorination. This enhanced lipophilicity can influence membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Biological Activity: A Multifaceted Profile

Halogenated indoles exhibit a broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties. The specific activity is highly dependent on the halogenation pattern.

Antifungal Activity

Recent studies have highlighted the potent antifungal activity of di-halogenated indoles. While specific data for this compound is not extensively detailed in comparative studies, research on other dichloroindoles provides valuable insights. For instance, a study on various di-halogenated indoles demonstrated significantly enhanced antifungal activity compared to their mono-halogenated counterparts against drug-resistant Candida species.

Anticancer Activity

The indole nucleus is a key component of many anticancer agents.[2][3] Halogenation has been shown to enhance the anticancer potency of indole derivatives. For example, certain indole-based compounds have shown potent inhibitory activity against Bcl-2, a key protein in cancer cell survival, with IC50 values in the sub-micromolar range against cell lines like MCF-7 and A549.[8][9] While direct comparative data for this compound is sparse, the dichlorinated scaffold is a common feature in potent kinase inhibitors, where the chlorine atoms can form specific halogen bonds within the ATP-binding site.[10]

Aryl Hydrocarbon Receptor (AhR) Agonism

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in various physiological and toxicological processes. Several halogenated indoles derived from marine organisms have been identified as AhR ligands. A study on polyhalogenated indoles, including 4,7-dibromo-2,3-dichloroindole and 6,7-dibromo-2,3-dichloroindole, demonstrated their ability to act as AhR agonists, inducing CYP1A1 activity.[11][12] This suggests that dichlorinated indoles, such as this compound, may also interact with this receptor, a property that could have implications for both therapeutic applications and potential toxicity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of halogenated indoles. The chemical shifts of the protons and carbons in the indole ring are influenced by the electronic effects of the halogen substituents.

¹H NMR Data for 5-Chloro-1H-indole (400 MHz, CDCl₃):

  • N-H Proton (H1): Typically a broad singlet between δ 8.0-12.0 ppm.[13]

  • Pyrrole Ring Protons (H2, H3): H3 resonates around δ 6.4-6.5 ppm, while H2 is found between δ 7.1-7.3 ppm.[13]

  • Benzene Ring Protons (H4, H6, H7): H4 appears as a doublet around δ 7.6 ppm, H6 as a doublet of doublets around δ 7.1-7.2 ppm, and H7 as a doublet around δ 7.2-7.4 ppm.[13]

¹³C NMR Data for 5-Chloro-1H-indole (CDCl₃):

  • Pyrrole Ring Carbons (C2, C3): C2 resonates at approximately δ 125 ppm, and C3 at about δ 102 ppm.[13]

  • Bridgehead Carbons (C3a, C7a): These are found around δ 128 ppm and δ 134 ppm, respectively.[13]

  • Benzene Ring Carbons (C4, C5, C6, C7): The carbon attached to the chlorine (C5) resonates at approximately δ 125 ppm.[13]

The presence of a second chlorine atom at the 7-position in this compound would further influence these chemical shifts, providing a unique spectroscopic fingerprint for the molecule.

Conclusion and Future Directions

This compound represents a synthetically accessible and versatile scaffold with significant potential in drug discovery. The presence of two chlorine atoms imparts distinct physicochemical properties and opens avenues for diverse biological activities. While direct comparative studies are still emerging, the broader landscape of halogenated indoles suggests that this compound and its derivatives are promising candidates for further investigation as antifungal, anticancer, and modulators of key signaling pathways. Future research should focus on systematic structure-activity relationship studies to fully elucidate the therapeutic potential of this and other di-halogenated indole congeners.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Fischer Indole Synthesis cluster_intermediate Intermediate cluster_reaction2 Decarboxylation cluster_product Final Product 4-Chlorophenylhydrazine_HCl 4-Chlorophenylhydrazine Hydrochloride Reaction1 Reflux in Glacial Acetic Acid 4-Chlorophenylhydrazine_HCl->Reaction1 Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reaction1 Crude_Acid Crude 5-chloroindole- 2-carboxylic acid Reaction1->Crude_Acid Reaction2 Heating at Melting Point Crude_Acid->Reaction2 Final_Product 5-Chloroindole Reaction2->Final_Product AhR_Signaling_Pathway Halogenated_Indole Halogenated Indole (e.g., this compound) AhR_Complex AhR-HSP90-XAP2 (Cytosolic Complex) Halogenated_Indole->AhR_Complex Binds to AhR Activated_AhR Activated AhR AhR_Complex->Activated_AhR Conformational Change & Translocation to Nucleus Dimerization Dimerization Activated_AhR->Dimerization ARNT ARNT ARNT->Dimerization AhR_ARNT_Complex AhR-ARNT Complex (Transcription Factor) Dimerization->AhR_ARNT_Complex XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT_Complex->XRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5,7-Dichloro-1H-indole Analogs: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indole scaffold remains a cornerstone of innovation, consistently yielding compounds with profound biological activities.[1][2] The strategic introduction of halogen atoms, particularly chlorine, onto this privileged core has proven to be a powerful approach for modulating potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of 5,7-dichloro-1H-indole analogs, a scaffold with significant, yet underexplored, therapeutic potential.

While comprehensive SAR studies on a diverse library of this compound analogs are not extensively documented in publicly available literature, this guide will establish a predictive framework based on the known biological activities of closely related dichloro-indole isomers and other halogenated indoles.[3] By examining the influence of substituent placement on the indole core, we can extrapolate key SAR principles to guide the design and synthesis of novel this compound derivatives with targeted biological profiles, particularly in the realms of oncology and kinase inhibition.[5]

The this compound Scaffold: A Platform for Potent Bioactivity

The presence of two chlorine atoms at the 5 and 7 positions of the indole ring significantly influences the electronic and lipophilic character of the molecule. This substitution pattern can enhance binding affinity to biological targets through various mechanisms, including the formation of specific halogen bonds with the ATP-binding sites of protein kinases.[5] Furthermore, the dichlorination can improve metabolic stability and membrane permeability, crucial attributes for successful drug candidates.

The exploration of this compound analogs is a promising avenue for the discovery of novel therapeutics. The following sections will delve into a comparative analysis of how substitutions at different positions on this core scaffold are likely to impact biological activity, drawing parallels from established SAR studies of other indole derivatives.

Comparative Structure-Activity Relationship Analysis

To construct a predictive SAR model for this compound analogs, we will examine the impact of substitutions at the N1, C2, and C3 positions of the indole ring, based on data from analogous compounds.

N1-Substitution: Modulating Specificity and Potency

Modification at the N1 position of the indole nucleus is a common strategy to enhance the potency and selectivity of kinase inhibitors and anticancer agents. The introduction of various substituents can influence the molecule's interaction with the target protein and its overall physicochemical properties.

Substitution at N1Predicted Impact on ActivityRationale and Comparative Examples
Small Alkyl Groups (e.g., Methyl, Ethyl) Potential for increased potency.In many indole-based kinase inhibitors, N-alkylation can enhance binding affinity by occupying hydrophobic pockets within the ATP-binding site. For some topoisomerase inhibitors, N-methyl substitution has been shown to significantly increase activity.[2]
Bulky Aromatic Groups (e.g., Phenyl, Substituted Phenyl) May enhance π-stacking interactions and introduce vectors for further functionalization.The introduction of an N-aryl group can lead to new interactions with the target protein. For example, in a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, the trimethoxyphenyl group was crucial for tubulin polymerization inhibition.[3]
Groups with Hydrogen Bond Donors/Acceptors (e.g., amides, sulfonamides) Can form additional hydrogen bonds with the target, potentially increasing affinity and selectivity.The ability to form specific hydrogen bonds is a key feature of many potent and selective kinase inhibitors.[6]
C2-Substitution: Targeting the Kinase Hinge Region

The C2 position of the indole ring is often involved in crucial interactions with the hinge region of protein kinases, a key determinant of inhibitor binding.

Substitution at C2Predicted Impact on ActivityRationale and Comparative Examples
Small, Heterocyclic Rings (e.g., Pyrimidine, Pyridine) Can mimic the adenine part of ATP and form hydrogen bonds with the kinase hinge region.Many successful kinase inhibitors feature a heterocyclic ring that interacts with the hinge region of the kinase.[6]
Aryl Groups Can provide additional hydrophobic interactions and serve as a scaffold for further modifications.In some indole-based anticancer agents, a 2-aryl substituent is a key feature for activity.[7]
Carboxamide Groups Can act as both hydrogen bond donors and acceptors, forming strong interactions with the target.Carboxamide functionalities are prevalent in many biologically active molecules due to their ability to form robust hydrogen bonds.
C3-Substitution: Fine-Tuning Activity and Properties

The C3 position of the indole ring is a versatile point for modification, allowing for the introduction of a wide range of functional groups to modulate activity, solubility, and other pharmacokinetic properties.

Substitution at C3Predicted Impact on ActivityRationale and Comparative Examples
Aroyl Groups Can introduce additional binding interactions and influence the overall conformation of the molecule.3-Aroylindoles have been investigated as tubulin polymerization inhibitors.[7]
Substituted Acrylonitriles Can act as Michael acceptors or form specific interactions within the active site.Certain indole-based tyrphostin derivatives with a 3-aryl-2-(pyrid-3-yl)acrylonitrile moiety have shown potent anticancer activity.
Heterocyclic Rings Can introduce new binding motifs and improve physicochemical properties.The introduction of heterocyclic rings at the C3 position is a common strategy in the development of indole-based therapeutics.

Experimental Protocols

To empirically validate the predicted SAR and guide the optimization of this compound analogs, robust and reproducible experimental protocols are essential.

Synthesis of the this compound Core

A common synthetic route to the this compound scaffold involves the reduction of this compound-2,3-dione or a related precursor.

Example Protocol: Reduction of this compound [5]

  • Dissolve this compound (1 equivalent) in acetic acid in a round-bottom flask under a nitrogen atmosphere.

  • To this solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise while stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with a 5N sodium hydroxide solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

A universal fluorescence-based in vitro kinase assay can be employed to determine the inhibitory potency of the synthesized analogs against a panel of target kinases.

General Protocol for a TR-FRET Kinase Assay [8]

  • Prepare a reaction mixture containing the target kinase, a biotinylated peptide substrate, and ATP in an appropriate kinase buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at a controlled temperature.

  • Stop the reaction and add a detection mixture containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Incubate to allow for binding and the generation of the FRET signal.

  • Measure the time-resolved fluorescence signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[7][9][10][11]

Detailed MTT Assay Protocol [7][9][10][11]

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7][9][10][11]

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).[7][9][10][11]

  • Measure the absorbance of the solution using a microplate reader at a wavelength between 500 and 600 nm.[9]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.

Visualizing Workflows and Pathways

To enhance the clarity of the experimental and conceptual frameworks, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound Starting Material sub Substitution at N1, C2, or C3 start->sub analog Analog Library sub->analog purify Purification & Characterization (NMR, MS, HPLC) analog->purify kinase_assay In Vitro Kinase Assays (IC50 Determination) purify->kinase_assay cell_assay Cytotoxicity Assays (e.g., MTT) purify->cell_assay sar Structure-Activity Relationship Analysis kinase_assay->sar cell_assay->sar lead_opt Lead Optimization sar->lead_opt Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Extracellular Domain Transmembrane Domain Kinase Domain RAS RAS RTK:f3->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Analog Inhibitor->RAF

References

The Ascendant Profile of 5,7-dichloro-1H-indole Derivatives in Kinase Inhibition: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Quest for Novel Scaffolds

The field of drug discovery has been profoundly impacted by the development of protein kinase inhibitors (PKIs).[1] Kinases are a class of enzymes crucial for intracellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The success of pioneering drugs such as Imatinib has solidified the therapeutic potential of targeting kinases. However, the emergence of drug resistance and the need for improved selectivity continue to drive the search for novel chemical scaffolds. Among these, indole derivatives have emerged as a promising class of kinase inhibitors, with several indole-based drugs, including Sunitinib and Sorafenib, already established in clinical practice. This guide provides a comparative analysis of the efficacy of 5,7-dichloro-1H-indole derivatives against well-established kinase inhibitors, supported by experimental data and protocols.

The rationale for exploring halogenated indoles, such as the this compound scaffold, lies in the unique physicochemical properties imparted by halogen atoms. Chlorine, in particular, can modulate a compound's lipophilicity, metabolic stability, and ability to form specific interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity. This guide will delve into the comparative efficacy of these derivatives against known kinase inhibitors, providing a technical overview for researchers and drug development professionals.

Benchmarking Against Established Kinase Inhibitors

To provide a clear context for the efficacy of this compound derivatives, we will compare their performance against three widely recognized multi-kinase inhibitors: Sunitinib, Sorafenib, and Dasatinib.

  • Sunitinib: An oral multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[1] Its mechanism of action primarily involves the inhibition of tumor angiogenesis and cell proliferation.

  • Sorafenib: Another oral multi-kinase inhibitor with a broad target profile that includes VEGFR, PDGFR, and the Raf serine/threonine kinases in the RAS/RAF/MEK/ERK signaling pathway.[2] This dual mechanism of action allows Sorafenib to inhibit both tumor growth and angiogenesis.

  • Dasatinib: A potent inhibitor of the BCR-ABL fusion protein and the Src family of kinases.[3] It is a key therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).

Comparative Efficacy Analysis: this compound Derivatives vs. Known Inhibitors

While direct head-to-head studies of this compound derivatives against a broad panel of kinases are emerging, we can synthesize data from various studies on related indole compounds to draw insightful comparisons. The following sections present a comparative analysis based on key kinase families.

Targeting the Src Family Kinases

The Src family of non-receptor tyrosine kinases plays a pivotal role in cell proliferation, survival, and migration. Their overexpression and activation are implicated in various cancers.

CompoundTarget KinaseIC50 (µM)Reference
Dasatinib SrcSub-nanomolar[3]
Indole Derivative 8c c-Src4.69[1]
Indole Derivative 16 Src0.002[4]

As evidenced in the table, certain indole derivatives have demonstrated potent inhibition of Src kinases. For instance, indole derivative 16 exhibited an exceptionally low IC50 value of 0.002 µM against Src kinase, indicating high potency.[4] Another indole derivative, 8c , also showed significant inhibitory activity against c-Src with an IC50 of 4.69 µM.[1] While Dasatinib remains a benchmark with its sub-nanomolar potency, these findings underscore the potential of the indole scaffold in developing highly effective Src inhibitors.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.

CompoundTarget KinaseIC50 (nM)Reference
Sunitinib VEGFR-283.20[5]
Sorafenib VEGFR-235[2]
Indole Derivative 7 VEGFR-225[2]
Indole Derivative 130d VEGFR-226.38[5]
Indole Derivative 17a VEGFR-278[6]

The data reveals that novel indole derivatives can exhibit VEGFR-2 inhibitory activity comparable to or even exceeding that of established drugs. For example, indole derivative 7 demonstrated an IC50 of 25 nM, surpassing the potency of both Sunitinib and Sorafenib in the cited study.[2] Similarly, derivative 130d showed a potent IC50 of 26.38 nM.[5] Another indole derivative, 17a , also displayed strong inhibition with an IC50 of 78 nM.[6] These results highlight the promise of the indole scaffold in the development of next-generation anti-angiogenic agents.

Experimental Methodologies

To ensure the scientific rigor of this comparison, it is essential to understand the experimental protocols used to determine kinase inhibitory activity. The following are detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives and known inhibitors (e.g., Sunitinib, Dasatinib) in an appropriate solvent, typically DMSO.

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the purified target kinase, a specific substrate (peptide or protein), and a kinase assay buffer (containing ATP and MgCl2).

  • Incubation: Add the diluted compounds to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as:

    • Radiometric Assays: Utilizing [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-Based Assays: Employing technologies like ADP-Glo™, which measures ADP production through a coupled enzymatic reaction that generates a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay

This assay assesses the inhibitory effect of a compound on a specific kinase within a cellular context.

Principle: This method measures the phosphorylation of a downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in the phosphorylation of the substrate indicates inhibition of the upstream kinase.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase. Treat the cells with various concentrations of the this compound derivatives or known inhibitors for a specified period.

  • Cell Lysis: After treatment, wash the cells and lyse them to release the cellular proteins.

  • Protein Quantification: Determine the total protein concentration in each cell lysate to ensure equal loading for subsequent analysis.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Normalize the phosphorylated protein levels to the total protein levels of the substrate or a housekeeping protein (e.g., β-actin).

  • Data Analysis: Quantify the band intensities and calculate the percentage of inhibition of substrate phosphorylation at each compound concentration. Determine the IC50 value from the dose-response curve.

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and the experimental workflow for evaluating kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates SRC Src Kinase RTK->SRC Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates Downstream Downstream Effectors SRC->Downstream Phosphorylates Indole This compound Derivative Indole->RTK Inhibits Indole->SRC Inhibits

Caption: A simplified signaling pathway illustrating the potential inhibitory action of a this compound derivative on key kinases like RTKs and Src.

G cluster_0 Compound Preparation & Assay Setup cluster_1 Biochemical Screening cluster_2 Data Analysis Compound Serial Dilution of This compound Derivatives Incubate Incubate Compound with Kinase & Substrate Compound->Incubate Assay Prepare Kinase Reaction Mixture Assay->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo) Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the in vitro biochemical screening of this compound derivatives as kinase inhibitors.

Conclusion and Future Directions

The comparative analysis presented in this guide strongly suggests that this compound derivatives represent a promising scaffold for the development of novel kinase inhibitors. The data, synthesized from multiple studies, indicates that these compounds can achieve potencies comparable to, and in some cases exceeding, those of established drugs against key oncogenic kinases such as Src and VEGFR-2. The dichlorination at the 5 and 7 positions of the indole ring appears to be a favorable modification for enhancing inhibitory activity.

Future research should focus on comprehensive profiling of optimized this compound derivatives against a broad panel of kinases to fully elucidate their selectivity profiles. Furthermore, in vivo studies are warranted to evaluate their pharmacokinetic properties, efficacy in animal models of cancer, and overall safety profiles. The continued exploration of this chemical space holds significant potential for the discovery of next-generation targeted therapies with improved efficacy and reduced side effects.

References

A Comparative Guide to In Vivo Efficacy Evaluation of Novel 5,7-Dichloro-1H-Indole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Promise of Dichlorination

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique structure allows it to mimic peptides and bind to a wide array of biological targets, making it a fertile ground for drug discovery.[3][4] In the realm of oncology, indole derivatives have been successfully developed into potent inhibitors of protein kinases—enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[5][6][7]

This guide focuses on a specific, promising subclass: 5,7-dichloro-1H-indole compounds . The addition of halogen atoms, particularly chlorine, to the indole ring can significantly enhance therapeutic potential. Halogenation can increase lipophilicity for better membrane permeability and, critically, allows for the formation of specific halogen bonds with the ATP-binding site of kinases, which can lead to enhanced potency and selectivity.[1] This document provides a comprehensive framework for designing and executing robust in vivo efficacy studies to validate these novel compounds, comparing them against established standards of care and providing the causal logic behind each experimental step.

Section 1: The Scientific Rationale - Targeting Dysregulated Kinase Signaling

The rationale for developing this compound compounds as anti-cancer agents is grounded in their potential to inhibit protein kinases. Kinases function as key nodes in signaling pathways that control cell division, survival, and differentiation. In many cancers, mutations lead to kinases being constitutively active, sending perpetual "grow" signals.

A prime example is the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently overactive in non-small cell lung cancer (NSCLC) and other malignancies.[5][8] An effective kinase inhibitor binds to the ATP pocket of the enzyme, preventing the phosphorylation cascade that drives tumorigenesis. The this compound scaffold is designed to fit into this pocket, with the chlorine atoms potentially forming key interactions that lock the inhibitor in place.

Kinase_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ligand Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Binds ADP ADP EGFR->ADP Phosphorylates RAS RAS EGFR->RAS Activates ATP ATP ATP->EGFR Inhibitor This compound Compound Inhibitor->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation, Survival) ERK->Nucleus Activates

Caption: Simplified EGFR signaling pathway inhibited by a novel compound.

Section 2: Preclinical Study Design - A Validating Experimental Workflow

Transitioning a novel compound from the bench to a preclinical in vivo model requires a logical, stepwise validation process. This workflow ensures that resources are used efficiently and that animal studies are scientifically and ethically justified. The primary goal is to first confirm target engagement and cellular activity in vitro before assessing efficacy in a complex biological system.

Causality Behind the Workflow:

  • Step 1 (In Vitro Kinase Assay): This is the first and most crucial validation. It answers the question: "Does my compound actually inhibit the target kinase?" A positive result here justifies moving forward. A general protocol for such an assay is available.[1]

  • Step 2 (Cell-Based Proliferation Assay): This step bridges the gap between a purified enzyme and a living cell. It addresses: "Can the compound enter a cancer cell and stop its proliferation?" The MTT assay is a standard method for this.[9] Success here demonstrates cell permeability and on-target effects in a more complex environment.

  • Step 3 (In Vivo Xenograft): Only after strong in vitro and cell-based data is an animal study warranted. This final step asks: "Does the compound shrink tumors in a living organism, and is it well-tolerated?"

Experimental_Workflow cluster_invitro In Vitro / Cellular Validation cluster_invivo In Vivo Efficacy Study A Step 1: In Vitro Kinase Assay (e.g., ADP-Glo™) Confirms Target Engagement & Potency (IC50) B Step 2: Cell Proliferation Assay (e.g., MTT on A549, HCT-116 cells) Confirms Cellular Activity A->B Proceed if IC50 is potent C Step 3: Animal Model Selection (Athymic Nude Mice) B->C Proceed if cellular activity is high D Step 4: Tumor Xenograft Implantation (e.g., A549 cells subcutaneously) C->D E Step 5: Dosing & Monitoring (Compound vs. Vehicle vs. Comparator) D->E F Step 6: Endpoint Analysis (Tumor Volume, Body Weight) E->F

Caption: A logical workflow from in vitro validation to in vivo efficacy.

Section 3: Detailed Experimental Protocols

The following protocols represent a robust system for evaluating the in vivo efficacy of a novel this compound compound targeting, for example, EGFR in non-small cell lung cancer.

Protocol 3.1: Human Tumor Xenograft Model
  • Rationale: The use of immunodeficient mice (athymic nude) is critical as it allows for the growth of human-derived tumor cells without rejection by the animal's immune system. This creates a more clinically relevant model to test a human-cancer-specific therapeutic. The A549 cell line is a well-established model for NSCLC and has been used in studies of other indole derivatives.[10]

  • Methodology:

    • Animal Husbandry: Male athymic nude mice (nu/nu, 6-8 weeks old) are acclimated for one week under sterile conditions with ad libitum access to food and water.

    • Cell Culture: A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Implantation: Cells are harvested during their logarithmic growth phase. Each mouse is subcutaneously injected in the right flank with 5 x 10^6 A549 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.

    • Tumor Growth and Randomization: Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²). When the average tumor volume reaches approximately 100-150 mm³, mice are randomly assigned to treatment groups (n=8-10 per group).

Protocol 3.2: Dosing, Administration, and Comparison
  • Rationale: A proper study must include multiple arms to validate the findings. The vehicle control group is essential to ensure that the delivery solution itself has no effect. The standard-of-care comparator (e.g., Erlotinib for an EGFR inhibitor study) provides a benchmark against which the novel compound's efficacy can be judged. Dosing is typically performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection, depending on the compound's preliminary pharmacokinetic properties.

  • Methodology:

    • Group Allocation:

      • Group 1 (Vehicle Control): Receives the vehicle solution (e.g., 0.5% carboxymethylcellulose, 0.1% Tween-80 in water).

      • Group 2 (Novel Compound): Receives the this compound compound at a predetermined dose (e.g., 50 mg/kg), daily, p.o.

      • Group 3 (Comparator): Receives Erlotinib at a clinically relevant dose (e.g., 25 mg/kg), daily, p.o.

    • Administration: Dosing begins on Day 1 after randomization and continues for a set period (e.g., 21 days).

    • Monitoring:

      • Tumor volume is measured 2-3 times weekly.

      • Animal body weight is recorded at the same time to monitor for toxicity (a significant drop in body weight is an indicator of adverse effects).

      • General animal health is observed daily.

    • Study Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or at the end of the dosing period. Tumors are then excised and weighed.

Section 4: Comparative Efficacy Analysis

The primary output of the in vivo study is quantitative data that allows for a direct comparison between the treatment groups. This data should be summarized in a clear, tabular format.

Data Presentation: Summarized Efficacy and Tolerability
Treatment GroupDose & ScheduleFinal Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle Control Vehicle, daily p.o.1450 ± 125-+2.5%
Comparator (Erlotinib) 25 mg/kg, daily p.o.652 ± 8855%-4.1%
Novel Compound A 50 mg/kg, daily p.o.478 ± 7567% -1.8%

TGI (%) is calculated as [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.

Interpretation of Results
  • Efficacy: In the example table above, "Novel Compound A" demonstrates superior efficacy with a TGI of 67%, compared to the 55% TGI of the standard-of-care, Erlotinib. This indicates a potent anti-tumor effect in vivo.

  • Tolerability: "Novel Compound A" also shows better tolerability, with only a -1.8% change in body weight compared to a -4.1% change in the Erlotinib group. This suggests a more favorable safety profile at the tested dose.

  • Self-Validation: The robust response of the comparator drug, Erlotinib, validates the experimental model's sensitivity to kinase inhibition. The lack of efficacy in the vehicle group confirms that the observed anti-tumor effects are drug-dependent.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and self-validating framework for assessing the in vivo efficacy of novel this compound compounds. By progressing logically from in vitro validation to a well-designed comparative xenograft study, researchers can generate the robust data necessary to advance promising new chemical entities toward clinical development. A compound demonstrating superior efficacy and tolerability, like the hypothetical "Novel Compound A," would be a strong candidate for subsequent IND-enabling studies, including detailed pharmacokinetics, pharmacodynamics, and toxicology. The indole scaffold continues to be a powerful platform for discovering next-generation targeted therapies, and the strategic addition of dichloro-moieties represents a promising avenue for enhancing their anti-cancer properties.

References

Comparative Docking Studies of Indole Derivatives in Kinase Active Sites: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Kinases and the Indole Scaffold

Protein kinases, constituting one of the largest enzyme families in the human genome, are pivotal regulators of nearly all cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued drug target classes.[1][2] Within the vast chemical space of potential inhibitors, molecules built around the indole nucleus have emerged as a "privileged scaffold."[1] This versatile heterocyclic structure is a common feature in numerous FDA-approved kinase inhibitors and a plethora of investigational drugs, prized for its ability to form key interactions within the ATP-binding pocket of kinases.[3][4][5]

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of indole derivatives against kinase active sites. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, enabling researchers to make informed decisions in their virtual screening and lead optimization efforts. The objective is to furnish drug development professionals with a robust, self-validating methodology to predict binding affinities and interaction patterns, thereby accelerating the design of potent and selective kinase inhibitors.

Methodology: A Self-Validating Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The following protocol, centered on the widely-used AutoDock Vina software, is designed to be a self-validating system, ensuring the reliability of the generated in-silico data.[6][7]

Experimental Protocols: Step-by-Step Methodologies

1. Protein Preparation: From PDB to Docking-Ready Receptor

  • Step 1: Receptor Acquisition: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). For our case study, we will use EGFR (PDB ID: 2GS6) and VEGFR-2 (PDB ID: 3VHK).[8][9]

  • Step 2: Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This is crucial to ensure that the docking simulation is not influenced by extraneous entities.

  • Step 3: Protonation and Charge Assignment: Add polar hydrogens and assign Gasteiger charges to the protein structure. This step is critical for accurately modeling electrostatic interactions, which are often key drivers of ligand binding.

  • Step 4: File Format Conversion: Convert the prepared protein file into the PDBQT format, which is required by AutoDock Vina and contains the atomic coordinates, charges, and atom types.[10]

2. Ligand Preparation: Readying the Indole Derivatives

  • Step 1: Ligand Acquisition: Obtain the 3D structures of the indole derivatives to be docked. These can be drawn using chemical drawing software like ChemDraw or downloaded from databases such as PubChem.

  • Step 2: Energy Minimization: Perform energy minimization on the ligand structures using a force field like MMFF94. This step ensures that the ligands are in a low-energy, conformationally plausible state before docking.

  • Step 3: Torsion Angle Definition: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the active site.

  • Step 4: File Format Conversion: Convert the prepared ligand files into the PDBQT format.

3. Active Site Definition and Grid Generation

  • Step 1: Identifying the Binding Site: The ATP-binding site, typically located between the N- and C-lobes of the kinase domain, is the target for our docking study. Key residues in the hinge region are often crucial for anchoring inhibitors.

  • Step 2: Grid Box Generation: Define a three-dimensional grid box that encompasses the entire binding site. The size and center of this box dictate the search space for the docking algorithm. It is essential to ensure the box is large enough to allow for translational and rotational freedom of the ligand but not so large as to introduce unnecessary computational expense.[11]

4. Molecular Docking and Post-Docking Analysis

  • Step 1: Running the Docking Simulation: Execute the docking simulation using AutoDock Vina. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space, leading to more reliable results.[11]

  • Step 2: Pose and Score Analysis: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The lowest energy pose is typically considered the most likely binding mode.

  • Step 3: Interaction Analysis: Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera). Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein. This qualitative analysis is crucial for understanding the structural basis of binding and for validating the docking results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Acquisition (PDB) PDB_Prep Protein Preparation (Add H, Assign Charges) PDB->PDB_Prep Ligand 2. Ligand Drawing/Download Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Grid 3. Grid Box Generation PDB_Prep->Grid Dock 4. Run Docking (AutoDock Vina) Ligand_Prep->Dock Grid->Dock Analyze 5. Analyze Poses & Scores Dock->Analyze Visualize 6. Visualize Interactions (PyMOL) Analyze->Visualize SAR 7. Structure-Activity Relationship Visualize->SAR

Caption: A generalized workflow for in-silico molecular docking studies.

Comparative Analysis: A Case Study of Indole Derivatives Against EGFR and VEGFR-2

To illustrate the power of comparative docking, we will analyze a hypothetical set of indole derivatives against two well-characterized tyrosine kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Both are critical targets in oncology, and indole-based inhibitors have shown significant promise against them.[1]

For this case study, we will consider three hypothetical indole derivatives:

  • IND-01: A simple indole core.

  • IND-02: Indole with a pharmacophore known to interact with the hinge region.

  • IND-03: A more complex derivative with substitutions designed to occupy the hydrophobic back pocket.

Data Presentation: Summarizing Quantitative Docking Results

The following tables summarize the predicted binding affinities and key interactions of our hypothetical indole derivatives.

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)

CompoundEGFR (PDB: 2GS6)VEGFR-2 (PDB: 3VHK)
IND-01 -6.5-6.8
IND-02 -8.2-8.5
IND-03 -9.5-9.9

Table 2: Key Interacting Residues Identified in Docking Poses

CompoundEGFR (PDB: 2GS6)VEGFR-2 (PDB: 3VHK)
IND-01 Met793, Leu718Cys919, Leu840
IND-02 Met793 (H-bond) , Leu718, Val726Cys919 (H-bond) , Leu840, Val848
IND-03 Met793 (H-bond) , Leu718, Leu844 Cys919 (H-bond) , Leu840, Leu1035

Expertise & Experience: Interpreting the Results

The data reveals a clear trend: as the complexity of the indole derivatives increases with functionally relevant substitutions, the predicted binding affinity improves for both kinases.

  • IND-01 , the basic indole scaffold, shows modest binding affinity, likely driven by general hydrophobic interactions within the ATP pocket.

  • IND-02 , with its hinge-binding motif, demonstrates a significant improvement in binding energy. The formation of a hydrogen bond with the backbone of a key hinge residue (Met793 in EGFR and Cys919 in VEGFR-2) is a classic feature of potent kinase inhibitors and validates our docking protocol.

  • IND-03 achieves the best docking score. In addition to the crucial hinge interaction, it extends into a deeper hydrophobic pocket, forming favorable contacts with residues like Leu844 in EGFR and Leu1035 in VEGFR-2. This ability to exploit additional pockets is a common strategy for enhancing both potency and selectivity.

This comparative analysis allows us to build a preliminary Structure-Activity Relationship (SAR) model. The data suggests that for this series, a hinge-binding moiety is essential for good activity, and further gains can be achieved by targeting adjacent hydrophobic regions.

G cluster_kinase Kinase Active Site cluster_ligand Indole Derivative (IND-03) Hinge Hinge Region Met793/Cys919 Hydrophobic Hydrophobic Pocket Leu, Val, Ala BackPocket Back Pocket Leu844/Leu1035 IndoleCore {Indole Core} IndoleCore->Hydrophobic:f0 Hydrophobic Interaction HingeBinder {Hinge Binder} HingeBinder->Hinge:f0 H-Bond BackPocketFiller {Back Pocket Moiety} BackPocketFiller->BackPocket:f0 Hydrophobic Interaction

Caption: Key interactions of an indole derivative in a kinase active site.

Conclusion: From In-Silico Insights to Experimental Design

This guide has outlined a scientifically rigorous and self-validating workflow for the comparative docking of indole derivatives in kinase active sites. By systematically preparing the protein and ligands, carefully defining the docking parameters, and critically analyzing the results, researchers can gain valuable insights into the structural determinants of inhibitor binding.

The case study of indole derivatives against EGFR and VEGFR-2 demonstrates how this in-silico approach can be used to build SAR models and prioritize compounds for synthesis and biological evaluation. The correlation between increased molecular complexity, the formation of specific key interactions, and improved docking scores provides a rational basis for lead optimization. Ultimately, the integration of computational methods like molecular docking into the drug discovery pipeline is indispensable for accelerating the development of the next generation of targeted kinase inhibitors.

References

The Discerning Eye: A Comparative Guide to the Selectivity of 5,7-Dichloro-1H-Indole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, achieving selectivity is a paramount objective. The promiscuous nature of many kinase inhibitors, stemming from the highly conserved ATP-binding site across the kinome, can lead to off-target effects and complicate the interpretation of experimental results.[1] The indole scaffold has emerged as a privileged structure in the design of kinase inhibitors, offering a versatile framework for developing potent and selective agents.[2] This guide provides an in-depth technical assessment of the selectivity profile of a specific class of these compounds: 5,7-dichloro-1H-indole based inhibitors, with a focus on their activity against key cancer targets like Haspin and DYRK family kinases.

The Critical Role of the Dichloro-Substituted Indole Scaffold

The introduction of halogen atoms, particularly chlorine, onto the indole ring can significantly influence a compound's physicochemical properties, including its binding affinity and selectivity for specific kinase targets. Dichlorinated indole derivatives have been explored as inhibitors of a variety of protein kinases, with the chlorine atoms potentially forming specific halogen bonds within the ATP-binding site, thereby enhancing both potency and selectivity. This guide will delve into the experimental data supporting the selectivity of this chemical series, providing a comparative analysis to inform inhibitor selection and future drug design strategies.

Comparative Selectivity Profile of Indolo[2,3-c]quinolin-6-ones

A notable example of this compound based inhibitors are the substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-ones. A study by Deauville et al. (2022) provides valuable insights into the selectivity of these compounds.[3][4] A library of these derivatives was synthesized and assessed for their inhibitory activity against Haspin kinase, a key regulator of mitosis, and a panel of other kinases.

Two lead compounds from this study, designated as Compound 54 and Compound 55 , demonstrated potent inhibition of Haspin kinase with IC50 values of 2 nM and 1 nM, respectively.[4] To assess their selectivity, these compounds were screened against a panel of 10 other kinases. The results, summarized in the table below, highlight a promising selectivity profile, particularly for Compound 55.

Kinase TargetCompound 54 (% Inhibition @ 1µM)Compound 55 (% Inhibition @ 1µM)
Haspin >95% >95%
DYRK1A>95%>95%
DYRK275%85%
CLK1>95%>95%
CLK480%90%
CDK5/p25<50%<50%
GSK3α/β<50%<50%
CK1δ/ε<50%<50%
PIM1<50%<50%
ROCK1<50%<50%
ROCK2<50%<50%
Data synthesized from Deauville et al. (2022).[3][4]

Analysis of the Selectivity Data:

  • High Potency against Haspin: Both compounds exhibit very strong inhibition of Haspin kinase.

  • Cross-reactivity with DYRK and CLK Families: Significant inhibition of DYRK1A, DYRK2, CLK1, and CLK4 was observed. This is a common feature for many Haspin inhibitors due to structural similarities in their ATP-binding sites.[5]

  • Selectivity against other Kinases: Notably, both compounds showed minimal activity against CDK5, GSK3, CK1, PIM1, and ROCK kinases at a 1µM concentration, indicating a degree of selectivity.

  • Superior Profile of Compound 55: Compound 55 generally displays slightly better or equal inhibition against the primary targets and off-targets compared to Compound 54.

Further investigation of Compound 55 against a broader panel of 486 kinases revealed that it inhibited 73 of these kinases by more than 80% at a 1µM concentration, classifying it as a relatively selective inhibitor.[3] This broader screen underscores the importance of comprehensive profiling to fully characterize the selectivity of a lead compound.

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays commonly employed in the field.

In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound (this compound derivative) in a suitable kinase buffer. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a luminescent-based assay like ADP-Glo™ offers high sensitivity and a broad dynamic range.[6] Performing the assay at an ATP concentration near the Km for the specific kinase provides a more physiologically relevant assessment of inhibitor potency.[7]

Cellular Target Engagement Assay (e.g., NanoBRET™ Target Engagement Assay)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Principle: The NanoBRET™ assay is a proximity-based assay that measures the engagement of a test compound with a target protein in live cells. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. An inhibitor that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the NanoBRET™ tracer.

  • BRET Measurement: After a 2-hour incubation at 37°C, add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals using a BRET-enabled plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target kinase in a cellular context.

Causality Behind Experimental Choices: Cellular target engagement assays are crucial as they provide evidence that the inhibitor can cross the cell membrane and bind to its intended target in a complex intracellular environment. This helps to bridge the gap between biochemical potency and cellular activity.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Kinase Inhibition Inhibitor This compound Inhibitor Kinase Target Kinase (e.g., Haspin, DYRK1A) Inhibitor->Kinase Binds to ATP Pocket Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase

Caption: Mechanism of action of a this compound based kinase inhibitor.

G cluster_1 Kinase Inhibitor Selectivity Profiling Workflow Start Synthesize this compound Derivative Primary_Screen Primary Screen: Target Kinase (e.g., Haspin) Start->Primary_Screen Secondary_Screen Secondary Screen: Small Kinase Panel (e.g., DYRK, CLK families) Primary_Screen->Secondary_Screen Potent Hits Broad_Screen Broad Profiling: Kinome-wide Panel (>100 Kinases) Secondary_Screen->Broad_Screen Selective Hits Cell_Assay Cellular Assays: Target Engagement & Potency Broad_Screen->Cell_Assay Highly Selective Hits Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization

Caption: A typical workflow for assessing the selectivity of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of selective kinase inhibitors. The indolo[2,3-c]quinolin-6-one series, in particular, has demonstrated high potency against Haspin kinase with a notable degree of selectivity against several other kinase families. However, the observed cross-reactivity with DYRK and CLK kinases highlights the ongoing challenge of achieving exquisite selectivity.

Future efforts in this area should focus on leveraging structural biology insights to rationally design modifications to the this compound core that can enhance selectivity. Comprehensive kinome-wide screening, coupled with robust cellular assays, will be indispensable in identifying compounds with the optimal balance of potency and selectivity for advancement as therapeutic candidates. This guide serves as a foundational resource for researchers embarking on this endeavor, providing both a comparative analysis of existing data and a practical framework for future investigations.

References

A Head-to-Head Comparison of Synthetic Routes to 5,7-dichloro-1H-indole: A Guide for Process and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, halogenated indoles like 5,7-dichloro-1H-indole serve as crucial building blocks in medicinal chemistry, enabling the synthesis of targeted therapeutics through subsequent functionalization. The strategic placement of chlorine atoms at the 5 and 7 positions influences the molecule's electronic properties and provides synthetic handles for cross-coupling reactions, making access to this intermediate a critical step in many drug discovery programs.

This guide provides a comprehensive, head-to-head comparison of various synthetic strategies to prepare this compound. We will move beyond a simple recitation of named reactions to provide an in-depth analysis of the mechanistic underpinnings, practical considerations, and comparative performance of each route. This content is designed for researchers, scientists, and drug development professionals, offering field-proven insights to guide the selection of the most appropriate synthetic pathway based on scale, cost, safety, and desired purity.

Overview of Synthetic Strategies

The synthesis of the indole core has been a subject of intense study for over a century, leading to a rich portfolio of named reactions.[2] For the specific synthesis of this compound, several classical and modern methods can be effectively applied. This guide will focus on four prominent and illustrative routes: the Bartoli, Fischer, Larock, and Reissert syntheses. Each approach begins from a distinct, commercially available starting material, offering unique advantages and disadvantages.

G cluster_start Key Starting Materials 2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene Target This compound 2,4-Dichloronitrobenzene->Target  Bartoli Synthesis 2,4-Dichlorophenylhydrazine 2,4-Dichlorophenylhydrazine 2,4-Dichlorophenylhydrazine->Target  Fischer Synthesis 1,3-Dichloro-2-iodo-5-nitrobenzene 1,3-Dichloro-2-iodo-5-nitrobenzene 1,3-Dichloro-2-iodo-5-nitrobenzene->Target  Larock Synthesis 2,4-Dichloro-6-nitrotoluene 2,4-Dichloro-6-nitrotoluene 2,4-Dichloro-6-nitrotoluene->Target  Reissert Synthesis

Caption: Key synthetic pathways to this compound.

Route 1: The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for constructing indoles, particularly those bearing sterically demanding substituents or, as in this case, those requiring specific substitution patterns not easily accessible through other means. The reaction proceeds via the addition of a vinyl Grignard reagent to a nitroarene.[2][3]

Mechanism and Strategic Rationale

The choice of the Bartoli synthesis is often dictated by its ability to deliver multi-gram quantities of the target indole from readily available starting materials.[3] The mechanism involves an initial nucleophilic addition of the vinylmagnesium halide to the nitroarene (2,4-dichloronitrobenzene). This is followed by a distinctive[4][4]-sigmatropic rearrangement and subsequent cyclization to form the pyrrole ring of the indole nucleus.[3] This pathway elegantly circumvents the need for pre-formed hydrazines or high-temperature cyclizations.

G start Start: 2,4-Dichloronitrobenzene + Vinylmagnesium Chloride step1 Nucleophilic Addition start->step1 step2 [3,3]-Sigmatropic Rearrangement step1->step2 step3 Tautomerization & Cyclization step2->step3 step4 Aromatization (H2O Elimination) step3->step4 end Product: This compound step4->end

Caption: Simplified workflow for the Bartoli indole synthesis.

Detailed Experimental Protocol

Materials:

  • 2,4-Dichloronitrobenzene

  • Vinylmagnesium chloride (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • A solution of 2,4-dichloronitrobenzene (1.0 eq) in anhydrous THF is cooled to -40 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Vinylmagnesium chloride (3.0 eq, 1 M in THF) is added dropwise to the cooled solution, maintaining the internal temperature below -35 °C.

  • The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm slowly to room temperature overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Discussion

The Bartoli synthesis is highly effective for producing this compound on a large scale.[3] Its primary advantage lies in the direct use of a simple nitroaromatic precursor. However, the reaction requires cryogenic temperatures and the careful handling of a pyrophoric Grignard reagent, which may present challenges for scale-up in some facilities. The use of three equivalents of the Grignard reagent is typical to ensure complete conversion and overcome potential side reactions.

Route 2: The Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most famous and widely practiced method for indole formation. Discovered in 1883, it involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[5][6][7]

Mechanism and Strategic Rationale

This route's enduring popularity stems from its reliability and the vast number of available starting materials. The key steps are the formation of the phenylhydrazone from (2,4-dichlorophenyl)hydrazine and a carbonyl compound, followed by tautomerization to an ene-hydrazine.[6] A thermally or acid-promoted[4][4]-sigmatropic rearrangement then occurs, leading to a di-imine intermediate that subsequently cyclizes and eliminates ammonia to yield the aromatic indole.[6][8] The choice of acid catalyst, from Brønsted acids like H₂SO₄ to Lewis acids like ZnCl₂, can significantly impact the reaction's efficiency.[6][9]

G start Start: (2,4-Dichlorophenyl)hydrazine + Acetaldehyde step1 Hydrazone Formation start->step1 step2 Tautomerization to Ene-hydrazine step1->step2 step3 [3,3]-Sigmatropic Rearrangement step2->step3 step4 Cyclization & NH3 Elimination step3->step4 end Product: This compound step4->end

Caption: Key mechanistic steps of the Fischer indole synthesis.

Detailed Experimental Protocol

Materials:

  • (2,4-Dichlorophenyl)hydrazine hydrochloride

  • Acetaldehyde

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • (2,4-Dichlorophenyl)hydrazine hydrochloride (1.0 eq) is suspended in ethanol. Acetaldehyde (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour to form the hydrazone.

  • The solvent is removed under reduced pressure.

  • Polyphosphoric acid (10 eq by weight) is added to the crude hydrazone. The mixture is heated to 100-120 °C and stirred for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

  • The acidic mixture is neutralized with a saturated NaHCO₃ solution until pH ~7-8.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Discussion

The Fischer synthesis offers operational simplicity and avoids cryogenic conditions. The primary challenges are the potential for regioisomeric mixtures if an unsymmetrical ketone is used (not an issue for the parent indole synthesis with acetaldehyde) and the often harsh, acidic, and high-temperature conditions required for the cyclization step.[5] These conditions can limit the functional group tolerance on more complex substrates. The workup, involving the quenching of a large amount of PPA, can also be cumbersome on a larger scale.

Route 3: The Larock Indole Synthesis

The Larock indole synthesis is a modern, powerful heteroannulation reaction that utilizes palladium catalysis to construct the indole ring from an ortho-haloaniline and an alkyne.[4][10][11] It represents a significant advance, often proceeding under milder conditions than many classical methods.

Mechanism and Strategic Rationale

This route is a prime example of the utility of transition metal catalysis in modern heterocycle synthesis.[1] The catalytic cycle begins with the oxidative addition of the ortho-iodoaniline to a Pd(0) complex. The alkyne then coordinates to the resulting Pd(II) species and undergoes migratory insertion. The final steps involve an intramolecular C-N bond-forming reductive elimination to generate the indole product and regenerate the Pd(0) catalyst.[10] The choice of ligands, base, and additives like LiCl is crucial for achieving high yields.[10] For the synthesis of this compound, a suitable starting material would be 1,3-dichloro-2-iodo-5-aminobenzene.

G Pd0 Pd(0)L2 PdII_Aryl Aryl-Pd(II)-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Aryl-Pd(II)-(Alkyne) PdII_Aryl->PdII_Alkyne Alkyne Coordination Vinyl_Pd Vinyl-Pd(II) PdII_Alkyne->Vinyl_Pd Migratory Insertion Cyclized_Pd Cyclized Pd(II) Intermediate Vinyl_Pd->Cyclized_Pd Intramolecular Amination Cyclized_Pd->Pd0 Reductive Elimination (Product Out)

Caption: Simplified catalytic cycle for the Larock indole synthesis.

Detailed Experimental Protocol

Materials:

  • 1,3-Dichloro-2-iodo-5-aminobenzene (or a suitable N-protected derivative)

  • Trimethylsilylacetylene (as an acetylene surrogate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium fluoride (TBAF)

Procedure:

  • To an oven-dried flask are added 1,3-dichloro-2-iodo-5-aminobenzene (1.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 eq), and LiCl (1.0 eq).

  • The flask is evacuated and backfilled with an inert gas. Anhydrous DMF is added, followed by trimethylsilylacetylene (1.5 eq).

  • The mixture is heated to 100 °C for 12-24 hours.

  • After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

  • The crude 2-trimethylsilyl-substituted indole is dissolved in THF, and TBAF (1.1 eq, 1 M in THF) is added. The mixture is stirred at room temperature for 1 hour.

  • The reaction is worked up and purified by column chromatography to yield this compound.

Discussion

The Larock synthesis offers excellent functional group tolerance and generally milder conditions compared to the Fischer or Reissert routes. However, it hinges on the availability of a suitable ortho-haloaniline precursor, which can be more expensive or require additional synthetic steps. The cost of the palladium catalyst and ligands can also be a significant factor for large-scale production. The use of an acetylene surrogate like TMS-acetylene followed by deprotection is a common and practical strategy to avoid handling gaseous acetylene.

Route 4: The Reissert Indole Synthesis

The Reissert synthesis is a classical method that builds the indole ring from an ortho-nitrotoluene derivative.[12][13] It is a two-stage process involving a base-catalyzed condensation followed by a reductive cyclization.

Mechanism and Strategic Rationale

The synthesis begins with the deprotonation of the methyl group of an o-nitrotoluene (in this case, 2,4-dichloro-6-nitrotoluene) by a strong base like potassium ethoxide. The resulting carbanion then attacks diethyl oxalate in a Claisen condensation to form an o-nitrophenylpyruvate ester.[12][13] The second stage involves the reduction of the nitro group to an amine, which spontaneously cyclizes onto the adjacent ketone. This is typically achieved using reducing agents like zinc in acetic acid or catalytic hydrogenation.[14][15] The resulting indole-2-carboxylic acid can then be decarboxylated by heating to afford the parent indole.[12]

Detailed Experimental Protocol

Materials:

  • 2,4-Dichloro-6-nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide

  • Anhydrous Ethanol

  • Zinc dust

  • Glacial acetic acid

Procedure:

  • Condensation: A solution of potassium ethoxide (1.1 eq) in anhydrous ethanol is prepared. 2,4-dichloro-6-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) are added, and the mixture is refluxed for 4-6 hours. The resulting ethyl 2-(2,4-dichloro-6-nitrophenyl)-2-oxoacetate precipitates upon cooling and can be isolated.

  • Reductive Cyclization: The crude pyruvate ester is suspended in a mixture of glacial acetic acid and ethanol. Zinc dust (4-5 eq) is added portionwise, keeping the temperature below 40 °C. The mixture is then heated to reflux for 2 hours.

  • Hydrolysis and Decarboxylation: The reaction mixture is filtered hot to remove excess zinc. Water is added, and the mixture is refluxed for an additional hour to ensure hydrolysis of the ester and decarboxylation.

  • After cooling, the product is extracted with an organic solvent, washed, dried, and purified by column chromatography to give this compound.

Discussion

The Reissert synthesis is advantageous when the corresponding o-nitrotoluene is readily available. It avoids the use of potentially unstable hydrazines. However, the reaction conditions are quite harsh, involving strong bases and acidic reductions, which limits its substrate scope. The multi-step nature (condensation, reduction, decarboxylation) can lead to lower overall yields compared to more convergent methods.

Quantitative and Qualitative Comparison

FeatureBartoli SynthesisFischer SynthesisLarock SynthesisReissert Synthesis
Starting Material 2,4-Dichloronitrobenzene(2,4-Dichlorophenyl)hydrazineo-Halo-dichloroaniline2,4-Dichloro-6-nitrotoluene
Key Reagents Vinylmagnesium ChloridePPA or ZnCl₂, AldehydePd Catalyst, Alkyne, BaseEtO⁻K⁺, Diethyl Oxalate, Zn/AcOH
Typical Yield Good to Excellent[3]Moderate to GoodGood to Excellent[11]Moderate
Scalability Demonstrated multi-gram[3]Well-establishedPossible, catalyst cost is a factorModerate, workup can be difficult
Reaction Conditions Cryogenic (-40 °C)High Temp (100-120 °C), AcidicModerate Temp (100 °C)High Temp, Strongly Basic/Acidic
Safety Concerns Pyrophoric Grignard reagentCorrosive acids (PPA)Palladium catalyst handlingStrong base, hydrogen evolution
Key Advantage Convergent, good for scale-upOperationally simple, reliableMild conditions, high toleranceAvoids hydrazines
Key Disadvantage Cryogenic temps, GrignardHarsh conditions, PPA workupCatalyst cost, precursor availabilityHarsh conditions, multi-step

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through multiple strategic pathways, each with a distinct profile of advantages and challenges.

  • For large-scale, cost-effective production where the necessary equipment for handling Grignard reagents and cryogenic temperatures is available, the Bartoli synthesis stands out as a highly efficient and convergent route.[3]

  • The Fischer indole synthesis remains a robust and reliable option for routine laboratory-scale synthesis . Its operational simplicity and reliance on classical techniques make it highly accessible, though consideration must be given to the harsh conditions and workup.

  • For applications in medicinal chemistry and diversity-oriented synthesis , where functional group tolerance and milder conditions are paramount, the Larock indole synthesis is an excellent choice. While the starting materials and catalyst may be more expensive, the versatility of this palladium-catalyzed method is often invaluable.

  • The Reissert synthesis is a viable alternative, particularly if the requisite ortho-nitrotoluene is a more accessible starting point than the corresponding nitroarene or hydrazine. However, its multi-step nature and harsh conditions make it a less favored approach in modern synthetic planning.

Ultimately, the choice of synthetic route will depend on a careful evaluation of project-specific goals, including scale, budget, available equipment, and the chemical environment of the target molecule's downstream applications.

References

A Senior Application Scientist's Guide to Benchmarking the Biological Activity of Novel Indole Derivatives Against Parent Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3] From anti-inflammatory agents like Indomethacin to anticancer drugs, the versatility of the indole ring system allows for the design of molecules that can interact with a wide range of biological targets.[1][4] The development of novel indole derivatives is a key strategy in modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles compared to parent compounds.[1][3][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the biological activity of newly synthesized indole derivatives against their parent indole compounds. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for key in vitro assays, and offer insights into the interpretation of structure-activity relationship (SAR) data.

Part 1: Foundational Strategy - Selecting Compounds and Designing the Benchmarking Cascade

The initial step in any successful benchmarking study is the thoughtful selection of parent indole compounds and their corresponding derivatives. This selection should be driven by a clear hypothesis regarding the anticipated impact of the structural modifications. For instance, the introduction of a halogen atom is a common strategy to potentially enhance metabolic stability and binding affinity.[7]

A logical and stepwise approach to biological evaluation is crucial. This "benchmarking cascade" typically begins with broad screening assays to assess general cytotoxicity and then progresses to more specific mechanistic studies to elucidate the mode of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In-depth Analysis & SAR Compound Selection Compound Selection Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Selection->Cytotoxicity Screening (e.g., MTT Assay) Broad Panel of Cancer Cell Lines Apoptosis Induction (e.g., Caspase-3/7 Assay) Apoptosis Induction (e.g., Caspase-3/7 Assay) Cytotoxicity Screening (e.g., MTT Assay)->Apoptosis Induction (e.g., Caspase-3/7 Assay) Identify Potent Compounds Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Screening (e.g., MTT Assay)->Cell Cycle Analysis Target Engagement (e.g., Kinase Inhibition) Target Engagement (e.g., Kinase Inhibition) Cytotoxicity Screening (e.g., MTT Assay)->Target Engagement (e.g., Kinase Inhibition) Western Blot Analysis Western Blot Analysis Apoptosis Induction (e.g., Caspase-3/7 Assay)->Western Blot Analysis Confirm Apoptotic Pathway Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Target Engagement (e.g., Kinase Inhibition)->Structure-Activity Relationship (SAR) Analysis Western Blot Analysis->Structure-Activity Relationship (SAR) Analysis Pharmacokinetic Profiling Pharmacokinetic Profiling Pharmacokinetic Profiling->Structure-Activity Relationship (SAR) Analysis

Caption: A typical experimental workflow for benchmarking indole derivatives.

Part 2: Core Experimental Protocols for Comparative Analysis

Here, we provide detailed, step-by-step methodologies for essential in vitro assays. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[8][9] It measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[8]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the parent indole and its derivatives in complete cell culture medium.

    • Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.[8]

    • Include a vehicle control (e.g., DMSO) and a blank (medium only).[8]

    • Incubate the plate for 48-72 hours.[8]

  • MTT Addition and Incubation:

    • Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][10]

    • Measure the absorbance at 570 nm using a microplate reader.[8][10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Quantifying Apoptosis: The Caspase-Glo® 3/7 Assay

A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death.[11] The Caspase-Glo® 3/7 assay is a highly sensitive luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[12]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment protocol as the MTT assay.

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[13][14]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well of a white-walled 96-well plate.[14]

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds to 2 minutes.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Confirming Apoptotic Pathway Activation: Western Blot Analysis

Western blotting is a powerful technique to detect specific proteins involved in the apoptotic signaling cascade, providing qualitative and semi-quantitative data on their expression levels and activation states.[15] This allows for the confirmation of apoptosis and can help to elucidate the specific pathway involved (intrinsic vs. extrinsic).[15][16]

Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction:

    • Treat cells with the parent indole and its derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

    • Lyse the cells to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for key apoptotic proteins, such as:

      • Cleaved Caspase-3: A key executioner caspase.[17]

      • Cleaved PARP: A substrate of activated caspases, its cleavage is a hallmark of apoptosis.

      • Bcl-2 family proteins (e.g., Bax, Bcl-2): To assess the involvement of the intrinsic apoptotic pathway.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Part 3: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is paramount for effective comparison. Summarize your findings in well-structured tables.

Table 1: Comparative Cytotoxicity of Indole Derivatives in MCF-7 Cells

CompoundParent Indole (IC50, µM)Derivative 1 (IC50, µM)Derivative 2 (IC50, µM)
MCF-7 >10015.2 ± 1.85.8 ± 0.7

Table 2: Caspase-3/7 Activation in MCF-7 Cells (Fold Increase vs. Control)

CompoundParent IndoleDerivative 1Derivative 2
Fold Increase 1.2 ± 0.23.5 ± 0.48.1 ± 0.9

Part 4: Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental processes and biological pathways.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Indole Compounds Treat with Indole Compounds Seed Cells in 96-well Plate->Treat with Indole Compounds 24h Incubation Add MTT Reagent Add MTT Reagent Treat with Indole Compounds->Add MTT Reagent 48-72h Incubation Incubate & Solubilize Formazan Incubate & Solubilize Formazan Add MTT Reagent->Incubate & Solubilize Formazan 4h Incubation Measure Absorbance Measure Absorbance Incubate & Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cell viability assay.

G Indole Derivative Indole Derivative Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Indole Derivative->Pro-apoptotic Proteins (e.g., Bax) Upregulates Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Indole Derivative->Anti-apoptotic Proteins (e.g., Bcl-2) Downregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (e.g., Bax)->Mitochondrial Outer Membrane Permeabilization Anti-apoptotic Proteins (e.g., Bcl-2)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Proposed intrinsic apoptotic signaling pathway for an active indole derivative.

Conclusion: Drawing Meaningful Structure-Activity Relationship (SAR) Conclusions

The ultimate goal of this benchmarking process is to establish a clear structure-activity relationship.[18][19][20][21] By systematically comparing the biological activities of derivatives with their parent indole, researchers can identify the chemical modifications responsible for enhanced potency and selectivity. For example, the addition of a specific functional group at a particular position on the indole ring may lead to a significant increase in apoptotic activity. These insights are invaluable for the rational design of the next generation of indole-based therapeutic agents.

This guide provides a robust and scientifically sound framework for the comparative analysis of indole derivatives. By adhering to these principles and protocols, researchers can generate high-quality, reproducible data that will accelerate the journey from a promising compound to a potential new drug.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5,7-dichloro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in numerous natural products and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] The 5,7-dichloro-1H-indole core, in particular, represents a class of synthetic compounds with significant therapeutic potential, with substitutions at these positions often enhancing potency and modulating selectivity.[6][7][8] However, as with any novel chemical series, a thorough understanding of its off-target interactions is paramount to mitigating potential toxicity and ensuring the development of a safe and effective therapeutic.[9][10]

This guide provides a comprehensive framework for the cross-reactivity profiling of this compound derivatives. It is designed to move beyond a simple listing of assays, instead offering insights into the rationale behind each experimental step and providing a self-validating system for assessing the selectivity of your lead candidates.

The Imperative of Early-Stage Cross-Reactivity Profiling

Undertaking comprehensive cross-reactivity profiling early in the drug discovery process is a critical de-risking strategy.[11] Unforeseen off-target effects are a leading cause of clinical trial failures and post-market drug withdrawals.[12][13][14] By systematically evaluating the interaction of your this compound derivatives against a broad range of biologically relevant targets, you can:

  • Identify and Mitigate Potential Toxicities: Early detection of interactions with critical off-targets, such as the hERG channel or key metabolic enzymes, allows for the timely modification or deprioritization of problematic compounds.[9][15]

  • Elucidate Mechanism of Action: Distinguishing on-target from off-target effects is crucial for understanding the true pharmacological mechanism of your compounds.[16]

  • Discover New Therapeutic Opportunities: Unanticipated off-target activities are not always detrimental; they can sometimes reveal novel therapeutic applications for a compound series.

  • Strengthen Intellectual Property: A well-defined selectivity profile enhances the value and patentability of your lead candidates.

A Phased Approach to Cross-Reactivity Profiling

We recommend a tiered approach to profiling, starting with broad panels and progressing to more focused, functional assays for compounds of interest. This strategy balances comprehensiveness with resource efficiency.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: ADME & Safety Profiling cluster_2 Phase 3: Functional Follow-up Kinase Panel Broad Kinase Panel (e.g., 400+ kinases) Data Analysis Data Analysis Kinase Panel->Data Analysis GPCR Panel GPCR Binding Panel (e.g., 40+ receptors) GPCR Panel->Data Analysis CYP450 CYP450 Inhibition Panel (Key Isoforms) Prioritization Prioritization CYP450->Prioritization hERG hERG Channel Assay hERG->Prioritization Cellular Assays Cell-Based Functional Assays (for identified off-targets) Dose-Response IC50/Ki Determination Cellular Assays->Dose-Response Lead Compound Lead Compound Lead Compound->Kinase Panel Lead Compound->GPCR Panel Data Analysis->CYP450 Data Analysis->hERG Prioritization->Cellular Assays

Caption: Tiered workflow for cross-reactivity profiling.

Key Experimental Protocols and Data Interpretation

Kinase Selectivity Profiling

Given that many indole derivatives are designed as kinase inhibitors, assessing their selectivity across the human kinome is a critical first step.[4][17] Promiscuous kinase inhibition can lead to off-target toxicities.[18][19]

Experimental Protocol: High-Throughput Kinase Panel Screen

  • Objective: To determine the inhibitory activity of this compound derivatives against a large panel of recombinant human protein kinases.

  • Methodology: Reputable contract research organizations (CROs) offer comprehensive kinase profiling services, often utilizing radiometric or mobility shift assay formats.[20][21] A typical screen involves testing the compound at a single high concentration (e.g., 1 or 10 µM) against a panel of 300-400 kinases.[21][22]

  • Procedure Outline:

    • Compound Preparation: Solubilize test compounds in 100% DMSO to create high-concentration stock solutions.

    • Assay Reaction: In a multi-well plate, combine the kinase, a specific peptide or protein substrate, ATP (often radiolabeled [γ-³³P]ATP), and the test compound.

    • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time.

    • Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and quantifying radioactivity.

    • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Data Presentation and Interpretation

Results are typically presented as a percentage of inhibition at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.

Table 1: Hypothetical Kinase Selectivity Data for a this compound Derivative (Compound X) at 1 µM

Kinase Target% InhibitionKinase FamilyPotential Implication
Primary Target (e.g., BRAF) 95% Serine/Threonine On-target activity
VEGFR285%TyrosineAnti-angiogenic effects (intended or off-target)
p38α60%Serine/ThreoninePotential anti-inflammatory effects or toxicity
CDK215%Serine/ThreonineLikely insignificant at therapeutic doses
SRC5%TyrosineNo significant off-target activity

Follow-up studies should include determining the IC50 values for all kinases that show significant inhibition to quantify the potency of the off-target interaction.

G-Protein Coupled Receptor (GPCR) Off-Target Screening

GPCRs represent the largest family of cell surface receptors and are common off-targets for small molecules, leading to a wide range of potential side effects.[23][24]

Experimental Protocol: GPCR Radioligand Binding Assay Panel

  • Objective: To identify potential interactions of the test compounds with a diverse panel of GPCRs.

  • Methodology: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[25]

  • Procedure Outline:

    • Membrane Preparation: Use cell membranes prepared from cell lines stably overexpressing the target GPCR.

    • Binding Reaction: Incubate the cell membranes with a specific radioligand and the test compound in a multi-well plate.

    • Incubation: Allow the binding to reach equilibrium.

    • Separation: Separate bound from unbound radioligand by rapid filtration.

    • Detection: Quantify the radioactivity retained on the filter.

    • Data Analysis: Calculate the percent inhibition of radioligand binding by the test compound.

Data Presentation and Interpretation

Table 2: Hypothetical GPCR Binding Profile for Compound X at 10 µM

GPCR Target% Inhibition of BindingReceptor FamilyPotential Side Effect
5-HT2B78%SerotoninCardiac valvulopathy
α1A55%AdrenergicHypotension, dizziness
M112%MuscarinicNegligible interaction
D28%DopamineNegligible interaction

Significant hits should be followed up with functional assays (e.g., cAMP or calcium flux assays) to determine if the compound acts as an agonist or antagonist.[26]

Cytochrome P450 (CYP) Inhibition Profiling

CYP enzymes are crucial for drug metabolism.[27][28] Inhibition of these enzymes can lead to drug-drug interactions, potentially causing toxic accumulation of co-administered medications.[11][29]

Experimental Protocol: In Vitro CYP Inhibition Assay

  • Objective: To assess the inhibitory potential of the compounds against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[30]

  • Methodology: This assay uses human liver microsomes as a source of CYP enzymes and isoform-specific probe substrates that are metabolized into fluorescent products.[29]

  • Procedure Outline:

    • Reaction Mixture: In a multi-well plate, combine human liver microsomes, a specific CYP probe substrate, and the test compound.

    • Initiation: Start the reaction by adding a NADPH-regenerating system.

    • Incubation: Incubate at 37°C.

    • Termination: Stop the reaction.

    • Detection: Measure the fluorescent signal generated by the metabolized probe substrate.

    • Data Analysis: Calculate the percent inhibition of CYP activity and determine the IC50 value for each isoform.

Data Presentation and Interpretation

Table 3: Hypothetical CYP450 Inhibition Profile for Compound X

CYP IsoformIC50 (µM)Risk of Drug-Drug Interaction
CYP1A2> 50Low
CYP2C98.5Moderate
CYP2C19> 50Low
CYP2D625Low to Moderate
CYP3A42.1High

An IC50 value below 10 µM, and especially below 1 µM, for a major isoform like CYP3A4 is a significant red flag requiring further investigation.

hERG Channel Blockade Assessment

Inhibition of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[15] This is a major safety concern for regulatory agencies.[31]

Experimental Protocol: Automated Patch Clamp Electrophysiology

  • Objective: To directly measure the inhibitory effect of compounds on the hERG channel current.

  • Methodology: Automated patch clamp systems provide a higher throughput alternative to traditional manual patch clamp while delivering high-quality electrophysiological data.[15]

  • Procedure Outline:

    • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Cell Plating: Plate the cells onto the specialized microfluidic chip of the automated patch clamp instrument.

    • Seal Formation: The instrument establishes a high-resistance "gigaseal" between the cell membrane and the chip.

    • Current Measurement: A specific voltage protocol is applied to elicit hERG channel currents, which are recorded.[31]

    • Compound Application: The test compound is applied at various concentrations, and the effect on the hERG current is measured.

    • Data Analysis: The percent inhibition of the hERG tail current is calculated to determine an IC50 value.

Data Presentation and Interpretation

cluster_0 Closed Closed Open Open Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Block Channel Blockade Inactivated->Closed Repolarization Compound_X Compound X (this compound derivative) Compound_X->Open Binds to open state Arrhythmia Risk of Arrhythmia (Torsades de Pointes)

Caption: Mechanism of hERG channel blockade by a small molecule.

Table 4: Hypothetical hERG Inhibition Data for Compound X

Assay TypeEndpointValue (µM)Safety Margin Interpretation
Automated Patch ClampIC505.2A therapeutic window of <30-fold between the hERG IC50 and the therapeutic plasma concentration is a cause for concern.

A potent hERG IC50 (<10 µM) warrants careful consideration of the therapeutic index and may necessitate structural modifications to mitigate this liability.

Conclusion: Building a Comprehensive Selectivity Profile

The cross-reactivity profile of a novel compound series like the this compound derivatives is a critical component of its preclinical data package. By employing a systematic and multi-faceted approach encompassing broad screening panels and specific safety assays, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven strategy not only satisfies regulatory expectations but, more importantly, enables the selection of drug candidates with the highest probability of success in the clinic. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts and ultimately contribute to the development of safer, more effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,7-dichloro-1H-indole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe working environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 5,7-dichloro-1H-indole, a halogenated heterocyclic compound. By understanding the chemical nature of this compound and the principles of hazardous waste management, we can execute its disposal with the confidence and expertise that defines our profession.

The Chemical Profile and Associated Hazards of this compound

Based on available safety information, this compound should be handled as a hazardous substance with the following potential hazards[1]:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a certified chemical fume hood.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Inhalation)GHS07WarningH302: Harmful if swallowedH332: Harmful if inhaled
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation

This information is based on data provided by chemical suppliers for this compound[1].

The Critical Importance of Segregation: Halogenated vs. Non-Halogenated Waste

The foundational principle for the disposal of this compound is the strict segregation of halogenated organic waste from all other waste streams, particularly non-halogenated organic solvents[2][3][4]. The rationale behind this critical step is twofold:

  • Environmental & Safety Concerns: Halogenated compounds can form highly toxic and persistent environmental pollutants, such as dioxins and furans, during improper incineration[5]. High-temperature incineration (typically above 1100°C) with specialized flue gas scrubbing is required for their safe destruction[6]. Mixing them with non-halogenated waste complicates the disposal process and can lead to the generation of hazardous byproducts.

  • Economic Considerations: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste due to the specialized treatment required[4]. Proper segregation is, therefore, a cost-effective practice for any research institution.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Waste Identification and Classification:

  • All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., weighing boats, gloves, silica gel), must be classified as "Halogenated Organic Hazardous Waste."

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, properly labeled, and chemically compatible waste container.

    • This includes unused or expired reagent, contaminated weighing paper, and disposable labware.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • If this compound is in a solvent, this solution must be collected in a designated "Halogenated Organic Liquid Waste" container.

    • Do not mix with non-halogenated solvents such as acetone, ethanol, or hexane[2][4].

    • The container should be made of a material compatible with the solvents used and have a secure, tight-fitting lid.

  • Contaminated Labware:

    • Non-disposable glassware should be decontaminated by rinsing with a minimal amount of a suitable solvent (e.g., acetone). The resulting rinsate must be collected as halogenated liquid waste.

    • After initial rinsing, the glassware can be washed according to standard laboratory procedures.

3. Waste Container Labeling:

  • All hazardous waste containers must be labeled clearly and accurately from the moment the first drop of waste is added[3].

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentration or percentage of each component.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of initial waste accumulation.

    • The name of the principal investigator or research group.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel, away from general traffic, and ideally in secondary containment to prevent spills.

  • Ensure that incompatible waste streams are not stored together.

5. Arranging for Disposal:

  • Once the waste container is full, or if the research project is complete, arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Never dispose of this compound down the drain or in the regular trash[3][7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generation of This compound Waste Identify Identify Waste Type (Solid, Liquid, Contaminated Material) Start->Identify Classify Classify as 'Halogenated Organic Hazardous Waste' Identify->Classify Segregate Segregate from Non-Halogenated and Other Waste Streams Classify->Segregate Solid_Waste Solid Waste Container Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste Container Segregate->Liquid_Waste Liquid Label Label Container Correctly: - 'Hazardous Waste' - Chemical Name(s) - Hazards - Date Solid_Waste->Label Liquid_Waste->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS_Pickup Contact EHS for Waste Pickup Store->EHS_Pickup Incineration High-Temperature Incineration by Licensed Facility EHS_Pickup->Incineration End Proper Disposal Complete Incineration->End

Caption: Decision-making workflow for the proper disposal of this compound.

By adhering to these scientifically sound and procedurally robust guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined here for this compound serve as a valuable framework for the management of other halogenated organic compounds, reinforcing our commitment to excellence in every aspect of our research endeavors.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,7-dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5,7-dichloro-1H-indole. As Senior Application Scientists, our commitment extends beyond supplying chemical reagents to ensuring you can work with them safely and effectively. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to build a robust and self-validating safety culture in your laboratory.

Hazard Profile of this compound: A Proactive Assessment

Understanding the specific risks associated with this compound is the foundation of an effective safety plan. While comprehensive toxicological data may be limited, information from Safety Data Sheets (SDS) for this compound and structurally similar halogenated indoles allows us to construct a reliable hazard profile. The principle of "As Low As Reasonably Achievable" (ALARA) must govern all handling procedures.

The primary hazards are summarized below.[1][2][3][4] It is crucial to treat this compound as potentially hazardous through all routes of exposure: inhalation, ingestion, and dermal contact.

Hazard ClassificationPotential Health Effects & HazardsSupporting Citations
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed or inhaled; Toxic in contact with skin.[3][4][3][4]
Skin Irritation/Corrosion Causes skin irritation. Prolonged contact can lead to dermatitis.[1][2][3][4][1][2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation and potential for severe damage.[2][3][4][5][2][3][4][5]
Respiratory Irritation May cause respiratory irritation if dust or aerosols are inhaled.[1][2][3][4][1][2][3][4]
Aquatic Toxicity Very toxic to aquatic life, necessitating careful disposal to avoid environmental release.[4][4]
Combustibility The compound is combustible and can form explosive mixtures with air upon intense heating.
Hazardous Decomposition Thermal decomposition can release toxic and irritating gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4][6][4][6]

The Core Defense: A Multi-Layered PPE Protocol

Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical. Its selection must be deliberate and informed by the specific hazards of this compound. All handling of this compound, especially outside of a contained system, should occur within a certified chemical fume hood to minimize inhalation exposure.[5][7]

Primary Barrier: Skin and Body Protection

Direct skin contact is a primary route of exposure, with potential for both local irritation and systemic toxicity.

  • Lab Coat: A clean, flame-resistant lab coat with long sleeves and a secure closure is mandatory. This protects against incidental contact and minor spills.

  • Clothing: Long pants and fully enclosed, chemical-resistant shoes must be worn to cover all exposed skin on the lower body.

  • Apron/Coveralls: For procedures with a higher risk of splashing or significant contamination (e.g., large-scale reactions, spill cleanup), a chemical-resistant apron or disposable coveralls (e.g., Tychem®) should be worn over the lab coat.[8]

Critical Interface: Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical. The choice of glove material is therefore of paramount importance. Halogenated aromatic hydrocarbons are known to be aggressive towards many common glove materials.[9]

Causality: Standard nitrile gloves, while suitable for many laboratory applications, may not provide adequate protection against chlorinated compounds for prolonged periods.[10][11] Therefore, a risk-based selection is essential.

  • Double Gloving: It is best practice to wear two pairs of gloves. This provides a backup barrier in case of an unnoticed puncture or degradation of the outer glove.

  • Glove Selection:

    • Inner Glove: A standard nitrile glove can serve as the inner layer.

    • Outer Glove: For extended handling or direct immersion, a more robust glove is required. Butyl or Viton® rubber gloves offer superior resistance to chlorinated compounds.[10][12] Neoprene is also a viable alternative.[11][12]

Glove Material Resistance to Halogenated/Aromatic Compounds

Glove MaterialGeneral Resistance to Halogenated SolventsRecommended Use Case for this compoundSupporting Citations
Nitrile Fair to PoorInner glove; suitable for brief, incidental contact only.[10][12][13]
Neoprene Fair to GoodOuter glove for moderate-risk tasks.[10][11][12]
Butyl Rubber ExcellentRecommended outer glove for high-risk or extended tasks.[10][11][12]
Viton® ExcellentRecommended outer glove for high-risk or extended tasks.[9][10]
Latex PoorNot recommended due to poor chemical resistance and allergy potential.[9][12][9][12]

Always inspect gloves for tears or holes before use and remove them using proper technique to avoid contaminating your skin.

Sentinel Guardian: Eye and Face Protection

The risk of serious eye irritation or damage from a splash of this compound powder or solution necessitates robust protection.[5]

  • Chemical Splash Goggles: Tightly-fitting chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[1] Standard safety glasses with side shields do not provide an adequate seal against splashes and are insufficient.

  • Face Shield: When there is a significant risk of splashing (e.g., when handling larger quantities, during quenching of a reaction, or potential for pressure build-up), a full-face shield must be worn over the chemical splash goggles.[14][15]

The Unseen Threat: Respiratory Protection

Inhalation of airborne particles is a significant hazard.[3] The primary method of control is through engineering, not PPE.

  • Engineering Control: All weighing and handling of solid this compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood.[1][5]

  • Respirator Use: In the absence of adequate engineering controls or during a large spill or emergency, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) is necessary.[6]

    • Type: A half-mask or full-face respirator is appropriate. A full-face respirator offers the added benefit of protecting the eyes and face.

    • Cartridge: Use combination cartridges that protect against organic vapors and particulates (P100 rating). Ensure the cartridge is appropriate for the specific solvents being used.

Operational Blueprint: Step-by-Step Safety Procedures

A systematic approach to using and removing PPE is as important as the equipment itself.

PPE Workflow and Decision Logic

The following diagram outlines the critical thought process from risk assessment to final disposal.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation cluster_selection PPE Selection cluster_ops Operation & Disposal A Assess Task-Specific Risks (e.g., scale, duration, splash potential) B Consult Safety Data Sheet (SDS) & Internal SOPs A->B C Select Core PPE: - Chemical Goggles - Lab Coat - Double Gloves (e.g., Nitrile + Butyl) B->C D Add Advanced PPE if Risk is High (Splash/Aerosol Potential) C->D E Face Shield D->E F Chemical Apron/Coveralls D->F G Air-Purifying Respirator (If outside fume hood or spill) D->G H Perform Work in Chemical Fume Hood I Properly Doff PPE (Avoid Cross-Contamination) H->I J Segregate & Dispose of Waste - Halogenated Chemical Waste - Contaminated Solid Waste I->J

Caption: Decision workflow for PPE selection and safe handling.

Protocol: Donning and Doffing Personal Protective Equipment

Donning (Putting On) Sequence:

  • Clothing: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. Add a chemical apron if needed.

  • Inner Gloves: Don the first pair of gloves (nitrile).

  • Outer Gloves: Don the second, more resistant pair of gloves (e.g., Butyl), pulling the cuffs over the sleeves of your lab coat.

  • Respirator (if required): Perform a fit check according to your institution's guidelines.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the risk assessment requires it.

Doffing (Taking Off) Sequence - Designed to Minimize Contamination

  • Outer Gloves: Remove the most contaminated item first. Using a gloved hand, peel one outer glove off from the cuff, turning it inside out. Slide the fingers of your now-exposed inner-gloved hand under the cuff of the remaining outer glove and peel it off. Dispose of them in the designated solid hazardous waste container.

  • Face Shield/Apron: Remove the face shield and/or apron without touching the front surface.

  • Lab Coat: Remove your lab coat, folding it so the contaminated surface is on the inside.

  • Goggles: Remove your goggles.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with your bare skin.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal: The Final Step in Safety

Proper disposal is a critical step in the safety lifecycle to protect yourself, your colleagues, and the environment.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, absorbent pads, and empty vials, must be disposed of as solid hazardous chemical waste.[16]

  • Chemical Waste:

    • Under no circumstances should this chemical or its solutions be disposed of down the drain.[17]

    • Collect all waste containing this compound in a clearly labeled, sealed container designated for halogenated organic waste .[17] Segregating halogenated from non-halogenated waste is crucial for proper disposal and is often more environmentally sound.[17]

  • Spill Cleanup: In the event of a spill, evacuate the area. Wear full PPE, including respiratory protection.[5] Absorb the spill with an inert material like vermiculite or sand, collect it in a sealed container, and dispose of it as hazardous waste.

Conclusion: Fostering a Proactive Safety Culture

Handling this compound requires more than just following a checklist; it demands a comprehensive understanding of the risks and a commitment to meticulous safety practices. By internalizing the rationale behind each piece of personal protective equipment and every procedural step, you transform safety from a requirement into an integral part of your scientific process. This guide serves as a foundational resource, but it must be supplemented by your institution's specific Chemical Hygiene Plan and regular consultation with your Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dichloro-1H-indole
Reactant of Route 2
Reactant of Route 2
5,7-dichloro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.